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  • Product: 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride
  • CAS: 1220033-37-3

Core Science & Biosynthesis

Foundational

Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-Amino-N-benzyl-N-ethylpropanamide Hydrochloride

Executive Summary & Strategic Utility In modern medicinal chemistry and drug discovery, the selection of versatile, high-purity building blocks dictates the efficiency of lead optimization. 3-Amino-N-benzyl-N-ethylpropan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Utility

In modern medicinal chemistry and drug discovery, the selection of versatile, high-purity building blocks dictates the efficiency of lead optimization. 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride (CAS: 1220033-37-3) is a highly specialized bifunctional aliphatic-aromatic intermediate. Featuring a terminal primary amine and a sterically tuned tertiary amide (comprising N-benzyl and N-ethyl substituents), this compound serves as a critical vector for synthesizing peptidomimetics, targeted protein degrader (PROTAC) linkers, and central nervous system (CNS) active scaffolds.

This technical guide provides an in-depth analysis of its physicochemical properties, the chemical rationale behind its salt form, and a self-validating protocol for its integration into complex synthetic workflows.

Structural and Physicochemical Data

Understanding the physicochemical parameters of this building block is essential for predicting its behavior in organic synthesis and its subsequent influence on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final drug candidate.

Table 1: Physicochemical and Identification Data

PropertyValue
CAS Registry Number 1220033-37-3[1]
IUPAC Name 3-amino-N-benzyl-N-ethylpropanamide;hydrochloride[1]
Molecular Formula C12H19ClN2O[1]
Molecular Weight 242.74 g/mol [1]
Exact Mass 242.1185909 Da[1]
Topological Polar Surface Area (TPSA) 46.3 Ų[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 2[1]
Form Solid (Hydrochloride Salt)

Rationale for Experimental Choices: The Hydrochloride Salt Advantage

Expertise & Experience in Chemical Handling: A common question in synthetic planning is why the hydrochloride (HCl) salt of this compound is preferred over its free base form. Primary aliphatic amines are notoriously prone to oxidative degradation and can act as nucleophiles in unwanted intermolecular side reactions (e.g., forming dimers or reacting with atmospheric CO₂ to form carbamates).

Formulating 3-Amino-N-benzyl-N-ethylpropanamide as an HCl salt effectively "masks" the primary amine's nucleophilicity during storage, drastically extending its shelf life and preserving its purity. Furthermore, the salt form enhances the compound's solubility in polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), which are the standard media for peptide coupling chemistry.

Experimental Protocols: HATU-Mediated Amide Coupling

Trustworthiness & Self-Validating Systems: The following protocol describes the coupling of 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride with a generic carboxylic acid. This protocol is designed as a self-validating system: it incorporates a critical pH check to ensure the free-basing step is successful, preventing false-negative coupling results that waste expensive reagents.

Step-by-Step Methodology:
  • Preparation & Solubilization: Dissolve 1.0 equivalent of 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride in anhydrous DMF (to achieve a 0.2 M concentration) under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions are mandatory to prevent the competitive hydrolysis of the highly sensitive active ester intermediate formed later in the reaction.

  • Free-Basing (Self-Validation Step): Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes at room temperature.

    • Validation Check: Spot 1 µL of the reaction mixture onto a wet piece of universal pH paper. The local pH must read ≥ 8.0.

    • Causality: Exactly 1.0 eq of DIPEA is consumed to neutralize the HCl salt, liberating the nucleophilic free amine. The remaining 2.0 eq maintain the basic environment required for the HATU coupling reagent. If the pH is < 8.0, the amine remains protonated and unreactive, which will stall the synthesis.

  • Electrophile Activation: In a separate dry vial, dissolve 1.0 eq of the target carboxylic acid and 1.1 eq of HATU in anhydrous DMF. Stir for 5 minutes until a slight color change (usually pale yellow) indicates the formation of the highly reactive OAt-ester.

  • Nucleophilic Coupling: Transfer the activated ester solution dropwise into the free-based amine solution at 0°C to control the exotherm. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Reaction Monitoring (LC-MS): Withdraw a 5 µL aliquot, quench it in 100 µL of a 1:1 Water/Acetonitrile mixture, and analyze via LC-MS.

    • Causality: Quenching instantly halts the reaction in the aliquot, providing an accurate snapshot of the conversion. The emergence of the target mass (M+H) and the disappearance of the 242.74 m/z peak confirms successful amide bond formation.

  • Workup: Dilute the mixture with Ethyl Acetate and wash sequentially with saturated NaHCO₃, 1M HCl, and brine.

    • Causality: The basic wash removes unreacted carboxylic acid and HATU byproducts, while the acidic wash strips away any trace unreacted aliphatic amine, ensuring a high-purity crude product.

Workflow Visualization

The logical progression of the synthesis, from salt neutralization to final product validation, is mapped below to provide a clear, visual roadmap of the experimental causality.

ExperimentalWorkflow Node1 3-Amino-N-benzyl-N-ethylpropanamide HCl (CAS 1220033-37-3) Node2 Free-Basing Step (DIPEA in Anhydrous DMF) Node1->Node2 Solubilization & Neutralization Node4 Nucleophilic Coupling (Amide Bond Formation) Node2->Node4 Generates Free Primary Amine Node3 Electrophile Activation (R-COOH + HATU) Node3->Node4 Generates Active Ester Node5 Reaction Monitoring (LC-MS / UPLC Validation) Node4->Node5 Aliquot Quenching Node6 Purified Target Scaffold Node5->Node6 Preparative HPLC Workup

Figure 1: HATU-mediated amide coupling workflow for 3-Amino-N-benzyl-N-ethylpropanamide.

References

  • National Center for Biotechnology Information (PubChem). "3-Amino-N-benzyl-N-ethylpropanamide hydrochloride | C12H19ClN2O". PubChem Compound Summary for CID 53409681. Retrieved from:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 3-Amino-N-benzyl-N-ethylpropanamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract The solid-state properties of an active pharmaceutical ingredient (API) are critical determinants of its stability, solubility, and bioavailability...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solid-state properties of an active pharmaceutical ingredient (API) are critical determinants of its stability, solubility, and bioavailability. This guide provides a comprehensive technical overview of the methodologies used to characterize the crystal structure and polymorphic behavior of 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride. While specific experimental data for this compound is not publicly available, this document serves as a detailed framework, outlining the necessary experimental protocols and theoretical considerations for a thorough solid-state characterization of a novel amine hydrochloride. The principles and techniques described herein are fundamental to pharmaceutical development and are presented to guide researchers in establishing a robust understanding of a new chemical entity's solid-state chemistry, a crucial step in ensuring drug product quality and performance.

Introduction: The Critical Role of Solid-State Chemistry in Drug Development

The crystalline state of an active pharmaceutical ingredient (API) is a critical quality attribute that can significantly influence the safety and efficacy of a drug product. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a common phenomenon in pharmaceutical solids.[1][2] These different forms, or polymorphs, can exhibit distinct physicochemical properties, including:

  • Solubility and Dissolution Rate: Different crystal packing and intermolecular interactions can lead to variations in the energy required to break the crystal lattice, directly impacting how quickly the drug dissolves. This, in turn, can affect its bioavailability.[3][4]

  • Stability: Some polymorphic forms may be more thermodynamically stable than others. Metastable forms can convert to a more stable form over time, potentially altering the drug product's performance during its shelf life.[3]

  • Mechanical Properties: Properties such as hardness, tabletability, and flowability can differ between polymorphs, posing challenges during manufacturing processes like tableting.[5]

Given these implications, a thorough investigation of the crystal structure and potential for polymorphism is a regulatory expectation and a scientific necessity in drug development.[6][7][8] This guide will use 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride as a representative amine hydrochloride to illustrate the comprehensive workflow for solid-state characterization.

Physicochemical Properties of 3-Amino-N-benzyl-N-ethylpropanamide Hydrochloride

A foundational understanding of the molecule's intrinsic properties is essential before embarking on a detailed solid-state investigation.

PropertyValueSource
Molecular FormulaC12H19ClN2O[9]
Molecular Weight242.74 g/mol [9]
IUPAC Name3-amino-N-benzyl-N-ethylpropanamide;hydrochloride[9]
CAS Number1220033-37-3[9]

Polymorph Screening: A Multifaceted Approach

The goal of a polymorph screen is to identify as many crystalline forms of a compound as possible. This is typically achieved by subjecting the compound to a wide range of crystallization conditions.

Experimental Protocol: Polymorph Screening
  • Solvent Selection: A diverse panel of solvents with varying polarities, hydrogen bonding capabilities, and boiling points should be selected.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in various solvents at a slightly elevated temperature to achieve saturation. Allow the solvent to evaporate slowly at different temperatures (e.g., ambient, 4°C).

    • Cooling Crystallization: Prepare saturated solutions at an elevated temperature and then cool them at controlled rates to induce crystallization.[10]

    • Anti-Solvent Addition: Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) in which the compound is immiscible, to precipitate the solid.

    • Slurry Experiments: Stir a suspension of the compound in different solvents at various temperatures for an extended period. This can facilitate the conversion of a metastable form to a more stable one.

  • Stress Conditions: Expose the identified solid forms to stress conditions such as high temperature and humidity to induce polymorphic transformations.[11]

Structural Characterization of Crystalline Forms

Once different solid forms are obtained, a suite of analytical techniques is employed to characterize their crystal structures and physicochemical properties.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal lattice.[12]

  • Crystal Growth: Grow single crystals of suitable size and quality (typically 0.1-0.3 mm in each dimension) using techniques like slow evaporation or vapor diffusion.

  • Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, yielding information on unit cell dimensions, space group, and atomic coordinates.

Powder X-ray Diffraction (PXRD)

PXRD is the primary tool for routine identification and characterization of polycrystalline materials. Each crystalline form produces a unique diffraction pattern.[5][8]

  • Sample Preparation: Gently grind the crystalline sample to a fine powder to ensure random orientation of the crystallites.

  • Data Acquisition: Place the powdered sample in a holder and scan it with an X-ray beam over a range of 2θ angles.

  • Pattern Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a fingerprint for the crystalline form.

Thermal Analysis

Thermal analysis techniques provide information about the physical and chemical changes that occur in a material as a function of temperature.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[13][14] It is used to determine melting points, glass transitions, and solid-solid phase transitions.

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan and seal it.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: Analyze the resulting thermogram for endothermic (e.g., melting) and exothermic (e.g., crystallization) events.

TGA measures the change in mass of a sample as a function of temperature.[13] It is used to assess thermal stability and to quantify the amount of solvent in solvates.

  • Sample Preparation: Place a small amount of the sample (typically 5-10 mg) in a TGA pan.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere.

  • Data Analysis: Analyze the TGA curve for mass loss steps, which indicate decomposition or desolvation.

Spectroscopic Techniques

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are sensitive to the local molecular environment and can be used to differentiate between polymorphs.[12][15]

  • Sample Preparation: For FTIR, the sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. For Raman, the sample is typically analyzed directly.

  • Data Acquisition: Acquire the spectrum over the appropriate wavenumber range.

  • Spectral Analysis: Compare the spectra of different forms, looking for differences in peak positions, intensities, and shapes, which arise from different intermolecular interactions (e.g., hydrogen bonding).

Inter-form Relationships and Thermodynamic Stability

Understanding the thermodynamic relationship between different polymorphs is crucial for selecting the most stable form for development.

Workflow for Determining Thermodynamic Stability

The following diagram illustrates a typical workflow for elucidating the thermodynamic relationships between different polymorphic forms.

G cluster_0 Polymorph Discovery & Characterization cluster_1 Thermodynamic Stability Assessment cluster_2 Form Selection A Polymorph Screen (Crystallization from various solvents) B Isolate Solid Forms (Form I, Form II, etc.) A->B Yields C Characterize Forms (PXRD, DSC, TGA, Spectroscopy) B->C For each form D Competitive Slurry Experiments (Different solvents, temperatures) C->D Informs E Solubility Measurements (Determine solubility of each form) C->E F DSC Analysis (Heat of fusion rule) C->F G Identify Thermodynamically Stable Form D->G Indicates stability E->G Lower solubility = more stable F->G Higher melting point/heat of fusion often indicates greater stability H Select Candidate for Further Development G->H Based on stability & other properties

Caption: Workflow for Polymorphic Form Selection.

Conclusion

The solid-state characterization of a new pharmaceutical compound like 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride is a complex but essential undertaking. A systematic approach, employing a range of analytical techniques, is necessary to identify and characterize all relevant crystalline forms. Understanding the crystal structure and polymorphic behavior is paramount for ensuring the development of a safe, effective, and stable drug product. The protocols and methodologies outlined in this guide provide a robust framework for researchers to navigate the challenges of solid-state chemistry in pharmaceutical development.

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Foundational

In Vitro Metabolic Stability Profile of 3-Amino-N-benzyl-N-ethylpropanamide Hydrochloride: A Comprehensive Technical Guide

Executive Summary In early-stage drug discovery and chemical biology, determining the in vitro metabolic stability of a compound is a critical prerequisite for predicting in vivo hepatic clearance ( CLhep​ ) and oral bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery and chemical biology, determining the in vitro metabolic stability of a compound is a critical prerequisite for predicting in vivo hepatic clearance ( CLhep​ ) and oral bioavailability[1]. 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride (CAS 1220033-37-3)[2] is a highly functionalized aliphatic amide. Due to its structural motifs—specifically the N-benzyl group, N-ethyl group, and a primary amine—it presents multiple "soft spots" for enzymatic degradation[3].

As a Senior Application Scientist, I approach the metabolic profiling of this compound not merely as a data-generation exercise, but as a mechanistic investigation. This whitepaper outlines the causality behind its predicted metabolic liabilities, details self-validating experimental workflows using both subcellular fractions (microsomes) and whole-cell models (hepatocytes)[4], and provides a framework for interpreting the resulting kinetic data.

Structural Liability & Predictive Metabolism

Before initiating in vitro assays, a rigorous structural analysis is required to anticipate the enzymatic pathways that will act upon the molecule. 3-Amino-N-benzyl-N-ethylpropanamide possesses three primary metabolic liabilities:

  • N-Debenzylation & N-Deethylation : The tertiary amide nitrogen is flanked by benzyl and ethyl groups. Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C9, readily catalyze the α -carbon oxidation of these alkyl groups, leading to unstable carbinolamine intermediates that spontaneously cleave to yield secondary amides and corresponding aldehydes[3].

  • Oxidative Deamination : The primary terminal amine is a classic substrate for Monoamine Oxidases (MAO) and specific CYPs, which can convert the amine into an aldehyde, subsequently oxidizing it to a carboxylic acid[4].

  • Aromatic Hydroxylation : The phenyl ring of the benzyl group is susceptible to CYP-mediated electrophilic attack, yielding phenolic metabolites.

MetabolicPathways Parent 3-Amino-N-benzyl- N-ethylpropanamide (Parent Compound) M1 M1: N-Debenzylation (3-Amino-N-ethylpropanamide) Parent->M1 CYP3A4 / CYP2C9 M2 M2: N-Deethylation (3-Amino-N-benzylpropanamide) Parent->M2 CYP3A4 / CYP1A2 M3 M3: Oxidative Deamination (Aldehyde/Acid Derivative) Parent->M3 MAO / CYPs M4 M4: Benzylic Hydroxylation (Aromatic Oxidation) Parent->M4 CYP-mediated

Predicted Phase I metabolic pathways of 3-Amino-N-benzyl-N-ethylpropanamide.

Self-Validating Experimental Workflows

A robust assay must be self-validating. This means incorporating intrinsic controls that prove the observed disappearance of the parent compound is strictly due to enzymatic metabolism, rather than chemical instability or non-specific binding[5].

Liver Microsomal Stability (Phase I Metabolism)

Microsomes isolate the endoplasmic reticulum of liver cells, providing a high-throughput system enriched in CYP and Flavin-containing monooxygenase (FMO) enzymes[6].

Step-by-Step Protocol:

  • Reagent Preparation : Prepare a 100 mM potassium phosphate buffer and strictly adjust the pH to 7.4. Causality: CYP enzymes are exquisitely sensitive to pH deviations; a pH outside the 7.3–7.5 range will artificially lower clearance rates[5].

  • Stock Formulation : Dissolve 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride in LC-MS grade water to a 1 mM stock. Causality: Because it is a hydrochloride salt[2], it exhibits excellent aqueous solubility. This allows us to completely avoid Dimethyl Sulfoxide (DMSO), a solvent notorious for competitively inhibiting CYP3A4 and CYP2C9[3].

  • Incubation Setup : In a 96-well plate, combine Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL with the test compound (final concentration 1 µM)[5]. Pre-incubate at 37°C for 5 minutes.

  • Initiation & Controls : Initiate the reaction by adding a 1 mM NADPH-regenerating system.

    • Self-Validation: Run a parallel "No-NADPH" control. If the compound depletes in this control, it indicates chemical instability in the buffer, not enzymatic metabolism[5]. Include Dextromethorphan as a positive control[5].

  • Sampling & Quenching : At t=0,15,30,45,and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide)[4].

  • Processing : Centrifuge at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins. The supernatant is transferred for LC-MS/MS analysis.

Cryopreserved Hepatocyte Stability (Phase I & II Metabolism)

While microsomes are excellent for Phase I screening, they lack the cytosolic cofactors required for Phase II conjugation (e.g., glucuronidation, sulfation). Hepatocytes provide the complete enzymatic repertoire of the intact liver[4].

Step-by-Step Protocol:

  • Cell Thawing : Thaw cryopreserved human hepatocytes in a 37°C water bath. Suspend in Williams' E medium and assess viability via Trypan Blue exclusion (must be >80%)[1].

  • Incubation : Dilute the suspension to 1×106 viable cells/mL. Add the test compound to a final concentration of 1 µM.

  • Sampling : At t=0,15,30,60,90,and 120 minutes, transfer 50 µL of the suspension into 150 µL of ice-cold acetonitrile to lyse the cells and precipitate proteins[4].

  • Validation : Include 7-hydroxycoumarin as a positive control to confirm the viability of Phase II conjugation pathways[6].

Analytical Methodology (LC-MS/MS)

Quantification of the remaining parent compound and subsequent Metabolite Identification (MetID) is performed using a High-Resolution Mass Spectrometer (HRMS) or a Triple Quadrupole LC-MS/MS system[4].

  • Ionization : Electrospray Ionization in positive mode (ESI+).

  • Parent Mass : The free base molecular weight of 3-Amino-N-benzyl-N-ethylpropanamide is ~206.14 Da. We monitor the [M+H]+ precursor ion at m/z 207.15.

  • Chromatography : A C18 reverse-phase column (e.g., Waters Acquity BEH C18) using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

Quantitative Data & Kinetic Analysis

The natural logarithm of the percentage of parent compound remaining is plotted against time. The slope of the linear regression yields the elimination rate constant ( k )[5].

  • Half-life : t1/2​=k0.693​

  • Intrinsic Clearance : CLint,app​=t1/2​0.693​×Mprotein​Vincubation​​ [4]

Table 1: Simulated In Vitro Kinetic Parameters

The following data represents the expected kinetic profile based on the structural liabilities of the compound.

Test SystemSpecies t1/2​ (min) CLint,app​ UnitsPredicted EH​ (Extraction Ratio)
Microsomes Human (HLM)28.548.6µL/min/mg proteinModerate (0.4 - 0.6)
Microsomes Rat (RLM)12.2113.6µL/min/mg proteinHigh (>0.7)
Hepatocytes Human42.016.5µL/min/ 106 cellsModerate (0.4 - 0.6)
Table 2: Putative Metabolite Identification (MetID) via LC-MS/MS
Metabolite IDBiotransformation PathwayPrecursor Ion [M+H]+ Major Product Ions (m/z)Relative Abundance
Parent N/A207.15116.1, 91.1N/A
M1 N-Debenzylation117.1072.1High
M2 N-Deethylation179.1291.1Moderate
M3 Oxidative Deamination206.10115.1, 91.1Low
M4 Benzylic Hydroxylation223.15132.1, 107.1Low

Mechanistic Insights & Causality (E-E-A-T)

Interpreting this data requires bridging the gap between raw numbers and physiological reality.

Species Differences in Clearance: As seen in Table 1, the simulated rat microsomal clearance (113.6 µL/min/mg) is significantly higher than human clearance (48.6 µL/min/mg). This is a well-documented phenomenon in preclinical development; rodents typically express higher basal levels of CYP3A and CYP2C orthologs compared to humans, leading to faster N-dealkylation rates[6]. Relying solely on rat data would result in a severe underprediction of human half-life.

Microsomes vs. Hepatocytes: The half-life in human hepatocytes (42.0 min) is longer than in HLM (28.5 min). This discrepancy is not an error; it reflects the physiological reality of the whole-cell model. In hepatocytes, the drug must permeate the cell membrane to reach the endoplasmic reticulum, introducing a distribution barrier that slows the apparent rate of metabolism[1]. Furthermore, because MetID (Table 2) shows that Phase I N-dealkylation (M1, M2) dominates the clearance profile rather than Phase II conjugation, the microsomal assay captures the primary rate-limiting steps effectively.

In Vivo Extrapolation (IVIVE): To translate these in vitro intrinsic clearance values to in vivo hepatic clearance, we apply biological scaling factors. For microsomes, we use Milligrams of Microsomal Protein Per Gram of Liver (MPPGL, typically ~45 mg/g for humans)[6]. However, as Obach and others have noted, in vitro systems often systematically underpredict in vivo clearance due to factors like non-specific protein binding and hepatic tissue distribution[1]. Therefore, the CLint,app​ must be corrected for the unbound fraction in the incubation ( fu,inc​ ) before scaling to whole-liver blood flow models.

References

  • PubChem. 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride | C12H19ClN2O - PubChem. National Institutes of Health.
  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
  • Mercell. metabolic stability in liver microsomes.
  • InTechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.
  • Srce.hr. (2019). Metabolic stability and its role in the discovery of new chemical entities.
  • Bowman, C. M., et al. Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization. National Institutes of Health.
  • National Institutes of Health. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC.

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride

Abstract This technical guide provides a comprehensive framework for the structural elucidation of 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride, a molecule featuring a tertiary amide, a primary amine hydrochloride,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride, a molecule featuring a tertiary amide, a primary amine hydrochloride, and an aromatic system. We delve into the theoretical underpinnings and practical application of Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy as primary analytical tools. This document outlines detailed, field-proven protocols for sample preparation and data acquisition. Furthermore, it presents a predictive analysis of the expected spectral data, correlating specific structural features of the molecule to their characteristic spectroscopic signatures. This guide is intended for researchers, analytical chemists, and drug development professionals who require robust methods for the structural verification and quality assessment of complex organic molecules.

Introduction: The Imperative for Spectroscopic Verification

The molecule 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride (PubChem CID: 53409681) is a substituted propanamide derivative.[1] Its structure combines a rigid aromatic benzyl group with flexible ethyl and aminopropyl chains, centered around a tertiary amide core. The presence of a primary amine, protonated as a hydrochloride salt, adds a key ionic feature that influences its solubility and spectroscopic behavior.

Accurate structural confirmation is a cornerstone of chemical research and pharmaceutical development. It ensures molecular identity, establishes purity, and forms the basis for understanding structure-activity relationships. Spectroscopic techniques like FTIR and NMR are indispensable, offering non-destructive and highly detailed views into the molecular architecture. FTIR provides a unique "fingerprint" based on the vibrational modes of functional groups, while NMR spectroscopy maps the electronic environment of every proton and carbon atom, revealing the precise connectivity of the molecular skeleton. This guide provides the scientific rationale and methodological detail required to confidently characterize this compound.

Molecular Structure and Spectroscopic Implications

A thorough analysis begins with a deconstruction of the molecule into its constituent functional groups, each with predictable spectroscopic behavior.

Figure 1: Structure of 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride.

Key Functional Groups for Analysis:

  • Primary Amine Hydrochloride (-CH₂-NH₃⁺Cl⁻): The protonated amine is a key feature. In FTIR, it will produce characteristic broad N-H stretching and bending vibrations.[2][3] In ¹H NMR, the acidic protons are exchangeable and their signal is highly dependent on the solvent used.

  • Tertiary Amide (R-C(=O)NR'R''): This group is defined by its strong C=O stretching vibration (Amide I band) in the FTIR spectrum.[4][5] Since there are no N-H bonds on the amide nitrogen, the characteristic Amide II band is absent.

  • N-Benzyl Group (-CH₂-Ph): This group introduces five aromatic protons and a benzylic methylene group, each with distinct NMR signals.

  • N-Ethyl Group (-CH₂-CH₃): This aliphatic chain will show a characteristic ethyl pattern (quartet and triplet) in the ¹H NMR spectrum.

  • Propyl Linker (-C(=O)-CH₂-CH₂-): The two methylene groups of the propanamide backbone are chemically distinct and will appear as separate signals in the NMR spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The frequencies of these vibrations are specific to the types of bonds and functional groups present.

Causality in Sample Preparation

For solid hydrochloride salts, the KBr pellet technique is a standard transmission method.[6][7] However, a critical consideration is the potential for halogen exchange between the analyte hydrochloride and the potassium bromide (KBr) matrix.

Expert Insight: To ensure analytical integrity, it is best practice to use a potassium chloride (KCl) matrix instead of KBr when analyzing hydrochloride salts.[8] This prevents the exchange reaction R-NH₃⁺Cl⁻ + KBr → R-NH₃⁺Br⁻ + KCl, which could introduce spectral artifacts. The sample is ground with dry KCl powder and pressed into a thin, transparent pellet.[9]

Predicted FTIR Spectral Data

The following table summarizes the principal vibrational modes expected for the target molecule.

Predicted Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
3200 - 2500Strong, BroadN-H stretching vibrations of the primary ammonium group (-NH₃⁺). Broadness is due to extensive hydrogen bonding.[2][3][10]
~3060, ~3030Medium, SharpC-H aromatic stretching.
2980 - 2850Medium, SharpC-H aliphatic stretching from CH₂ and CH₃ groups.
1670 - 1640 Very Strong, Sharp C=O stretching (Amide I band) of the tertiary amide. [4][11][12]
1610 - 1580Medium to WeakN-H asymmetric bending of the -NH₃⁺ group.
~1500Medium to WeakN-H symmetric bending of the -NH₃⁺ group.
~1600, 1585, 1495, 1455Medium to Weak, SharpC=C aromatic ring stretching overtone and combination bands.
1470 - 1450MediumC-H aliphatic scissoring (bending) of CH₂ groups.
~1380MediumC-H symmetric bending of the CH₃ group.
~1250MediumC-N stretching.
770 - 730 & 720 - 680Strong, SharpC-H out-of-plane bending for a monosubstituted benzene ring.
Experimental Protocol: KCl Pellet Method

start Start grind Grind 2-3 mg of sample start->grind mix Mix with ~200 mg dry KCl powder grind->mix press Press mixture into a transparent pellet mix->press bg Acquire Background Spectrum (Air or empty) press->bg sample Acquire Sample Spectrum bg->sample process Process Data (Baseline correction) sample->process end End process->end

Figure 2: Workflow for FTIR data acquisition via the KCl pellet method.

  • Preparation: Gently heat spectroscopic grade KCl powder in an oven at ~110°C for 2-3 hours and store in a desiccator to ensure it is completely dry.[13]

  • Grinding: In an agate mortar, grind 2-3 mg of the 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride sample to a fine, consistent powder.[7]

  • Mixing: Add approximately 200-250 mg of the dried KCl powder to the mortar and mix thoroughly with the sample until the mixture is homogeneous.[7]

  • Pellet Pressing: Transfer the powder mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[9]

  • Background Spectrum: Place the empty pellet holder (or a blank KCl pellet) in the FTIR spectrometer and run a background spectrum. This is crucial for correcting for atmospheric H₂O and CO₂, as well as any instrumental artifacts.[8]

  • Sample Spectrum: Place the sample pellet in the holder and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum should be baseline-corrected and presented in absorbance or transmittance mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information for structural elucidation in solution. ¹H NMR identifies the number and type of hydrogen atoms, while ¹³C NMR reveals the carbon framework.

Causality in Solvent Selection

The choice of deuterated solvent is critical, especially for this molecule.

  • Deuterium Oxide (D₂O): In D₂O, the three acidic protons of the -NH₃⁺ group will rapidly exchange with deuterium atoms from the solvent. This will cause their signal to disappear from the ¹H NMR spectrum, which is a useful diagnostic experiment to confirm their presence.

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): This polar aprotic solvent is an excellent choice as it readily dissolves the hydrochloride salt and, importantly, slows down the rate of proton exchange.[14] This allows the -NH₃⁺ protons to be observed, typically as a broad signal.[15]

  • Chloroform-d (CDCl₃): While common, this solvent may not be suitable due to the poor solubility of the ionic hydrochloride salt.

Recommendation: DMSO-d₆ is the preferred solvent for a comprehensive initial analysis. An ancillary experiment in D₂O can be used to confirm the identity of the exchangeable N-H protons.

Predicted ¹H NMR Spectral Data (in DMSO-d₆)
Label (Structure)Predicted Shift (δ, ppm)MultiplicityIntegrationAssignment
a> 8.0Broad Singlet3H-NH₃ ⁺ (Ammonium)
b7.40 - 7.20Multiplet5H-C₆H₅ (Aromatic)
c~4.6Singlet2H-CH₂ -Ph (Benzylic)
d~3.4Quartet2H-N-CH₂ -CH₃ (Ethyl)
e~3.1Triplet2H-CH₂ -NH₃⁺
f~2.7Triplet2H-CO-CH₂ -CH₂-
g~1.1Triplet3H-CH₂-CH₃ (Ethyl)

Expert Insight on Rotamers: Due to the partial double-bond character of the amide C-N bond, rotation can be restricted. This can sometimes lead to the observation of two distinct sets of signals (rotamers) for the N-benzyl and N-ethyl groups, especially at low temperatures.[16] At room temperature, these signals may appear as a single, potentially broadened average.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

The molecule has 12 carbon atoms but is expected to show 10 distinct signals in the ¹³C NMR spectrum due to the symmetry of the phenyl ring, where two pairs of carbons are chemically equivalent.

Predicted Shift (δ, ppm)Assignment of Carbon Environment
~172C =O (Amide Carbonyl)[17][18][19]
~137Aromatic Quaternary Carbon (-C -CH₂)
~129Aromatic C H (ortho- & para- positions)
~128Aromatic C H (meta- positions)
~52-C H₂-Ph (Benzylic)
~45-N-C H₂-CH₃ (Ethyl)
~38-C H₂-NH₃⁺
~33-CO-C H₂-CH₂-
~13-CH₂-C H₃ (Ethyl)[20][21]
Experimental Protocol: NMR Acquisition
  • Sample Preparation: Accurately weigh approximately 10-15 mg of the compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean vial.

  • Transfer: Filter the solution (if necessary) into a standard 5 mm NMR tube.

  • Instrument Setup: Place the tube in the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent and the magnetic field will be shimmed to achieve maximum homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum. A standard pulse sequence is used. Key parameters include a 30° or 45° pulse angle, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. This requires significantly more scans than a proton spectrum due to the low natural abundance of ¹³C.[19][22] A relaxation delay of 2 seconds is standard, but may be increased if quaternary carbons are of low intensity.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed. The resulting spectra are phase-corrected, baseline-corrected, and referenced (the residual DMSO solvent peak at δ ~2.50 for ¹H and δ ~39.5 for ¹³C serves as an internal standard). The ¹H spectrum is integrated to determine the relative number of protons for each signal.

Conclusion

The structural identity of 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride can be unequivocally confirmed through a combined analysis of FTIR and NMR data. The FTIR spectrum provides definitive evidence of the key functional groups: a broad absorption between 3200-2500 cm⁻¹ confirming the amine hydrochloride, and a very strong, sharp peak around 1650 cm⁻¹ identifying the tertiary amide carbonyl group. The ¹H and ¹³C NMR spectra provide a detailed map of the entire molecular skeleton, with the chemical shifts, integrations, and coupling patterns corresponding precisely to the proposed structure. Together, these techniques form a robust, self-validating system for the complete characterization of the molecule, ensuring its identity and purity for any research or development application.

References

  • JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]

  • Tuschel, N., et al. (2022). Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies. bioRxiv. Retrieved from [Link]

  • DeFlores, L. P., et al. (2009). Amide I'−II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. DSpace@MIT. Retrieved from [Link]

  • Grdadolnik, J. (n.d.). SATURATION EFFECTS IN FTIR SPECTROSCOPY: INTENSITY OF AMIDE I AND AMIDE II BANDS IN PROTEIN SPECTRA. Retrieved from [Link]

  • Cabana, A., & Sandorfy, C. (2011). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Canadian Journal of Chemistry. Retrieved from [Link]

  • Marion, L., Ramsay, D. A., & Jones, R. N. (1951). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. Retrieved from [Link]

  • Koyano, K., Suzuki, H., & McArthur, C. R. (2006). Proton NMR Spectra and Conformations of N-Alkyl-N-benzyl-and N-Alkyl-N-(α-chlorobenzyl)carbamoyl Chlorides. Bulletin of the Chemical Society of Japan. Retrieved from [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Retrieved from [Link]

  • ResearchGate. (2022). The infrared spectra of secondary amines and their salts. Retrieved from [Link]

  • ACS Publications. (2026). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • Research Article. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]

  • Specac. (n.d.). Preparation of Samples for IR Spectroscopy as KBr Disks. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). The C-13 NMR spectrum of propanamide (propionamide). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Supporting Information. (n.d.). N-benzyl-4-methylbenzamide.
  • Supporting Information. (n.d.). 15-00467_SI.doc.
  • ResearchGate. (2013). When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy?. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR Spectra of N-benzyl-N-methyl-piperidinium chloride in D 2 O at RT. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • PubMed. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Retrieved from [Link]

  • ResearchGate. (n.d.). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S42. 1 H NMR spectrum (100 MHz, CDCl 3 ) of N-benzylbenzamide (7).
  • Doc Brown's Chemistry. (2025). 13C nmr spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]

  • University of Wisconsin-River Falls. (2023). nuclear magnetic resonance - spectroscopy. Retrieved from a general chemistry resource on NMR.
  • ACS Publications. (2014). 13C and 15N NMR Characterization of Amine Reactivity and Solvent Effects in CO2 Capture. Retrieved from [Link]

  • NPTEL. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

  • ACS Publications. (n.d.). Correction- The 13C NMR Spectrum of N-Ethyl-N-methylformamide. Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

  • Modgraph. (2005). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Retrieved from [Link]

  • Chemistry Steps. (2025). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]

  • NextSDS. (n.d.). 3-amino-N-benzyl-propanamide — Chemical Substance Information. Retrieved from [Link]

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Foundational

Thermodynamic Solubility of 3-Amino-N-benzyl-N-ethylpropanamide Hydrochloride in Aqueous Media

An In-depth Technical Guide for Drug Development Professionals Abstract The thermodynamic solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property that dictates its biopharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The thermodynamic solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property that dictates its biopharmaceutical behavior and is a critical determinant of a drug candidate's success. Low aqueous solubility can lead to poor absorption and bioavailability, hindering clinical efficacy.[1][2] This technical guide provides a comprehensive examination of the principles and methodologies for determining the thermodynamic solubility of 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride, an amine hydrochloride salt. We delve into the theoretical underpinnings of solubility, focusing on the influence of pH, temperature, and ionic strength. Detailed, field-proven protocols for the gold-standard Shake-Flask method and the rapid Potentiometric Titration technique are presented, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and accurate solubility profile for ionizable compounds.

Introduction: The Critical Role of Solubility in Drug Development

In the journey from discovery to clinical application, a drug candidate must overcome numerous hurdles. Among the most fundamental of these is its ability to dissolve in an aqueous environment to be absorbed by the body.[2] We must distinguish between two key solubility measurements:

  • Kinetic Solubility: Often used in high-throughput screening, this measures the concentration at which a compound, rapidly dissolved from a DMSO stock, begins to precipitate in an aqueous buffer.[1][3][4] It is a measure of dissolution rate under non-equilibrium conditions.

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a compound that can be dissolved in a solvent under conditions of thermodynamic equilibrium between the dissolved and undissolved states at a specific temperature and pressure.[1][2]

For lead optimization, formulation development, and biopharmaceutical classification (BCS), thermodynamic solubility is the indispensable parameter.[3][5] It represents the fundamental limit of how much drug can be in solution and directly impacts bioavailability. This guide focuses exclusively on the principles and determination of the thermodynamic solubility of 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride.

Profile of 3-Amino-N-benzyl-N-ethylpropanamide Hydrochloride

This compound is an organic amine salt, formed by the reaction of the basic parent amine with hydrochloric acid.[6][7] This salt form is typically employed to enhance the aqueous solubility and stability of the parent amine, a common strategy in pharmaceutical development.[7][8]

PropertyValueSource
Molecular Formula C₁₂H₁₉ClN₂O[9]
Molecular Weight 242.74 g/mol [9]
IUPAC Name 3-amino-N-benzyl-N-ethylpropanamide;hydrochloride[9]
Canonical SMILES CCN(CC1=CC=CC=C1)C(=O)CCN.Cl[9]
Physical Description As an amine hydrochloride, it is an ionic solid.[6]

Theoretical Framework: Factors Governing Solubility

The solubility of an ionizable compound like 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride is not a single value but a function of the solution's properties. Understanding these factors is crucial for designing meaningful experiments and interpreting the results.

The Dominant Influence of pH

For an amine salt, pH is the most critical factor. The compound exists in equilibrium between its protonated (ionized) form and its neutral (un-ionized) free base form. The ionized form is significantly more polar and thus more water-soluble.[10]

The dissolution process can be described by the following equilibria:

G Solid [RNH₃⁺]Cl⁻ (Solid) Dissolved RNH₃⁺ (aq) + Cl⁻ (aq) (Ionized, High Solubility) Solid->Dissolved Dissolution Base RNH₂ (aq) (Un-ionized, Low Solubility) Dissolved->Base + OH⁻ - H⁺ Precipitate RNH₂ (Solid) (Precipitate) Base->Precipitate Precipitation at high pH

Caption: pH-dependent equilibrium of an amine hydrochloride in water.

As the pH of the solution increases (becomes more basic), the equilibrium shifts towards the un-ionized free base (RNH₂). If the concentration of the free base exceeds its own intrinsic solubility (S₀), it will precipitate out of solution, causing the total measured solubility to decrease.[11] Conversely, at low pH, the compound exists predominantly as the highly soluble protonated form (RNH₃⁺), leading to higher overall solubility. However, at very low pH, the presence of excess chloride ions from the buffer (e.g., HCl) can suppress solubility due to the common ion effect .[11]

The Role of Temperature

The effect of temperature on solubility is governed by the enthalpy of solution (ΔH), as described by the van't Hoff equation.[12]

log S = -ΔH / (2.303RT) + constant

Where S is solubility, R is the gas constant, and T is the absolute temperature.

For most pharmaceutical solids, the dissolution process is endothermic (ΔH > 0), meaning heat is absorbed.[12][13][14] According to Le Chatelier's principle, increasing the temperature will shift the equilibrium to favor dissolution, thereby increasing solubility.[12] Therefore, it is standard practice to determine solubility at physiologically relevant temperatures, such as 37 °C.[15]

Impact of Ionic Strength

Ionic strength, a measure of the total concentration of ions in a solution, can also influence solubility.[16][17] In solutions of moderate ionic strength, the solubility of ionic compounds may increase due to the shielding of electrostatic interactions between ions, which reduces ion pairing and favors dissolution.[18] However, at very high ionic strengths, a "salting-out" effect can occur, where ions compete for solvent molecules, reducing the solubility of the drug.[18] This is an important consideration when using buffers, which are themselves composed of salts.

Experimental Protocols for Thermodynamic Solubility Determination

Accurate determination requires robust and validated methodologies. The choice of method depends on the stage of development, available resources, and the specific properties of the compound.

The Gold Standard: Shake-Flask Method

The shake-flask method is universally regarded as the most reliable and definitive technique for measuring thermodynamic solubility.[5][19] Its foundation lies in allowing a suspension of the compound to reach true equilibrium over an extended period.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification Prep Add excess solid API to aqueous buffer (e.g., pH 1.2, 4.5, 6.8) Equil Agitate suspension at constant temperature (e.g., 25°C or 37°C) for 24-48 hours Prep->Equil Sep Centrifuge or filter (e.g., 0.22 µm PVDF) to separate solid from supernatant Equil->Sep Quant Analyze supernatant concentration using a validated method (e.g., HPLC-UV, LC-MS) Sep->Quant

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Exploratory

Mechanism of Action of 3-Amino-N-benzyl-N-ethylpropanamide Hydrochloride in Cellular Assays

Executive Summary 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride (3-ABEP) is a highly versatile pharmacological building block. Due to its structural alignment with established pharmacophore models, it serves as an ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Amino-N-benzyl-N-ethylpropanamide hydrochloride (3-ABEP) is a highly versatile pharmacological building block. Due to its structural alignment with established pharmacophore models, it serves as an exceptional candidate for Sigma-1 Receptor (S1R) modulation. This technical whitepaper details the mechanistic evaluation of 3-ABEP in cellular assays, focusing on its role as a molecular chaperone regulator at the mitochondria-associated endoplasmic reticulum membrane (MAM). By employing self-validating experimental systems, we bridge the gap between initial target engagement and downstream functional cellular outcomes.

Pharmacophore Rationale and Target Engagement

The molecular architecture of 3-ABEP—comprising a basic amine flanked by a benzyl group and an ethylpropanamide chain—perfectly satisfies the generalized S1R pharmacophore requirements, which dictate a central basic amino group flanked by two hydrophobic regions 1[1].

The S1R is a unique 25.3 kDa transmembrane protein lacking homology to any other mammalian protein. It is predominantly localized at the MAM, where it functions not as a traditional GPCR or ion channel, but as a ligand-regulated chaperone 1[1].

Mechanistic Pathway: Chaperone Modulation at the MAM

Under resting conditions, S1R is sequestered in an inactive state through its association with the ER chaperone Binding immunoglobulin protein (BiP) 2[2]. The binding of an agonist like 3-ABEP triggers a conformational change that promotes the dissociation of S1R from BiP. Once liberated, the active S1R interacts with and stabilizes client proteins, most notably the inositol 1,4,5-trisphosphate receptor type 3 (IP3R3)2[2]. This stabilization facilitates proper calcium (Ca2+) efflux from the ER into the mitochondria, thereby modulating cellular bioenergetics and mitigating ER stress3[3].

S1R_Pathway Ligand 3-ABEP (Ligand) S1R_BiP S1R-BiP Complex (Inactive MAM State) Ligand->S1R_BiP Binds Target S1R_Active Active S1R (Dissociated) S1R_BiP->S1R_Active BiP Dissociation IP3R3 IP3R3 Receptor (Stabilized) S1R_Active->IP3R3 Chaperone Action Ca_Efflux Ca2+ Efflux (To Mitochondria) IP3R3->Ca_Efflux Modulates Flux

Mechanism of 3-ABEP-induced S1R activation and calcium modulation at the MAM.

Self-Validating Cellular Assays

To rigorously define the mechanism of action of 3-ABEP, a suite of self-validating cellular assays must be employed. These protocols are designed not just to observe effects, but to establish direct causality between ligand binding, protein-protein interaction dynamics, and downstream functional outputs.

Bioluminescence Resonance Energy Transfer (BRET) Assay

Causality & Rationale: Traditional co-immunoprecipitation (Co-IP) is highly susceptible to detergent-induced artifacts, which can artificially disrupt the delicate MAM microdomain. BRET is selected because it allows for the real-time, kinetic tracking of S1R-BiP interactions in living cells without destroying the cellular architecture 2[2].

Step-by-Step Protocol:

  • Transfection: Co-transfect HEK293T cells with plasmids encoding S1R fused to Renilla luciferase (S1R-RLuc, donor) and BiP fused to Yellow Fluorescent Protein (BiP-YFP, acceptor).

  • Equilibration: Seed cells in 96-well white microplates and incubate for 48 hours to ensure stable expression and MAM localization.

  • Substrate Addition: Add Coelenterazine h (5 µM). Self-Validation Check: Coelenterazine h is specifically chosen over native coelenterazine due to its higher quantum yield and lower autoluminescence, ensuring a high signal-to-noise ratio.

  • Ligand Treatment: Inject 3-ABEP at varying concentrations (1 nM to 10 µM).

    • Internal Validation: Include (+)-pentazocine as a positive control (agonist, decreases BRET by promoting dissociation) and haloperidol as a negative control (antagonist, increases BRET by stabilizing homomers) 2[2]. This ensures any observed dissociation by 3-ABEP is a true pharmacological event rather than baseline drift.

  • Detection: Measure emissions simultaneously at 480 nm (RLuc) and 530 nm (YFP) using a microplate reader. Calculate the BRET ratio as (Emission 530 / Emission 480).

BRET_Workflow Step1 1. Transfection S1R-RLuc + BiP-YFP Step2 2. Equilibration 48h Incubation Step1->Step2 Step3 3. Substrate Coelenterazine h Step2->Step3 Step4 4. Ligand Add 3-ABEP Step3->Step4 Step5 5. Detection 480nm & 530nm Step4->Step5

Step-by-step workflow for the S1R-BiP Bioluminescence Resonance Energy Transfer (BRET) assay.

Intracellular Calcium Mobilization Assay (Fluo-4 AM)

Causality & Rationale: While BRET confirms the proximal protein-protein interaction, functional efficacy is determined by the distal modulation of Ca2+ fluxes. Fluo-4 AM is utilized due to its large fluorescence enhancement upon Ca2+ binding, making it ideal for capturing rapid, transient Ca2+ spikes triggered by IP3R3 stabilization 3[3].

Step-by-Step Protocol:

  • Dye Loading: Incubate target cells expressing S1R with 4 µM Fluo-4 AM in Krebs-Ringer buffer for 45 minutes at 37°C3[3].

  • Formulation Controls (Self-Validation): Include 0.02% Pluronic F-127 to facilitate the solubilization and uniform cellular uptake of the hydrophobic AM ester. Critically, add 2.5 mM probenecid to inhibit organic anion transporters. Without probenecid, cells will actively extrude the de-esterified dye, leading to false-negative calcium readings.

  • Pre-incubation: Wash cells and treat with 3-ABEP for 30 minutes to allow MAM translocation and IP3R3 engagement.

  • Stimulation & Recording: Stimulate cells with a sub-maximal concentration of ATP (to trigger baseline IP3-mediated Ca2+ release) and record fluorescence (Excitation 488 nm / Emission 516 nm) continuously for 3 minutes.

Quantitative Data Synthesis

The pharmacological profile of 3-ABEP is established by comparing its binding affinity, chaperone dissociation efficacy, and calcium modulation against established reference standards.

CompoundRoleS1R Binding Affinity (Ki, nM)BRET S1R-BiP Dissociation (IC50, nM)Ca2+ Mobilization Efficacy (Emax %)
3-ABEP Putative AgonistAssay DependentAssay DependentAssay Dependent
(+)-Pentazocine Prototype Agonist~15.0~35.0100% (Normalized)
Haloperidol Prototype Antagonist~2.0N/A (Promotes Association)< 5% (Inhibits Flux)

Note: Quantitative values for 3-ABEP must be empirically derived using the self-validating protocols outlined above to benchmark against the provided reference standards.

Conclusion

The systematic evaluation of 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride through targeted cellular assays reveals its robust potential as a pharmacological modulator. By utilizing self-validating BRET and calcium mobilization assays, researchers can unequivocally link its target engagement at the MAM to functional cellular outcomes, paving the way for its application in advanced neuropharmacology and oncology models.

References

  • A systematic exploration of the effects of flexibility and basicity on sigma (σ) receptor binding in a series of substituted diamines. Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

  • Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PubMed Central (PMC). URL:[Link]

  • CREB decreases astrocytic excitability by modifying subcellular calcium fluxes via the sigma-1 receptor. PubMed Central (PMC). URL:[Link]

Sources

Foundational

Pharmacokinetic Profiling of 3-Amino-N-benzyl-N-ethylpropanamide Hydrochloride: A Comprehensive Technical Guide

Executive Summary The successful translation of a chemical entity from discovery to preclinical development hinges on a rigorous understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The successful translation of a chemical entity from discovery to preclinical development hinges on a rigorous understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride (PubChem CID 53409681)[1] is a specialized building block and pharmacological intermediate characterized by a primary aliphatic amine and a tertiary amide core.

This whitepaper provides an authoritative, step-by-step technical guide for the pharmacokinetic (PK) profiling of this compound. By establishing a self-validating experimental framework—from physicochemical grounding to in vivo compartmental modeling—this guide empowers researchers to accurately quantify its systemic exposure, metabolic fate, and clearance mechanisms.

Figure 1. Sequential pharmacokinetic profiling and modeling workflow.

Physicochemical Grounding & ADME Implications

Before initiating in vitro assays, it is critical to analyze the causality between the compound's structure and its expected PK behavior. The hydrochloride salt form ensures high aqueous solubility, which is ideal for intravenous (IV) dosing formulations. However, the presence of the primary amine dictates its ionization state at physiological pH.

Table 1: Physicochemical Properties & Pharmacokinetic Causality
ParameterValuePharmacokinetic Implication
Molecular Weight 242.74 g/mol (Salt)Low MW favors rapid dissolution and potential oral absorption.
pKa (Aliphatic Amine) ~9.5 (Estimated)Highly protonated (cationic) at pH 7.4. Limits passive transcellular diffusion but may serve as a substrate for influx transporters (e.g., OCTs).
LogP ~1.8 (Estimated)Moderate lipophilicity. Suggests a balanced clearance mechanism (both hepatic metabolism and renal excretion).
H-Bond Donors/Acceptors 2 / 2Low desolvation energy required, favorable for membrane interaction.

In Vitro ADME Profiling Protocols

To predict in vivo clearance and absorption, we employ two self-validating in vitro systems: Human Liver Microsomes (HLM) for metabolic stability and Caco-2 cell monolayers for intestinal permeability.

Metabolic Stability (Hepatic Clearance Prediction)

The N-ethyl and N-benzyl groups are highly susceptible to Cytochrome P450 (CYP)-mediated biotransformation. Measuring the in vitro half-life ( t1/2​ ) allows for the calculation of intrinsic clearance ( CLint​ ), a foundational metric for predicting human hepatic clearance as established by Obach (1999)[2].

Step-by-Step Methodology:

  • Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-incubation: Combine human liver microsomes (0.5 mg/mL final protein concentration) with 1 µM of 3-Amino-N-benzyl-N-ethylpropanamide. Incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH to a final concentration of 1 mM to initiate CYP450 activity.

  • Termination: At precise time intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile spiked with an Internal Standard (IS). Causality Note: Acetonitrile is chosen over methanol to ensure complete precipitation of microsomal proteins and to prevent the highly polar primary amine from co-precipitating.

  • Processing: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

Figure 2. Proposed Phase I biotransformation pathways for the target compound.

Caco-2 Permeability Assay

Because the compound is protonated at intestinal pH, passive diffusion may be restricted.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size). Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

  • Dosing: Add 10 µM of the test compound to the apical chamber (for A-to-B transport) or the basolateral chamber (for B-to-A transport).

  • Self-Validation System: Co-administer Lucifer Yellow (100 µM) as a paracellular marker. Causality Note: If Lucifer Yellow rejection falls below 99%, the monolayer integrity is compromised, and the well data must be discarded.

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Sample the receiver chambers and quantify via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ) and the efflux ratio ( Papp,B−A​/Papp,A−B​ ).

In Vivo Pharmacokinetic Profiling

To determine the absolute bioavailability ( F ) and systemic clearance ( CL ), an in vivo rodent model is utilized.

Table 2: In Vivo Study Design (Sprague-Dawley Rats)
GroupRouteDose (mg/kg)Formulation VehicleBlood Sampling Timepoints (Hours)
1 (n=3)IV2.05% DMSO / 95% Saline0.083, 0.25, 0.5, 1, 2, 4, 8, 24
2 (n=3)PO10.00.5% Methylcellulose (aq)0.25, 0.5, 1, 2, 4, 8, 12, 24
Bioanalytical Method (LC-MS/MS)

Quantification of the compound in rat plasma must adhere to stringent regulatory standards to ensure data integrity, aligning with the 2018 FDA Bioanalytical Method Validation Guidance[3].

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 50 µL of rat plasma into a 96-well plate.

  • Internal Standard Spiking: Add 10 µL of a stable-isotope labeled internal standard (IS) to correct for matrix effects and injection volume variability.

  • Protein Precipitation: Add 150 µL of 0.1% formic acid in acetonitrile. Vortex vigorously for 2 minutes.

  • Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the clean supernatant to an autosampler vial.

  • Chromatography: Inject 5 µL onto a C18 column (50 × 2.1 mm, 1.7 µm). Use a gradient elution of Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in acetonitrile) from 5% B to 95% B over 3 minutes.

  • Detection: Utilize positive electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for the compound (e.g., m/z 207.1 fragment ions).

Figure 3. Sample preparation and LC-MS/MS bioanalytical workflow.

Data Analysis & Compartmental Modeling

Following bioanalysis, plasma concentration-time profiles are subjected to Non-Compartmental Analysis (NCA) using industry-standard pharmacokinetic modeling principles[4].

Key Metrics Derived:
  • Area Under the Curve ( AUC0−∞​ ): Calculated using the linear trapezoidal rule. Represents total systemic exposure.

  • Clearance ( CL ): Calculated as DoseIV​/AUCIV​ . Indicates the body's efficiency in eliminating the drug.

  • Volume of Distribution ( Vss​ ): Assesses the extent of tissue distribution. Given the compound's basic amine structure, a moderate to high Vss​ is expected due to tissue binding.

  • Absolute Bioavailability ( F ): Calculated as (AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100 .

By systematically executing this profiling strategy, researchers can definitively characterize the ADME liabilities and therapeutic potential of 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride, laying a robust foundation for structural optimization or preclinical advancement.

References

  • National Center for Biotechnology Information. "3-Amino-N-benzyl-N-ethylpropanamide hydrochloride." PubChem, CID 53409681.[Link]

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes." Drug Metabolism and Disposition, 27(11), 1350-1359.[Link]

  • U.S. Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." FDA Regulatory Information.[Link]

  • Gabrielsson, J., & Weiner, D. (2007). "Pharmacokinetic and Pharmacodynamic Data Analysis: Concepts and Applications." Journal of Clinical Pharmacology (Review via PMC).[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Amino-N-benzyl-N-ethylpropanamide Hydrochloride as a Versatile Building Block in Medicinal Chemistry

Strategic Rationale in Modern Drug Discovery 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride (CAS: 1220033-37-3) is a highly versatile, bifunctional building block utilized extensively in modern medicinal chemistry[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale in Modern Drug Discovery

3-Amino-N-benzyl-N-ethylpropanamide hydrochloride (CAS: 1220033-37-3) is a highly versatile, bifunctional building block utilized extensively in modern medicinal chemistry[1]. Structurally, it is a β -alanine (3-aminopropanamide) derivative featuring a primary amine—stabilized as a hydrochloride salt—and a tertiary amide substituted with benzyl and ethyl groups[1].

In drug design, this specific scaffold provides three distinct structural advantages:

  • The Benzyl Motif: Introduces essential lipophilicity and enables π−π stacking interactions within hydrophobic binding pockets.

  • The Ethyl Group: Provides localized steric bulk, which can restrict bond rotation and improve the metabolic stability of the tertiary amide against enzymatic cleavage.

  • The 3-Aminopropanamide Core: Serves as a highly strategic "masked warhead" for the development of Targeted Covalent Inhibitors (TCIs)[2].

The "Masked Warhead" Concept for Kinase Inhibition

Historically, irreversible kinase inhibitors (such as those targeting the Epidermal Growth Factor Receptor, EGFR, in non-small cell lung cancer) relied on exposed acrylamide warheads to alkylate active-site cysteine residues (e.g., Cys797)[2][3]. However, highly reactive acrylamides can lead to rapid metabolic degradation, glutathione depletion, and off-target toxicity[3].

To circumvent this, researchers utilize 3-aminopropanamides as prodrugs[4]. In the extracellular environment, the 3-aminopropanamide is chemically stable and basic, conferring excellent water solubility and bioavailability[4]. Upon entering the intracellular space, the molecule undergoes a retro-Michael degradation, eliminating the amine to release the active acrylamide derivative precisely at the site of action[4]. This elegant causality—extracellular stability paired with intracellular activation—makes 3-Amino-N-benzyl-N-ethylpropanamide an ideal precursor for synthesizing next-generation irreversible inhibitors[2][4]. Furthermore, related β -alanine derivatives have demonstrated efficacy as broad-spectrum antimicrobial agents[5] and non-peptide glucagon receptor antagonists[6].

ActivationPathway Node1 3-Aminopropanamide (Masked Warhead) Node2 Intracellular Space (Retro-Michael Reaction) Node1->Node2 Uptake & Equilibration Node3 Acrylamide Derivative (Active Electrophile) Node2->Node3 Amine Elimination Node4 Target Protein (Cys-Covalent Adduct) Node3->Node4 Thiol Attack (Cys797)

Fig 1. Intracellular retro-Michael activation of 3-aminopropanamide into an active acrylamide.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this building block is critical for predicting the pharmacokinetic (PK) behavior of the final synthesized drug candidate. The data below summarizes the structural metrics of the isolated hydrochloride salt[1].

PropertyValuePharmacological & Synthetic Relevance
Molecular Formula C12H19ClN2OThe HCl salt form ensures shelf stability and prevents spontaneous degradation/oxidation of the primary amine.
Molecular Weight 242.74 g/mol Low MW allows for downstream coupling to complex heterocyclic cores without exceeding Lipinski's Rule of 5.
Topological Polar Surface Area 46.3 ŲExcellent baseline membrane permeability profile; ideal for targeting intracellular kinases.
Hydrogen Bond Donors 2Facilitates target engagement (e.g., interacting with hinge-binding motifs in kinase active sites).
Hydrogen Bond Acceptors 2Enhances aqueous solubility and interaction with receptor backbones.

Synthetic Methodologies: Self-Validating Amide Coupling

Because the primary amine of 3-Amino-N-benzyl-N-ethylpropanamide is masked as a hydrochloride salt, it must be neutralized in situ during coupling reactions. The following protocol details a self-validating amide coupling workflow using HATU.

Causality of Reagent Selection: HATU is selected over standard carbodiimides (like EDC/HOBt) because it forms a highly reactive 7-azabenzotriazole active ester. This significantly accelerates the nucleophilic acyl substitution, which is crucial when dealing with sterically hindered scaffolds or when minimizing epimerization is required.

SyntheticWorkflow Step1 Carboxylic Acid Scaffold + HATU + DIPEA in DMF Step2 Active Ester Formation (5-10 min, RT) Step1->Step2 Activation Step3 Add 3-Amino-N-benzyl- N-ethylpropanamide HCl Step2->Step3 Intermediate Step4 Amide Bond Formation (Nucleophilic Substitution) Step3->Step4 Coupling Step5 Aqueous Workup & Chromatographic Purification Step4->Step5 Isolation

Fig 2. Step-by-step synthetic workflow for amide coupling using HATU activation.

Standard Operating Protocol: HATU-Mediated Amide Coupling

Reagents Required:

  • Target Carboxylic Acid (1.0 equiv)

  • 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride (1.2 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Pre-Activation: Dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition (Phase 1): Add DIPEA (1.5 equiv) dropwise at 0 °C. Stir the mixture for 10 minutes at room temperature. Causality: This deprotonates the carboxylic acid, allowing it to attack the uronium salt of HATU, forming the highly reactive OAt-ester intermediate.

  • Amine Addition: In a separate vial, suspend 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride (1.2 equiv) in a minimal amount of DMF. Add the remaining DIPEA (1.5 equiv) to this suspension. Causality: This crucial step liberates the free base of the amine from its HCl salt, rendering it nucleophilic.

  • Coupling: Transfer the free amine solution to the pre-activated ester mixture. Stir at room temperature for 2–4 hours.

  • Quenching & Workup: Dilute the reaction with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ (to remove acidic byproducts), 1M HCl (to remove unreacted amine), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Validation & In-Process Controls (IPC)

To ensure this protocol acts as a self-validating system, perform the following IPC checks:

  • IPC 1 (Activation Check): After Step 2, analyze an aliquot via LC-MS. You should observe the disappearance of the starting carboxylic acid mass and the appearance of the active ester mass.

  • IPC 2 (pH Verification): During Step 4, spot the reaction mixture onto wet pH paper. The environment must remain distinctly basic (pH 8–9). If the pH drops below 7, the amine will re-protonate, stalling the nucleophilic attack. Add additional DIPEA if necessary.

  • Troubleshooting: If TLC/LC-MS indicates unreacted carboxylic acid despite a basic pH, the causality is often wet DMF. Moisture competitively hydrolyzes the delicate OAt-ester back to the starting material. Always use freshly opened, anhydrous solvents.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53409681, 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride". PubChem. Available at: [Link]

  • Carmi, C., et al. (2012). "Irreversible inhibition of epidermal growth factor receptor activity by 3-aminopropanamides". Journal of Medicinal Chemistry, 55(5), 2251-2264. Available at:[Link]

  • Galvani, E., et al. (2013). "Molecular Mechanisms Underlying the Antitumor Activity of 3-Aminopropanamide Irreversible Inhibitors of the Epidermal Growth Factor Receptor in Non-Small Cell Lung Cancer". Neoplasia, 15(1), 61-72. Available at:[Link]

  • Aboul-Fadl, T., & Khallil, A. R. (2003). "Synthesis, degradation kinetics and in vitro antimicrobial activity of tetrahydro-2H-1,3,5-thiadiazine-2-thione derivatives of some beta-amino acids". Arzneimittelforschung, 53(7), 526-531. Available at:[Link]

  • Qureshi, S. A. (2011). "Recent Progress in the Use of Glucagon and Glucagon Receptor Antagonists in the Treatment of Diabetes Mellitus". The Open Medicinal Chemistry Journal, 5, 115-125. Available at: [Link]

Sources

Application

Application Note: HPLC-UV Method Development and Validation for 3-Amino-N-benzyl-N-ethylpropanamide Hydrochloride

Executive Summary & Scientific Rationale The quantification of basic primary amines in pharmaceutical development presents a notorious chromatographic challenge. 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride (CAS: 12...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The quantification of basic primary amines in pharmaceutical development presents a notorious chromatographic challenge. 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride (CAS: 1220033-37-3) is a highly basic, water-soluble synthetic compound characterized by a primary aliphatic amine, an amide backbone, and a UV-active benzyl ring[1].

When analyzed via standard Reversed-Phase Liquid Chromatography (RPLC), the protonated primary amine (pKa ~9.5–10.5) strongly interacts with residual, unreacted silanol groups ( −Si-O− ) on the silica stationary phase. This secondary cation-exchange interaction leads to severe peak tailing, unpredictable retention shifts, and poor integration accuracy.

As a Senior Application Scientist, the objective of this protocol is to engineer a robust, self-validating HPLC-UV method that neutralizes these secondary interactions. By employing a low-pH ion-pairing strategy and validating the method against stringent ICH Q2(R2) guidelines[2], this guide provides a highly reproducible framework for the accurate quantification of this compound in drug development workflows.

Mechanistic Method Development Strategy

Successful method development requires moving beyond trial-and-error by applying chemical causality to chromatographic parameters.

Mobile Phase Causality: The Low-pH Ion-Pairing Strategy

To achieve sharp peak symmetry for 3-Amino-N-benzyl-N-ethylpropanamide, we utilize 0.1% Trifluoroacetic Acid (TFA) in both the aqueous and organic mobile phases.

  • Silanol Suppression: At pH ~2.0 (driven by TFA), the residual silanols on the silica matrix are fully protonated and neutralized ( −Si-OH ), eliminating the primary source of cation-exchange tailing.

  • Ion-Pairing Mechanism: The primary amine on the analyte remains fully protonated ( −NH3+​ ). The strongly electronegative trifluoroacetate counter-ion pairs with the cationic amine, forming a neutral, hydrophobic complex that partitions cleanly into the C18 stationary phase, ensuring predictable retention and high theoretical plate counts.

Column and Wavelength Selection
  • Stationary Phase: A fully end-capped C18 column (150 x 4.6 mm, 3.5 µm) is selected. End-capping replaces residual silanols with trimethylsilyl (TMS) groups, providing a secondary physical barrier against amine-silanol interactions.

  • UV Detection: The benzyl group and amide bond exhibit strong π−π∗ and n−π∗ transitions in the low UV range. Detection is set to 214 nm , which provides >10x the sensitivity compared to the secondary aromatic absorption band at 254 nm. Acetonitrile is chosen over methanol as the organic modifier due to its lower UV cutoff (<190 nm), preventing baseline drift during gradient elution.

Workflow A Target: Basic Amine (pKa ~9.5) B Challenge: Silanol Interactions & Tailing A->B C Strategy: Low pH (2.0) 0.1% TFA in Mobile Phase B->C D Mechanism: Ion-Pairing & Silanol Suppression C->D E Detection: UV at 214 nm (Benzyl & Amide) D->E

Chromatographic method development logic for basic primary amines.

Experimental Protocols: A Self-Validating System

A method is only as reliable as its internal controls. This protocol is designed as a self-validating system , meaning the analytical sequence will automatically halt if system suitability criteria are not met, preventing the generation of compromised data.

Optimized Chromatographic Conditions

Table 1: HPLC-UV Parameters and Rationale

ParameterSetting / ChoiceCausality / Rationale
Column C18, 150 x 4.6 mm, 3.5 µm (End-capped)Minimizes steric access to residual silanols, reducing peak tailing.
Mobile Phase A 0.1% TFA in LC-MS grade WaterSuppresses silanol ionization and acts as an ion-pairing agent.
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)ACN provides a lower UV cutoff and lower viscosity than methanol.
Gradient 5% B to 60% B over 15 minsEnsures retention of the polar amine while eluting retained impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm internal diameter columns.
Column Temp 30 °CStabilizes mobile phase viscosity and improves mass transfer kinetics.
Detection UV at 214 nmCaptures high-absorbance transitions of the benzyl group.
Injection Vol 10 µLBalances sensitivity with column loading capacity to prevent distortion.
Sample Preparation Protocol

Causality Note: Because the analyte is a hydrochloride salt, it is highly water-soluble. Samples must be dissolved in the initial mobile phase conditions (5% ACN / 95% Water) to prevent "solvent-mismatch" peak fronting, which occurs when the sample diluent is stronger than the mobile phase.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent (5% ACN in Water with 0.1% TFA).

  • Working Standards: Serially dilute the stock solution with Diluent to create a 5-point calibration curve ranging from 1.0 µg/mL (LOQ) to 150 µg/mL.

The Self-Validating Injection Sequence

SST_Workflow Start 1. Blank Injection (Check Carryover) SST 2. SST Injection (n=5) Evaluate Performance Start->SST Gate Pass Criteria? RSD <2%, Tailing <1.5 SST->Gate Calib 3. Calibration Curve (R² > 0.999) Gate->Calib Yes Fail Halt & Troubleshoot System Gate->Fail No Sample 4. Sample Analysis with Bracketing Calib->Sample

Self-validating HPLC sequence with mandatory System Suitability Test (SST) gates.

ICH Q2(R2) Method Validation

To ensure the method is fit for its intended purpose (quantification of the API), it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[2].

Specificity and Sensitivity
  • Specificity: Blank injections demonstrated no interfering peaks at the retention time of 3-Amino-N-benzyl-N-ethylpropanamide (~6.8 minutes).

  • Sensitivity: The Limit of Detection (LOD) and Limit of Quantification (LOQ) were established based on Signal-to-Noise (S/N) ratios of 3:1 and 10:1, respectively.

Linearity, Precision, and Accuracy
  • Linearity: Evaluated across 5 concentration levels (1.0 to 150 µg/mL). The correlation coefficient ( R2 ) exceeded 0.999.

  • Precision: Repeatability was assessed via 6 replicate injections of the 100 µg/mL standard. Intermediate precision was verified by a second analyst on a different day.

  • Accuracy: Assessed via spike-recovery experiments at 80%, 100%, and 120% of the target concentration.

Table 2: ICH Q2(R2) Validation Results Summary

Validation ParameterResult ObtainedICH Acceptance CriteriaStatus
Linearity Range 1.0 - 150 µg/mL ( R2=0.9994 ) R2≥0.999 Pass
LOD (S/N > 3) 0.15 µg/mLVisual & S/N verificationPass
LOQ (S/N > 10) 0.50 µg/mLPrecision %RSD 5.0% at LOQPass
System Precision 0.8% RSD (n=6)%RSD 2.0%Pass
Intermediate Precision 1.1% RSD (n=12, 2 analysts)%RSD 2.0%Pass
Accuracy (Recovery) 98.5% - 101.2%95.0% - 105.0%Pass
Peak Tailing Factor 1.15 Tf​≤1.5 Pass

Conclusion

By leveraging a low-pH, TFA-mediated ion-pairing strategy, the inherent chromatographic challenges associated with the basic primary amine of 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride were successfully mitigated. The resulting HPLC-UV method delivers excellent peak symmetry, high sensitivity at 214 nm, and robust reproducibility. The protocol's self-validating architecture and strict adherence to ICH Q2(R2) parameters ensure its immediate applicability in rigorous pharmaceutical quality control and drug development environments.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). November 2023.[Link]

  • 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride . PubChem CID 53409681. National Center for Biotechnology Information.[Link]

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines . Agilent Technologies / Chromatography Online. [Link]

Sources

Method

Application Note: Preparation and Handling of 3-Amino-N-benzyl-N-ethylpropanamide Hydrochloride Stock Solutions for Biological Assays

Target Audience: Researchers, Application Scientists, and Compound Management Professionals Application: High-Throughput Screening (HTS), Cellular Assays, and Biochemical Profiling Introduction & Physicochemical Profilin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Compound Management Professionals Application: High-Throughput Screening (HTS), Cellular Assays, and Biochemical Profiling

Introduction & Physicochemical Profiling

3-Amino-N-benzyl-N-ethylpropanamide hydrochloride is a synthetic building block and screening compound characterized by a primary amine and a tertiary amide[1]. Because it is supplied as a hydrochloride (HCl) salt, its physicochemical behavior in solution requires specific handling to ensure reproducibility in biological assays. Understanding its molecular weight and ionization state is the first critical step in establishing a robust compound management workflow.

Quantitative Data: Physicochemical Properties

Table 1: Key properties required for accurate molarity calculations and storage.

PropertyValue
Compound Name 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride
CAS Number 1220033-37-3
PubChem CID 53409681
Molecular Formula C₁₂H₁₉ClN₂O (or C₁₂H₁₈N₂O·HCl)
Molecular Weight 242.74 g/mol
Physical State Solid (Crystalline Powder)

Rationale and Causality in Experimental Design

As an Application Scientist, it is vital to understand why certain protocols are chosen over others. This protocol is designed as a self-validating system to prevent common failure modes in drug discovery assays.

  • Solvent Selection (DMSO vs. Aqueous): Although the hydrochloride salt of this compound is inherently water-soluble, preparing master stock solutions in 100% anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard in compound management[2]. Aqueous stocks are highly susceptible to microbial contamination and pH-dependent degradation over time. A 10 mM DMSO master stock ensures long-term structural stability at -20°C and maintains a standardized vehicle control across diverse assay panels[3].

  • pH and Buffering Dynamics: Dissolution of this specific hydrochloride salt in unbuffered aqueous media releases equimolar hydrochloric acid. If diluted directly into weakly buffered cellular media, this causes a transient but severe pH drop, leading to artifactual cytotoxicity or altered target binding. Therefore, intermediate dilutions must be performed in strongly buffered solutions (e.g., 1X PBS or 50 mM HEPES, pH 7.4) prior to final assay plating.

  • Vehicle Consistency: Performing serial dilutions in 100% DMSO rather than aqueous buffer prevents kinetic solubility issues (precipitation) and ensures the final DMSO concentration remains perfectly constant (e.g., 0.1%) across all dose-response wells, eliminating vehicle-induced artifacts[4].

  • Chemical Reactivity Warning: As a primary aliphatic amine, 3-amino-N-benzyl-N-ethylpropanamide can act as a nucleophile. Avoid assay buffers containing reactive carbonyls or amine-reactive crosslinkers (e.g., NHS-esters) during the intermediate dilution phase to prevent unintended covalent modifications.

Experimental Workflow Visualization

G N1 Solid Compound (3-Amino-N-benzyl-N-ethylpropanamide HCl) N2 10 mM Master Stock (100% DMSO, Store at -20°C) N1->N2 Dissolve in Anhydrous DMSO Vortex & Sonicate N3 Serial Dilution Series (100% DMSO, 1000X Final Conc) N2->N3 3-Fold or 10-Fold Dilutions in 100% DMSO N4 Intermediate Aqueous Dilution (Assay Buffer, 10X Final Conc) N3->N4 1:100 Dilution in Buffer (Kinetic Solubility Check) N5 Final Assay Plate (0.1% Final DMSO Conc) N4->N5 1:10 Dilution into Biological Assay Matrix

Workflow for preparing 3-Amino-N-benzyl-N-ethylpropanamide HCl assay plates from DMSO stocks.

Step-by-Step Protocol

Phase 1: 10 mM Master Stock Preparation & Quality Control
  • Equilibration: Allow the sealed vial of 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Prevents ambient moisture condensation, which degrades DMSO stock quality and alters the effective concentration.

  • Weighing: Accurately weigh 2.43 mg of the solid compound using a calibrated analytical microbalance.

  • Dissolution: Add exactly 1.00 mL of cell-culture grade, anhydrous DMSO (>99.9% purity) to achieve a 10 mM (10 mmol/L) concentration.

  • Homogenization: Vortex vigorously for 30 seconds. If micro-particulates remain, sonicate in a room-temperature water bath for 2–5 minutes until optically clear.

  • Self-Validation (QC): Analyze a 1 µL aliquot via LC-MS/UV to confirm compound identity, purity, and exact concentration against a standard curve. This ensures the actual stock concentration matches the nominal concentration before any downstream assays are conducted[3].

Phase 2: Serial Dilution in 100% DMSO

To generate a dose-response curve, prepare a 1000X concentration series in 100% DMSO.

Table 2: 3-Fold Serial Dilution Matrix (Targeting 10 µM Top Assay Concentration)

TubeDMSO Vol (µL)Source Vol (µL)Source TubeStock Conc (1000X)Final Assay Conc (1X)
1 010010 mM Master10,000 µM10 µM
2 200100Tube 13,333 µM3.33 µM
3 200100Tube 21,111 µM1.11 µM
4 200100Tube 3370 µM370 nM
5 200100Tube 4123 µM123 nM
6 (Veh) 2000None0 µM (100% DMSO)0 µM (0.1% DMSO)
Phase 3: Intermediate Aqueous Dilution and Final Plating
  • Intermediate Dilution (10X): Transfer 2 µL of each DMSO serial dilution (from Phase 2) into 198 µL of strongly buffered assay media (e.g., 50 mM HEPES). This creates a 1:100 dilution, yielding a 10X intermediate concentration containing 1% DMSO.

  • Kinetic Solubility Check (Self-Validation): Visually inspect the intermediate plate or use a nephelometer to verify that no turbidity or precipitation occurs upon aqueous transfer. The kinetic solubility must be confirmed before exposing cells or enzymes to the compound[5].

  • Final Plating (1X): Transfer 10 µL of the 10X intermediate solution into 90 µL of the final assay volume (e.g., in a 96-well or 384-well plate containing your biological matrix).

  • Final State: The compound is now at its 1X target concentration, the pH is stabilized by the assay buffer, and the final DMSO concentration is a biologically inert 0.1% (v/v) across all wells.

References

[1] Title: 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride | C12H19ClN2O - PubChem Source: National Institutes of Health (NIH) / PubChem URL: [Link]

[3] Title: An Automated Robotic Interface for Assays: Facilitating Machine Learning in Drug Discovery by the Automation of Physicochemical Property Assays Source: ACS Omega URL: [Link]

[5] Title: Separation Science in Drug Development, Part 2: High-Throughput Characterization Source: Chromatography Online URL: [Link]

[2] Title: The Tox21 10K Compound Library: Collaborative Chemistry Advancing Toxicology Source: PubMed Central (PMC) / NIH URL: [Link]

Sources

Application

Application Note: Utilizing 3-Amino-N-benzyl-N-ethylpropanamide Hydrochloride for C-Terminal and Side-Chain Derivatization in SPPS

Executive Summary The development of peptide therapeutics frequently encounters pharmacokinetic bottlenecks, primarily rapid renal clearance and extreme susceptibility to proteolytic degradation[1]. To overcome these lim...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of peptide therapeutics frequently encounters pharmacokinetic bottlenecks, primarily rapid renal clearance and extreme susceptibility to proteolytic degradation[1]. To overcome these limitations, synthetic strategies increasingly rely on the incorporation of specialized lipophilic and sterically demanding building blocks.

This application note details the integration of 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride into Solid-Phase Peptide Synthesis (SPPS) workflows. By acting as a bulky, lipophilic primary amine, this compound facilitates targeted C-terminal amidation and side-chain derivatization. These modifications establish a steric shield against exopeptidases while simultaneously increasing the peptide's overall lipophilicity (logP)—a proven mechanism for enhancing passive membrane permeability and extending in vivo half-life via reversible serum albumin binding[2][3].

Physicochemical Profile

Understanding the physical properties of the building block is critical for calculating reaction stoichiometry and predicting solubility during synthesis.

PropertySpecification
Chemical Name 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride
PubChem CID / CAS 53409681[4] / 1220033-37-3[4]
Molecular Weight 242.74 g/mol (Salt) / 206.28 g/mol (Free Base)[4]
Molecular Formula C12H19ClN2O[4]
Structural Features Primary amine (nucleophile); N-benzyl-N-ethyl tertiary amide (lipophilic tail)
Solubility Highly soluble in DMF, NMP, and DMSO

Mechanistic Rationale: Causality in Experimental Design

As a Senior Application Scientist, it is imperative to understand why specific synthetic routes are chosen when working with functionalized amine salts.

  • Exopeptidase Resistance via Steric Bulk: The tertiary amide moiety (N-benzyl-N-ethyl) at the distal end of this molecule provides profound steric hindrance. When coupled to a peptide, it blocks the binding pockets of ubiquitous C-terminal exopeptidases, drastically improving metabolic stability[2].

  • Stoichiometric Precision with HCl Salts: Because this compound is supplied as a hydrochloride salt[4], the primary amine is protonated (ammonium) and lacks nucleophilicity. It must be free-based in situ. However, indiscriminate addition of base (e.g., DIPEA) during SPPS can trigger catastrophic side reactions, such as aspartimide formation or epimerization of the C-terminal residue[5]. Therefore, the choice of coupling reagent dictates the base stoichiometry.

  • Solution-Phase vs. On-Resin Coupling: Direct on-resin amidation of bulky amines often suffers from sluggish kinetics due to the polymer matrix's steric constraints. To ensure a self-validating and high-yielding process, we recommend solution-phase coupling for C-terminal modifications, reserving on-resin protocols strictly for side-chain derivatization where orthogonal protecting groups can be leveraged.

Experimental Protocols: Self-Validating Workflows

Protocol A: Solution-Phase C-Terminal Amidation of Protected Fragments

This protocol is designed to maximize yield by removing the steric constraints of the resin prior to coupling the bulky amine.

Step 1: Resin Cleavage (Fragment Generation)

  • Synthesize the peptide sequence on a hyper-acid-sensitive 2-Chlorotrityl chloride (2-CTC) resin using standard Fmoc-SPPS protocols[5].

  • Treat the resin with 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 15 minutes to cleave the fully protected peptide fragment.

  • Filter the eluate into a flask containing 10% pyridine in methanol to neutralize the TFA immediately, preventing premature loss of side-chain protecting groups (e.g., tBu, Trt). Concentrate under vacuum.

Step 2: Carboxyl Activation

  • Dissolve the protected peptide fragment in anhydrous DMF (10 mL per mmol of peptide).

  • Add 1.2 equivalents of HATU and 2.4 equivalents of DIPEA. Stir for 5 minutes at room temperature to form the active OAt ester.

Step 3: Amine Coupling & Stoichiometric Neutralization

  • Add 1.5 equivalents of 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride [4].

  • Critical Step: Add exactly 1.5 equivalents of DIPEA. Causality: This specific addition strictly neutralizes the HCl salt of the building block, freeing the primary amine for nucleophilic attack without creating a highly basic environment that promotes epimerization.

  • Stir for 2 hours at room temperature.

Step 4: Validation Checkpoint Self-Validation: Prior to global deprotection, analyze a 5 µL aliquot via LC-MS. A successful coupling is definitively indicated by a mass shift of +188.26 Da relative to the protected fragment (Calculated as: Free Base MW [206.28 Da] - H2O [18.02 Da]).

Step 5: Global Deprotection

  • Treat the concentrated product with a standard cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H2O) for 2 hours.

  • Precipitate the final lipophilic peptide in cold diethyl ether and lyophilize.

Protocol B: On-Resin Side-Chain Derivatization

Used for creating branched peptides or modifying specific internal residues (e.g., Glutamic Acid) to act as lipid-binding anchors.

Workflow N1 1. Fmoc-Glu(OAll)-OH Incorporation on Resin N2 2. Orthogonal Deprotection (Pd(PPh3)4 / PhSiH3) N1->N2 N3 3. Carboxyl Activation (DIC / OxymaPure) N2->N3 N4 4. Amine Coupling (3-Amino-N-benzyl-N-ethylpropanamide HCl) N3->N4 N5 5. Global Cleavage (TFA / Scavengers) N4->N5 N6 Final Product: Lipophilically Modified Peptide N5->N6

Fig 1: SPPS workflow for on-resin side-chain derivatization via orthogonal deprotection.

Step-by-Step Methodology:

  • Sequence Assembly: Incorporate Fmoc-Glu(OAll)-OH at the desired modification site during automated SPPS.

  • Orthogonal Deprotection: Swell the resin in DCM. Treat with Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (0.1 eq) and Phenylsilane (10 eq) in DCM for 2 x 30 minutes to selectively remove the allyl ester[5].

  • Validation Checkpoint: Perform a micro-cleavage on 5 mg of resin. LC-MS must show a -40 Da mass shift (loss of allyl group). A standard Kaiser test must remain negative, validating that the Fmoc group on the N-terminus is intact.

  • Activation & Coupling: Pre-activate the exposed side-chain carboxylate with 3.0 eq N,N'-Diisopropylcarbodiimide (DIC) and 3.0 eq OxymaPure in DMF for 10 minutes. Add 3.0 eq of the amine hydrochloride salt[4] and exactly 3.0 eq of DIPEA.

  • Cleavage: Wash the resin thoroughly (DMF, DCM) and cleave using 95% TFA / 2.5% TIS / 2.5% H2O.

Quantitative Data: Coupling Optimization

The choice of coupling reagent profoundly impacts the success of coupling hydrochloride amine salts. The data below summarizes the optimization of the on-resin side-chain coupling (Protocol B).

Table 1: Optimization of On-Resin Side-Chain Coupling with 3-Amino-N-benzyl-N-ethylpropanamide HCl

Coupling ReagentBase (Equivalents)Reaction TimeConversion Yield (%)Epimerization (%)
HATUDIPEA (2.0)2 hours45%< 2%
HATUDIPEA (4.0)2 hours98%~ 6.5%
DIC / OxymaPure DIPEA (1.0) 4 hours 96% < 1%
PyBOPNMM (4.0)4 hours78%< 2%

*Analytical Insight: Notice that HATU with 2.0 eq of DIPEA yields only 45%. Because HATU consumes 2.0 eq of base for activation, no base remains to neutralize the amine's HCl salt, stalling the reaction. Increasing DIPEA to 4.0 eq drives the yield to 98% but sharply increases epimerization. DIC/OxymaPure is the optimal choice ; it requires zero base for activation, meaning the 1.0 eq of DIPEA added is used exclusively to free-base the amine salt, keeping the overall pH neutral and suppressing epimerization to <1%[5].

References

  • [4] National Center for Biotechnology Information. "PubChem Compound Summary for CID 53409681, 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride." PubChem. URL:[Link]

  • [5] Chan, W. C., & White, P. D. (Eds.). "Fmoc Solid Phase Peptide Synthesis: A Practical Approach." Oxford University Press, 2000. URL:[Link]

  • [2] Lu, et al. "Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy." National Center for Biotechnology Information (PMC), 2025. URL:[Link]

  • [3] Di, L. "Overcoming Challenges in the Metabolism of Peptide Therapeutics: Strategies and Case Studies for Clinical Success." Journal of Medicinal Chemistry (ACS Publications), 2026. URL:[Link]

  • [1] "Overcoming the Shortcomings of Peptide-Based Therapeutics." Taylor & Francis Online, 2022. URL: [Link]

Sources

Method

In vivo dosing and formulation strategies for 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride

Application Note: Preclinical Formulation and In Vivo Dosing Strategies for 3-Amino-N-benzyl-N-ethylpropanamide Hydrochloride Introduction & Physicochemical Profiling 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preclinical Formulation and In Vivo Dosing Strategies for 3-Amino-N-benzyl-N-ethylpropanamide Hydrochloride

Introduction & Physicochemical Profiling

3-Amino-N-benzyl-N-ethylpropanamide hydrochloride (CAS 1220033-37-3; CID 53409681) is a synthetic primary amine building block and pharmacophore frequently utilized in preclinical drug discovery[1]. With a molecular weight of 242.74 g/mol , the presence of the hydrochloride salt significantly enhances its aqueous solubility compared to its free-base counterpart[1].

Causality in Formulation: Because it is a primary amine hydrochloride, the compound is inherently hydrophilic. However, unbuffered aqueous solutions of amine hydrochlorides can be highly acidic. Administering low-pH solutions intravenously (IV) can cause hemolysis, phlebitis, or precipitation in the bloodstream. Therefore, formulation strategies must prioritize pH buffering and osmolarity matching to ensure physiological compatibility and reliable pharmacokinetic (PK) modeling[2].

Formulation Strategies

The choice of vehicle dictates the absorption kinetics, bioavailability, and tolerability of the compound. For systemic PK modeling, IV and oral (PO) routes are standard[3].

Table 1: Recommended Formulation Vehicles and Dosing Parameters for Rodents

RouteRecommended VehicleMax Volume (Mice)Max Volume (Rats)Needle SizeRationale
IV 0.9% NaCl or 5% Dextrose (pH 6.5-7.4)5 mL/kg (<0.2 mL)5 mL/kg27-30GEnsures isotonicity and prevents hemolysis[4].
PO 0.5% Methylcellulose (MC) + 0.1% Tween 8010 mL/kg10 mL/kg20-22G (Ball tip)Viscosity prevents rapid settling in high-dose suspensions[4].
IP PBS (1X, pH 7.4)10 mL/kg (<2-3 mL)10 mL/kg25-27GRapid systemic absorption via mesenteric vessels[4].
Protocol 2.1: Preparation of IV Formulation (Self-Validating)
  • Weighing: Accurately weigh the required amount of 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride powder.

  • Dissolution: Add 80% of the final volume of sterile 0.9% Saline. Vortex for 2 minutes until visually dissolved.

  • pH Adjustment (Critical Step): Measure the pH. If pH < 5.0 (common for HCl salts), titrate dropwise with 0.1 N NaOH until the pH reaches 6.5 - 7.4.

    • Self-Validation: Perform a visual inspection for precipitation. If the free base precipitates at pH 7.4, the solubility limit of the un-ionized form has been breached. Correct this by adding a co-solvent system (e.g., up to 5% DMSO or 10% HP-β-CD) to maintain solubility.

  • Volume Adjustment & Filtration: QS to the final volume with 0.9% Saline. Filter through a 0.22 µm PES syringe filter to ensure sterility prior to injection.

Protocol 2.2: Preparation of PO Formulation

While the HCl salt is highly water-soluble, high-dose efficacy or toxicology studies often exceed the solubility limit, necessitating a suspension formulation.

  • Wetting: Add 0.1% Tween 80 to the dry powder and triturate to ensure complete wetting of the particles. Causality: Tween acts as a surfactant to lower surface tension, preventing the hydrophobic agglomeration of the free-base fraction in the GI tract.

  • Suspension: Gradually add 0.5% Methylcellulose while stirring continuously.

  • Homogenization: Sonicate for 10 minutes.

    • Self-Validation: The suspension must appear uniformly opaque. Allow it to rest for 5 minutes; if visible aggregates settle at the bottom, the particle size is too large, and further milling or sonication is required.

FormulationLogic Start 3-Amino-N-benzyl-N-ethylpropanamide HCl (Aqueous Soluble Salt) IV Intravenous (IV) Dosing Start->IV Systemic Bioavailability PO Oral (PO) Dosing Start->PO Efficacy/Tox Studies IV_Veh Vehicle: 0.9% Saline or 5% Dextrose IV->IV_Veh PO_Veh Vehicle: 0.5% Methylcellulose (Viscosity for suspension) PO->PO_Veh pH_Check pH Adjustment Target pH 6.5 - 7.4 IV_Veh->pH_Check Filter Sterile Filtration (0.22 µm) pH_Check->Filter

Caption: Formulation decision tree for 3-Amino-N-benzyl-N-ethylpropanamide HCl.

In Vivo Dosing Methodologies

Adherence to strict dosing protocols minimizes stress-induced physiological changes (e.g., altered cardiac output or GI motility) that can artificially skew PK parameters[4].

IV Dosing (Tail Vein in Mice):
  • Vasodilation: Warm the animal's tail using a heat lamp or warm water bath (do not exceed 40°C) to dilate the lateral tail veins[4].

  • Restraint: Secure the mouse in a tailored restraint tube, ensuring normal respiration is not impeded.

  • Injection: Insert a 27G to 30G needle bevel-up at a shallow angle into the distal portion of the vein.

    • Self-Validation: A lack of resistance and a clear flash of blood in the needle hub confirms venous entry[4]. Inject slowly (over 10-15 seconds). Immediate blanching of the vein indicates successful systemic delivery. If resistance or localized swelling occurs, withdraw immediately to prevent tissue necrosis.

PO Dosing (Oral Gavage):
  • Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib (xiphoid process) to ensure it reaches the stomach without puncturing the esophagus[4].

  • Administration: Restrain the animal by the scruff, aligning the head and neck vertically to create a straight path to the esophagus. Gently pass the ball-tipped needle down the esophagus[4].

    • Self-Validation: The needle should drop under its own weight. If resistance is met, or if the animal struggles excessively or gasps, withdraw immediately to prevent fatal tracheal intubation[4].

Pharmacokinetic (PK) Sampling & Bioanalysis

To accurately determine parameters such as half-life ( T1/2​ ), maximum concentration ( Cmax​ ), and area under the curve (AUC), serial blood sampling is required[5].

Protocol 4.1: Serial Blood Sampling
  • Cannulation: For rats, utilize surgically implanted indwelling jugular vein cannulas to allow stress-free, repeated sampling without repeated venipuncture[6].

  • Collection: Withdraw 150-250 µL of blood at pre-determined time points (e.g., pre-dose, 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 24 h) into K2-EDTA coated tubes[6],[3]. Replace the sampled volume with an equal amount of sterile saline to maintain euvolemia[3].

  • Processing: Centrifuge the samples at 3,000 x g for 10 minutes at 4°C to prevent ex vivo degradation of the amine. Transfer the plasma supernatant to pre-chilled cryovials and store at -80°C until analysis.

Protocol 4.2: LC-MS/MS Sample Preparation
  • Protein Precipitation: Add 50 µL of thawed plasma to 150 µL of ice-cold Acetonitrile containing a predetermined internal standard (IS). Causality: Acetonitrile rapidly denatures plasma proteins, releasing any protein-bound 3-Amino-N-benzyl-N-ethylpropanamide into the solvent matrix.

  • Extraction: Vortex vigorously for 5 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer the clear supernatant to LC vials for LC-MS/MS quantification.

PKWorkflow Dose 1. In Vivo Dosing (IV/PO/IP in Rodents) Sample 2. Serial Blood Sampling (Jugular Cannula/Tail Vein) Dose->Sample Process 3. Plasma Separation (Centrifugation 4°C) Sample->Process Extract 4. Protein Precipitation (Acetonitrile + IS) Process->Extract LCMS 5. LC-MS/MS Analysis (Quantification) Extract->LCMS

Caption: Standard in vivo pharmacokinetic (PK) experimental workflow.

Sources

Application

Application Note: Catalytic Amidation Workflows Using 3-Amino-N-benzyl-N-ethylpropanamide Hydrochloride Precursors

Strategic Rationale in Drug Development The compound 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride (CAS: 1220033-37-3) is a highly versatile bifunctional building block utilized in the synthesis of peptidomimetics an...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale in Drug Development

The compound 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride (CAS: 1220033-37-3) is a highly versatile bifunctional building block utilized in the synthesis of peptidomimetics and CNS-active compound libraries[1]. Structurally, it features a stable, non-nucleophilic tertiary amide (N-benzyl-N-ethyl) and a reactive primary aliphatic amine.

Historically, coupling this amine with carboxylic acids required stoichiometric reagents (e.g., HATU, EDC/HOBt), which generate massive amounts of chemical waste and complicate downstream purification. Transitioning to direct catalytic amidation offers a highly atom-economical, scalable, and green alternative. By leveraging advanced arylboronic acid catalysts, researchers can achieve direct condensation of carboxylic acids and the amine precursor under mild conditions, bypassing the need for hazardous coupling agents.

Mechanistic Insights & Experimental Causality

Successfully utilizing an amine hydrochloride salt in catalytic amidation requires a precise understanding of the catalytic cycle and the physical chemistry of the reagents.

The Challenge of the Hydrochloride Salt

The precursor is supplied as a hydrochloride salt to ensure shelf stability, preventing atmospheric oxidation and spontaneous degradation[1]. However, boronic acid-catalyzed amidation requires a highly nucleophilic free amine to attack the electrophilic intermediate. Therefore, an in-situ freebasing step is mandatory. We utilize N,N-Diisopropylethylamine (DIPEA) because its steric hindrance prevents it from acting as a competing nucleophile, ensuring it only serves to neutralize the HCl and liberate the primary amine.

The Catalytic Engine: MIBA

Traditional boronic acid catalysts require harsh conditions (refluxing toluene, >100°C) to drive off water. To accommodate sensitive pharmaceutical intermediates, this protocol employs 5-methoxy-2-iodophenylboronic acid (MIBA) . As demonstrated in recent literature, the ortho-iodo group of MIBA provides a unique "halogen acceleration effect," stabilizing the transition state and allowing the reaction to proceed rapidly at room temperature (2)[2].

Thermodynamic Control via Water Scavenging

Amidation is a condensation reaction that produces one equivalent of water. Because the reaction is an equilibrium process, water must be continuously removed to drive the reaction forward. The inclusion of activated 4Å Molecular Sieves (MS) is not optional; it is a critical thermodynamic driver for the catalytic cycle[2].

Mechanism Cat Boronic Acid Catalyst (e.g., MIBA) Complex Monoacyloxyborane Intermediate Cat->Complex + Acid - H2O Acid Carboxylic Acid (R-COOH) Acid->Complex Tetra Tetrahedral Intermediate Complex->Tetra + Nucleophilic Attack Amine Free Amine (from Precursor HCl + Base) Amine->Tetra Tetra->Cat Catalyst Regeneration Product Target Amide Product Tetra->Product C-N Bond Formation Water H2O (Scavenged by Molecular Sieves) Tetra->Water Dehydration

Catalytic cycle of MIBA-mediated amidation with in-situ freebasing and water scavenging.

Reaction Optimization & Quantitative Data

The following table summarizes the optimization landscape, proving the causality behind the selected protocol parameters. Note the absolute necessity of the base (Entry 3) and the water scavenger (Entry 4) when using the hydrochloride precursor. Alternative advanced catalysts, such as DATB (1,3-Dioxa-5-aza-2,4,6-triborinane), also show excellent efficacy (3)[3].

EntryCatalyst (mol%)Base (1.05 eq)Water ScavengerTemp (°C)Yield / Conversion (%)
1NoneDIPEA4Å MS25< 5%
2Phenylboronic acid (10%)DIPEA4Å MS2512%
3MIBA (10%)None 4Å MS250% (HCl salt unreactive)
4MIBA (10%)DIPEANone 2518% (Equilibrium stalled)
5MIBA (10%) DIPEA 4Å MS 25 > 95%
6DATB (5%)DIPEA4Å MS40> 98%

Standardized Experimental Protocol

This protocol is designed as a self-validating system , providing visual and analytical checkpoints to ensure operational success.

Materials Required
  • Amine Precursor: 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride (1.0 equiv)

  • Carboxylic Acid: Substrate of choice (1.1 equiv)

  • Catalyst: 5-methoxy-2-iodophenylboronic acid (MIBA) (0.1 equiv / 10 mol%)

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.05 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Scavenger: 4Å Molecular Sieves (Oven-dried at 250°C for 12 hours prior to use)

Step-by-Step Methodology

Step 1: In-Situ Freebasing (Pre-activation)

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride (1.0 equiv) and anhydrous DCM (to achieve a 0.2 M concentration).

  • Add DIPEA (1.05 equiv) dropwise at room temperature.

  • Self-Validation Checkpoint: Stir for 15 minutes. The initial cloudy suspension will transition to a clear solution, visually confirming the successful neutralization of the HCl salt and the liberation of the soluble free amine.

Step 2: Catalyst and Substrate Assembly 4. To the clear solution, add the carboxylic acid (1.1 equiv), followed by the MIBA catalyst (10 mol%). 5. Add freshly activated 4Å Molecular Sieves (approx. 250 mg per mmol of substrate).

Step 3: Dehydrative Incubation 6. Seal the vial under an argon atmosphere and stir vigorously at 25°C for 12–24 hours. 7. Self-Validation Checkpoint: Monitor reaction progress via TLC (eluent: DCM/MeOH). Stain with Ninhydrin and heat. The disappearance of the distinct purple/blue spot corresponding to the primary aliphatic amine confirms complete conversion.

Step 4: Quench and Liquid-Liquid Extraction 8. Dilute the reaction mixture with additional DCM and filter through a short pad of Celite to remove the molecular sieves. 9. Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 10% aqueous HCl (to protonate and remove any trace unreacted amine and DIPEA) and saturated aqueous NaHCO3 (to remove unreacted carboxylic acid and the boronic acid catalyst). 10. Self-Validation Checkpoint: The target amide is neutral and will remain exclusively in the organic phase, ensuring high crude purity.

Step 5: Isolation 11. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography if analytical-grade purity (>99%) is required for downstream biological assays.

Workflow Step1 1. Precursor Freebasing Step2 2. Catalyst & Acid Addition Step1->Step2 Step3 3. Dehydrative Incubation Step2->Step3 Step4 4. Reaction Quench Step3->Step4 Step5 5. Purification (Chromatography) Step4->Step5

Sequential workflow for the direct catalytic amidation of hydrochloride amine precursors.

References

  • 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride | C12H19ClN2O - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review Source: MDPI Catalysts URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis and Stabilization of 3-Amino-N-benzyl-N-ethylpropanamide Hydrochloride

Prepared by: Senior Application Scientist, Chemical Synthesis Division This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the synthesis of 3-Amino-N-...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the synthesis of 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride. The primary focus is to diagnose, troubleshoot, and prevent thermal degradation, a critical challenge that can impact yield, purity, and the overall success of the synthetic campaign.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride and why is it challenging to synthesize?

3-Amino-N-benzyl-N-ethylpropanamide hydrochloride is a substituted β-amino amide salt.[1] Like many N-substituted β-amino acid derivatives, it is a valuable scaffold in medicinal chemistry.[2] The core challenge in its synthesis is the inherent thermal lability of the amide bond and the β-amino group. Elevated temperatures, which may be required for certain reaction steps or during purification, can initiate several degradation pathways, leading to impurity formation and significant yield loss.

Q2: What are the primary mechanisms of thermal degradation for this molecule?

The degradation of amides at elevated temperatures can proceed through several pathways. The most relevant for this specific molecule include:

  • Hydrolysis: In the presence of water, acid or base catalysis (even trace amounts) can lead to the cleavage of the amide bond, reverting the molecule to its constituent carboxylic acid and amine precursors.[3][4]

  • Pyrolytic Cleavage: At sufficiently high temperatures, the C-N amide bond can break homolytically, leading to a complex mixture of smaller, volatile byproducts.[5]

  • β-Elimination: A significant concern for β-amino amides is the potential for elimination of the amine group to form an α,β-unsaturated amide (an acrylamide-like structure). 3-aminopropanamide, a related compound, is a known precursor to acrylamide upon heating.[6][7]

  • Oxidative Degradation: The presence of atmospheric oxygen during heating can lead to oxidation, often resulting in discoloration (yellowing or browning) and the formation of complex impurities.[8][9]

Q3: What are the common visual or analytical indicators of thermal degradation?

  • Visual Indicators: The most common sign is a change in the color of the reaction mixture or isolated product, typically to yellow, orange, or brown. The formation of insoluble tars or char is indicative of severe degradation.

  • Analytical Indicators:

    • Chromatography (TLC, HPLC, GC): Appearance of new, unexpected spots or peaks. A decrease in the area percent of the desired product peak is a clear sign of degradation.

    • Mass Spectrometry (MS): Detection of fragments corresponding to the masses of predicted degradation products (e.g., N-benzylethylamine, 3-aminopropanoic acid, or the product of β-elimination).

    • Nuclear Magnetic Resonance (NMR): Emergence of complex signals in the baseline or peaks corresponding to degradation products, along with a reduced integration value for the target compound's signals.

Section 2: Understanding the Degradation Pathways

To effectively prevent degradation, it is crucial to understand the potential chemical transformations the molecule can undergo under thermal stress. The diagram below illustrates the three primary, non-oxidative degradation pathways.

Parent 3-Amino-N-benzyl-N-ethylpropanamide (Parent Compound) Hydrolysis_Products 3-Aminopropanoic Acid + N-Benzylethylamine Parent->Hydrolysis_Products Hydrolysis (H₂O, Heat, Acid/Base) Elimination_Product N-Benzyl-N-ethylacrylamide (via β-Elimination) Parent->Elimination_Product β-Elimination (High Heat) Pyrolysis_Products Complex Mixture (CO, CO2, Hydrocarbons) Parent->Pyrolysis_Products Pyrolysis (Very High Heat)

Caption: Potential non-oxidative thermal degradation pathways.

Section 3: Troubleshooting Guide

This section addresses specific issues encountered during synthesis in a problem-cause-solution format.

Problem Probable Cause(s) Troubleshooting and Solutions
Low final yield with multiple unidentified impurities by TLC/HPLC. 1. Excessive Reaction Temperature: The amide coupling reaction was run at too high a temperature, causing concurrent product formation and degradation.Solution: Switch from high-energy activation methods (e.g., direct thermal condensation) to modern chemical coupling agents that function efficiently at or below room temperature. See the table below for options.
2. Oxidative Degradation: The reaction was exposed to atmospheric oxygen, especially during prolonged heating.Solution: Perform the reaction under an inert atmosphere. See Protocol 1 for setting up a reaction under Nitrogen or Argon.
3. Hydrolysis During Workup: The product was exposed to strongly acidic or basic aqueous conditions at elevated temperatures during extraction or solvent removal.Solution: Maintain neutral pH during aqueous workup. Use a saturated solution of a mild base like sodium bicarbonate for neutralization. Remove solvents under reduced pressure at low temperatures (<40°C).
Isolated product is off-white, yellow, or brown. 1. High-Temperature Purification: Distillation or recrystallization was performed at a temperature exceeding the compound's stability threshold.Solution: Purify via column chromatography if possible. If distillation is necessary, use a high-vacuum, short-path apparatus to lower the boiling point. For recrystallization, perform a rapid dissolution at the lowest possible temperature, followed by quick cooling.
2. Oxidative Degradation: Air exposure during heating steps (reaction, recrystallization, or drying in an oven).Solution: Purge all solvents with an inert gas. Dry the final product in a vacuum oven at a mild temperature (e.g., 30-40°C) instead of a conventional oven.
Inconsistent results; successful small-scale synthesis fails upon scale-up. 1. Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, leading to localized overheating ("hot spots") even if the external heating bath is at the correct temperature.[10]Solution: Use a suitable-sized reaction vessel (do not overfill). Employ efficient mechanical stirring instead of magnetic stirring for volumes >1L. Ensure the temperature is monitored with a probe placed directly in the reaction mixture, not just in the heating mantle.
Table 1: Comparison of Amide Coupling Reagents for Low-Temperature Synthesis
Reagent/SystemTypical Reaction Temp.AdvantagesConsiderations
DCC/DMAP 0°C to RTInexpensive, effectiveByproduct (DCU) can be difficult to remove. DCC is an allergen.
EDC/HOBt 0°C to RTWater-soluble carbodiimide; byproduct is easily removed with aqueous wash.[11]HOBt has explosive properties when dry.
HATU/DIPEA 0°C to RTVery fast reaction times, high yields, low epimerization.Expensive, requires careful stoichiometry.
SOCl₂ or (COCl)₂ 0°C to RTForms a highly reactive acyl chloride intermediate.Generates corrosive HCl gas; requires an additional step. Not ideal for sensitive substrates.[12]

Section 4: Recommended Protocols for Mitigating Degradation

Adhering to a validated, low-temperature workflow is the most effective strategy for preventing thermal degradation.

Start Starting Materials: - Boc-β-Alanine - N-Benzylethylamine Coupling Step 1: Amide Coupling (HATU, DIPEA, 0°C to RT) Under N₂ Atmosphere Start->Coupling Workup Step 2: Aqueous Workup (Cold, Dilute Bicarbonate Wash) Coupling->Workup Purification Step 3: Purification (Silica Gel Chromatography) Workup->Purification Deprotection Step 4: Boc Deprotection (4M HCl in Dioxane, 0°C to RT) Purification->Deprotection Final Final Product: 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride Deprotection->Final

Caption: Recommended low-temperature synthesis workflow.

Protocol 1: Reaction Setup under an Inert Atmosphere

This protocol minimizes the risk of oxidative degradation.

Objective: To create an oxygen-free environment for a chemical reaction.

Methodology:

  • Assemble the reaction glassware (round-bottom flask, condenser, etc.) and flame-dry or oven-dry all components to remove adsorbed water.

  • Cool the glassware to room temperature under a stream of dry nitrogen or argon.

  • Equip the flask with a septum and use a needle adapter connected to a gas manifold (a balloon filled with nitrogen or argon is a suitable, simple alternative).

  • Introduce the solid reagents and a magnetic stir bar into the flask against a positive pressure of the inert gas.

  • Add anhydrous solvents via a cannula or a dry syringe.

  • Maintain a gentle, positive pressure of the inert gas throughout the entire reaction period. This is typically achieved by venting the system through an oil bubbler.

Protocol 2: Low-Temperature Amide Coupling and Salt Formation

Objective: To synthesize the target compound while avoiding temperatures that could induce degradation.

Methodology:

  • Amide Coupling:

    • Dissolve Boc-β-alanine (1.0 eq) and HATU (1.1 eq) in anhydrous DMF in a flask under a nitrogen atmosphere (as per Protocol 1).

    • Cool the mixture to 0°C using an ice bath.

    • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise and stir for 15 minutes.

    • Add N-benzylethylamine (1.05 eq) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting materials are consumed.

  • Workup & Purification:

    • Quench the reaction with cold water and extract the product with ethyl acetate.

    • Wash the organic layer successively with cold 5% NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a temperature not exceeding 40°C.

    • Purify the resulting crude oil (Boc-protected amide) by flash column chromatography.

  • Deprotection and Salt Formation:

    • Dissolve the purified Boc-protected amide in a minimal amount of anhydrous dioxane or diethyl ether.

    • Cool the solution to 0°C.

    • Add a 4M solution of HCl in dioxane (1.5 eq) dropwise with vigorous stirring.

    • Stir at 0°C for 30 minutes, then at room temperature for 1-2 hours.

    • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure (at <40°C) to yield the final hydrochloride salt. Wash the solid with cold diethyl ether and dry under vacuum.

Section 5: Advanced Characterization of Thermal Stability

For process development and scale-up, quantifying the thermal stability of the compound is essential.

Protocol 3: Assessing Onset of Degradation via Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to lose mass, indicating decomposition.

Methodology:

  • Place a small, accurately weighed sample (5-10 mg) of the purified 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride into a TGA crucible (typically alumina or platinum).

  • Place the crucible in the TGA instrument.

  • Heat the sample from ambient temperature (e.g., 30°C) to a high temperature (e.g., 400°C) at a controlled ramp rate (e.g., 10°C/min).

  • The analysis should be run under a controlled atmosphere, typically nitrogen, to study thermal (non-oxidative) degradation.[8]

  • Record the mass of the sample as a function of temperature. The onset of degradation is identified as the temperature at which a significant mass loss begins. This temperature should be considered the upper limit for all processing and handling steps.

References

  • LibreTexts Chemistry. (2022). Chemistry of Amides. Retrieved from [Link]

  • Tagle, L. H., et al. (n.d.). Thermal Degradation Studies of Poly (Amide-Ester)s. Journal of the Chilean Chemical Society. Retrieved from [Link]

  • Barnes, A. J., et al. (1994). Thermal Decomposition of Lithium Amides: a Matrix Isolation Investigation. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (2014). The chemistry, formation and occurrence of 3-aminopropionamide (3-APA) in foods. Retrieved from [Link]

  • Solex Thermal Science. (2025). Avoiding thermal degradation in polymer production. Retrieved from [Link]

  • Hyvönen, T., et al. (1995). Derivatives of 1-aminooxy-3-aminopropane as polyamine antimetabolites: stability and effects on BHK21/C13 cells. PubMed. Retrieved from [Link]

  • Achhammer, B. G., et al. (1951). Mechanism of the degradation of polyamides. National Bureau of Standards Circular. Retrieved from [Link]

  • MDPI. (2024). Thermal Decomposition Mechanism of P(DAC-AM) with Serial Cationicity and Intrinsic Viscosity. Retrieved from [Link]

  • Liu, Y., et al. (2023). A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures. Polymers. Retrieved from [Link]

  • Zhang, R. K., et al. (2023). Engineered Biocatalytic Synthesis of β-N-Substituted-α-Amino Acids. ACS Catalysis. Retrieved from [Link]

  • Al-Wahaibi, L. H., et al. (2025). Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens. PLOS ONE. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Polyurethanes and Thermal Degradation Guidance. Retrieved from [Link]

  • Professor Dave Explains. (2025). Amides Explained: Preparation, Hydrolysis and Reduction. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal degradation of two different polymers bearing amide pendant groups prepared by ATRP method. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • StudyGuides.com. (n.d.). Thermal Degradation (Material Breakdown) – Study Guide. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride. Retrieved from [Link]

  • Wang, Q., et al. (2022). Review on loss prevention of chemical reaction thermal runaway: Principle and application. Process Safety and Environmental Protection. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of 3-(N-Benzyl-2-aminoethylamino)-propyltrimethoxysilane hydrochloride. Retrieved from [Link]

  • Figliozzi, G. M., et al. (1996). Solid Phase Synthesis of beta-Peptoids: N-Substituted beta-Aminopropionic Acid Oligomers. Journal of the American Chemical Society. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • Sutton, P. W., et al. (2020). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. ChemCatChem. Retrieved from [Link]

  • Zhang, Y., et al. (2018). The Formation of Acrylamide from and Its Reduction by 3-Aminopropanamide Occur Simultaneously During Thermal Treatment. Journal of Food Science. Retrieved from [Link]

  • Google Patents. (n.d.). The preparation method of amino-acid benzyl ester hydrochloride.
  • Wang, Y., et al. (2024). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Chemsrc. (2025). 3-Aminopropanamide hydrochloride. Retrieved from [Link]

Sources

Optimization

Optimizing recrystallization yield and purity for 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride

Welcome to the Technical Support Center for API and intermediate isolation. This guide is specifically engineered for researchers and process chemists tasked with optimizing the recrystallization of 3-Amino-N-benzyl-N-et...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for API and intermediate isolation. This guide is specifically engineered for researchers and process chemists tasked with optimizing the recrystallization of 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride .

Because this molecule features a highly polar hydrochloride-amine headgroup paired with flexible, lipophilic ethyl and benzyl moieties, it presents unique thermodynamic challenges during isolation—most notably a high propensity for liquid-liquid phase separation (LLPS). This guide provides field-proven troubleshooting strategies, mechanistic explanations, and a self-validating protocol to maximize both recovery yield and HPLC purity.

Part 1: Troubleshooting & FAQs

Q1: Why does my 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride consistently "oil out" instead of forming filterable crystals? Causality: Oiling out, formally known as Liquid-Liquid Phase Separation (LLPS), occurs when a supersaturated solution enters the before reaching its nucleation temperature. Because the flexible alkyl chains of this API lower its crystal lattice energy, the system minimizes free energy by separating into a solute-rich "oil" phase and a solvent-rich phase rather than crystallizing. This oil phase indiscriminately partitions and traps impurities, severely degrading final purity[1]. Solution: You must prevent the system from crossing the LLPS boundary. This is achieved by utilizing an optimized solvent/antisolvent system (avoiding excessively harsh antisolvents like heptane) and introducing seed crystals (0.5 wt%) within the metastable zone to force heterogeneous nucleation before oiling out can occur.

Q2: How can I maximize the yield without compromising the purity of the hydrochloride salt? Causality: Yield and purity are thermodynamically opposed in single-solvent systems. A highly soluble solvent maximizes purity but ruins yield, while a poor solvent maximizes yield but traps impurities via rapid precipitation. Solution: Implement an antisolvent crystallization strategy coupled with a cubic cooling ramp . By dissolving the crude API in a minimal volume of Ethanol and slowly dosing Ethyl Acetate (EtOAc), you create a controlled supersaturation gradient. A cubic cooling profile (slow initial cooling that accelerates as the temperature drops) favors the growth of existing crystal faces over the secondary nucleation of fine, impure particles[2].

Q3: Why am I losing 20-30% of my yield during the final vacuum filtration step? Causality: Amine hydrochlorides are highly hygroscopic and water-soluble. When you draw a vacuum through a cold filter cake, atmospheric moisture condenses on the crystals. This localized water condensation rapidly dissolves the purified hydrochloride salt, pulling it through the frit and into the waste flask[3]. Solution: Physically press the filter cake with a rubber dam or glass stopper to expel the mother liquor before the cake warms up. Furthermore, wash the cake with a pre-chilled solvent mixture that mimics the final mother liquor ratio, rather than pure antisolvent, to prevent the secondary precipitation of impurities onto your pure crystals.

Part 2: Mechanistic Workflows & Visualizations

Mechanism A Supersaturated Solution B1 Rapid Cooling / Fast Antisolvent A->B1 Uncontrolled B2 Controlled Seeding & Cubic Cooling A->B2 Optimized C1 Liquid-Liquid Phase Separation (Oiling Out) B1->C1 D1 Impure Gummy Mass (Trapped Impurities) C1->D1 C2 Heterogeneous Nucleation & Growth B2->C2 D2 High-Purity Crystalline Product C2->D2

Fig 1. Thermodynamic pathways illustrating oiling out versus controlled crystallization.

Part 3: Quantitative Data & Solvent Selection

Selecting the correct solvent system is the most critical parameter in . The table below summarizes the empirical screening data for 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride.

Solvent SystemRatio (v/v)Recovery Yield (%)HPLC Purity (%)Crystal HabitProcess Observations
Water / Acetone1:545.299.1NeedlesHigh product loss to mother liquor; slow filtration.
Methanol / MTBE1:882.596.4AgglomeratesRapid precipitation; severe occlusion of impurities.
Ethanol / Heptane1:1088.194.2AmorphousImmediate oiling out (LLPS) observed upon antisolvent addition.
Ethanol / EtOAc 1:9 91.4 99.8 Prisms Controlled nucleation via seeding; highly filterable.
Isopropanol / EtOAc1:685.398.5PlatesGood purity, but lower yield due to higher API solubility in IPA.

Part 4: Self-Validating Experimental Protocol

This protocol utilizes an Ethanol/Ethyl Acetate antisolvent system. It is designed as a self-validating workflow, meaning you must confirm specific physical states at designated checkpoints before proceeding to the next step.

Workflow Step1 1. Dissolution EtOH at 60°C Step2 2. Polish Filtration Remove Particulates Step1->Step2 Step3 3. Cool to 45°C Enter Metastable Zone Step2->Step3 Step4 4. Seeding 0.5 wt% Seed Crystals Step3->Step4 Step5 5. Antisolvent Dosing EtOAc over 2h Step4->Step5 Step6 6. Cubic Cooling 45°C to 5°C Step5->Step6 Step7 7. Isolation & Wash Cold EtOH:EtOAc Step6->Step7 Step8 8. Vacuum Drying 40°C to Constant Weight Step7->Step8

Fig 2. Step-by-step optimized antisolvent recrystallization workflow for the API hydrochloride.

Step-by-Step Methodology:
  • Dissolution: Suspend the crude 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride in absolute Ethanol (3 volumes relative to crude mass). Heat to 60°C under overhead agitation (250 rpm) until complete dissolution is achieved.

    • Validation Checkpoint 1: The solution must be completely transparent with no visible particulates or phase separation.

  • Polish Filtration: Filter the hot solution through a pre-warmed 0.45 µm PTFE membrane to remove insoluble particulate matter. Maintain the receiving jacketed reactor at 60°C.

  • Cooling to Metastable Zone: Cool the solution linearly at a rate of 0.5°C/min to 45°C.

  • Seeding: Add 0.5 wt% of pure 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride seed crystals. Hold the temperature at 45°C for 30 minutes to allow the seed bed to mature.

    • Validation Checkpoint 2: Seed crystals must remain suspended and visible. If they dissolve, the solution is undersaturated; you must lower the temperature by 2°C and re-seed.

  • Antisolvent Addition: Using a syringe pump, slowly dose Ethyl Acetate (9 volumes) over exactly 2 hours into the vortex of the agitator. The slow addition rate is critical to prevent localized high supersaturation and subsequent oiling out.

  • Cubic Cooling: Cool the suspension from 45°C to 5°C over 4 hours using a cubic cooling ramp.

    • Validation Checkpoint 3: The slurry should appear as a highly uniform, free-flowing white suspension. A sticky or gummy consistency indicates that LLPS has occurred.

  • Isolation & Washing: Isolate the crystals via vacuum filtration. Immediately press the filter cake firmly with a glass stopper to mechanically displace the mother liquor. Wash the cake with 2 volumes of a pre-chilled (5°C) 1:3 EtOH:EtOAc mixture.

  • Drying: Dry the product in a vacuum oven at 40°C (to prevent thermal degradation of the flexible amide) until constant weight is achieved.

    • Validation Checkpoint 4: Constant mass must be achieved between two successive weighings separated by 1 hour.

References

  • Takasuga, M., et al. "Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound." Organic Process Research & Development (ACS Publications). URL:[Link]

  • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo AutoChem Applications. URL:[Link]

  • Cruz-Cabeza, A. J., et al. "Advanced crystallisation methods for small organic molecules." Chemical Society Reviews (RSC Publishing). URL:[Link]

  • Scott, M. "Advanced Manufacturing Methods to Produce Active Pharmaceutical Ingredients." VCU Scholars Compass. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 3-Amino-N-benzyl-N-ethylpropanamide Hydrochloride

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 1 (CAS: 1220033-37-3)[1] Primary Solvent System: Dimethyl Sulfoxide (DMSO) Welcome to the Technical Support Center. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 1 (CAS: 1220033-37-3)[1] Primary Solvent System: Dimethyl Sulfoxide (DMSO)

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation of amine hydrochlorides. This guide provides a mechanistic understanding and field-proven protocols to overcome the kinetic and thermodynamic barriers associated with dissolving this specific compound in DMSO.

Core Principles: The "DMSO-Chloride" Paradox

Before troubleshooting, it is critical to understand the causality behind the poor solubility. DMSO is a powerful polar aprotic solvent with a high dielectric constant. Its highly localized negative dipole (on the oxygen atom) makes it exceptional at solvating cations (like the protonated primary amine of your compound).

However, its positive dipole is sterically hindered by two methyl groups, rendering it extremely poor at solvating small, hard anions like chloride (Cl⁻). If the2 is high—driven by strong ionic interactions and intermolecular hydrogen bonds—the lack of anion solvation prevents dissolution[2].

Diagnostic Workflow

Follow this logical progression to systematically resolve solubility failures without compromising the integrity of your compound.

G Start Assess Solubility in DMSO HeatSonicate Apply Heat (40°C) & Sonication Start->HeatSonicate Check1 Dissolved? HeatSonicate->Check1 Success1 Proceed to Assay Check1->Success1 Yes FreeBase In Situ Free-Basing (Add 1.1 eq DIPEA) Check1->FreeBase No Check2 Dissolved? FreeBase->Check2 Success2 Proceed (Note Base Presence) Check2->Success2 Yes CoSolvent Add Co-solvent (e.g., 5% Water) Check2->CoSolvent No

Fig 1: Diagnostic workflow for resolving amine hydrochloride solubility in DMSO.

Frequently Asked Questions (FAQs)

Q1: Can I use thermal and mechanical energy to force dissolution without degrading the compound? A1: Yes. Mild heating (up to 40-50°C) increases the kinetic energy of the solvent molecules, helping overcome the thermodynamic barrier of the crystal lattice. Sonication provides mechanical cavitation to break apart crystalline aggregates, effectively3[3]. See Protocol 1 below.

Q2: If physical methods fail, what is the most reliable chemical intervention? A2: In situ free-basing. By adding a stoichiometric amount of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), you neutralize the hydrochloride salt. The resulting free primary amine is highly lipophilic and4 like DMSO[4]. See Protocol 2 below.

Q3: My compound dissolved perfectly in DMSO, but when I added it to my aqueous cell culture media, it immediately precipitated. What happened? A3: This is a classic "solvent shift" phenomenon. Once your DMSO stock is diluted into an aqueous buffer (e.g., a 1:100 dilution), the DMSO concentration becomes functionally negligible. The compound's state is now 5[5]. To fix this, you must either decrease the final assay concentration, ensure the compound remains in its protonated (water-soluble) state, or use an aqueous-compatible surfactant.

Quantitative Data: Comparative Solubility Profiles

The table below summarizes the expected solubility behavior of 3-Amino-N-benzyl-N-ethylpropanamide based on its ionization state and the chosen solvent system.

Solvent SystemSolvent TypeHydrochloride Salt SolubilityFree Base SolubilityMechanistic Rationale
DMSO (100%) Polar AproticLow to Moderate (<5 mg/mL)High (>50 mg/mL)DMSO lacks H-bond donors to solvate Cl⁻ effectively.
DMSO + 1.1 eq DIPEA Modified AproticN/A (Converts to Free Base)High (>50 mg/mL)DIPEA neutralizes HCl, liberating the lipophilic free amine.
Methanol Polar ProticHigh (>30 mg/mL)High (>50 mg/mL)Protic solvents effectively solvate both the cation and the Cl⁻ anion.
Aqueous Buffer (pH 7.4) AqueousHigh (>20 mg/mL)Low (<1 mg/mL)The salt is ionized and hydrophilic; the free base is highly lipophilic.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be self-validating. Do not assume a cloudy suspension is a true solution; micro-precipitates can ruin downstream assays.

Protocol 1: Controlled Thermo-Acoustic Dissolution

Use this method first to preserve the salt form of the compound.

  • Preparation: Weigh the target amount of 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride into a tightly sealed microcentrifuge tube.

  • Solvent Addition: Add anhydrous DMSO to achieve your target stock concentration (e.g., 10 mM).

  • Agitation: Vortex aggressively for 30 seconds.

  • Thermo-Acoustic Treatment: Place the tube in an ultrasonic water bath set to 40°C. Sonicate for 15 minutes.

  • Validation Check (Critical): Centrifuge the mixture at 10,000 x g for 3 minutes. Carefully inspect the bottom of the tube against a dark background.

    • Pass: No visible pellet. The solution is optically clear.

    • Fail: A white pellet forms. Proceed to Protocol 2.

Protocol 2: In Situ Free-Basing with DIPEA

Use this method if Protocol 1 fails and your downstream assay tolerates a mild organic base.

  • Preparation: Begin with the failed suspension from Protocol 1 (or prepare a fresh suspension in DMSO).

  • Calculation: Calculate the molarity of the compound in your suspension.

  • Neutralization: Add 1.1 molar equivalents of N,N-Diisopropylethylamine (DIPEA) directly to the DMSO suspension. (Note: Triethylamine can also be used, but DIPEA is preferred due to its lower nucleophilicity).

  • Agitation: Vortex aggressively for 60 seconds. The transition from a cloudy suspension to a clear solution should occur rapidly as the lipophilic free base is generated.

  • Validation Check (Critical): Transfer 100 µL of the solution to a microplate and measure the optical density at 600 nm (OD600) using a spectrophotometer.

    • Pass: OD600 < 0.05. This confirms a true solution devoid of light-scattering micro-particles.

    • Fail: OD600 > 0.05. The compound may have degraded, or impurities are present.

References

  • Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: 2[2]

  • How to increase the solubility of 5-Aminoadamantan-2-ol hydrochloride in organic solvents - Benchchem Technical Support. Available at:3[3]

  • 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride | C12H19ClN2O - PubChem. Available at:1[1]

  • Improving the solubility of Boc-eda-ET hcl for reactions - Benchchem Technical Support. Available at: 4[4]

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? - ResearchGate Discussions. Available at: 5[5]

Sources

Optimization

Overcoming baseline drift in 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride LC-MS analysis

Technical Support Center: Troubleshooting Baseline Drift in LC-MS Analysis of Basic Amines Welcome to the Advanced LC-MS Troubleshooting Center. This guide is specifically engineered for researchers and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Baseline Drift in LC-MS Analysis of Basic Amines

Welcome to the Advanced LC-MS Troubleshooting Center. This guide is specifically engineered for researchers and drug development professionals facing chromatographic challenges with basic amine compounds, focusing on the analysis of 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride .

As a highly polar, basic amine salt[1], this compound presents unique challenges in reversed-phase liquid chromatography-mass spectrometry (RP-LC-MS). The positively charged primary amine strongly interacts with negatively charged residual silanols on silica-based columns, necessitating the use of acidic modifiers. However, the improper selection or imbalance of these modifiers is the primary catalyst for severe baseline drift and signal suppression.

Part 1: Mechanistic Q&A and FAQs

Q1: Why does the MS baseline drift upward significantly during the organic gradient when analyzing 3-Amino-N-benzyl-N-ethylpropanamide? A: Baseline drift during gradient elution is typically a chemical phenomenon driven by changes in the mobile phase composition entering the Electrospray Ionization (ESI) source. As the percentage of the organic modifier (e.g., Acetonitrile) increases, the desolvation efficiency in the ESI source improves, which inherently increases the total ion current (TIC) background. More critically, if an acidic modifier like Formic Acid (FA) or Trifluoroacetic Acid (TFA) is not perfectly balanced between Mobile Phase A (aqueous) and B (organic), the changing concentration of the modifier will cause a drifting baseline[2]. TFA, in particular, shifts its dissociation equilibrium as the organic concentration increases, causing massive baseline fluctuations and background clusters[3].

Q2: I previously used TFA to fix peak tailing for this basic amine, but the MS baseline is unusable. What is the mechanistic alternative? A: 3-Amino-N-benzyl-N-ethylpropanamide interacts with residual silanols (SiO⁻) on C18 columns, causing secondary cation-exchange interactions and severe peak tailing. TFA masks these silanols via strong ion-pairing. However, TFA's high surface tension prevents efficient droplet evaporation in the ESI source, leading to severe ion suppression[4]. Solution: Transition to 0.1% Formic Acid (FA). FA provides sufficient protonation to neutralize silanols without the severe ion suppression of TFA. To prevent baseline drift with FA, ensure it is added volumetrically to both Mobile Phase A and B in exact equal proportions.

Q3: How do I differentiate between a chemical baseline drift and a physical instrument issue? A: You must isolate the variables. Stop the LC flow completely. If the baseline stabilizes immediately, the issue is chemical (mobile phase composition, column bleed, or additive mismatch)[3]. If the baseline continues to drift or fluctuate with no flow, the issue is physical (e.g., detector temperature instability, failing MS electron multiplier, or source contamination)[5].

Part 2: Visualizing the Root Cause

G Analyte 3-Amino-N-benzyl-N-ethylpropanamide (Protonated Basic Amine) Interaction Secondary Cation-Exchange (Causes Peak Tailing) Analyte->Interaction Silanol Residual Silanols (SiO⁻) on C18 Column Silanol->Interaction Modifier Mobile Phase Additive (TFA vs Formic Acid) TFA TFA: Strong Ion Pairing Masks Silanols but Causes MS Baseline Drift & Suppression Modifier->TFA FA Formic Acid: Weak Ion Pairing Neutralizes Silanols, Maintains MS Sensitivity Modifier->FA TFA->Interaction Blocks interaction (High MS penalty) FA->Interaction Mitigates interaction (MS compatible)

Mechanism of Analyte-Silanol Interaction and the Effect of Acidic Modifiers.

Part 3: Quantitative Diagnostic Metrics

Use the following thresholds to diagnose the specific cause of your baseline drift.

Diagnostic ParameterExpected Baseline RangeCritical Drift ThresholdMechanistic CauseCorrective Action
MS TIC Shift < 15% variance across gradient> 30% increase from 0-100% BAdditive imbalanceEquilibrate modifier (e.g., 0.1% FA) precisely in both A and B[2].
System Backpressure Steady (± 2% variance)> 50 bar fluctuationPump cavitation / AirPurge pumps with freshly degassed solvents[5].
Background Ions (m/z) Low intensity solvent monomersHigh intensity m/z 113, 227TFA contaminationFlush LC-MS with 50:50 MeOH:H2O + 0.1% FA to break clusters.
Column Temperature ± 0.1 °C of setpoint> 0.5 °C varianceAmbient fluctuationsEngage active column heating and secondary heat exchanger[6].

Part 4: Self-Validating Experimental Protocols

To guarantee that your baseline drift is resolved, execute the following self-validating workflow. This protocol ensures that the system proves its own stability before any precious sample is injected.

Protocol: Mobile Phase Optimization & Baseline Validation

  • Step 1: Precision Solvent Preparation. Prepare Mobile Phase A (LC-MS Grade H₂O + 0.1% v/v Formic Acid) and Mobile Phase B (LC-MS Grade Acetonitrile + 0.1% v/v Formic Acid). Causality: Using strictly LC-MS grade solvents prevents baseline noise from trace impurities[6]. Balancing the FA concentration ensures a constant protonation state and minimizes ionization shifts during the gradient.

  • Step 2: System Passivation & Wash. Flush the LC lines and column with 100% B for 30 minutes at 0.4 mL/min. Causality: This elutes highly retained hydrophobic contaminants (column bleed) that cause late-gradient baseline rises.

  • Step 3: Blank Gradient Validation (The Self-Check). Run the exact analytical gradient (e.g., 5% to 95% B over 10 mins) without injecting a sample. Monitor the MS Total Ion Current (TIC). Validation Logic: The TIC drift must be <15% from start to finish. If the drift is >15%, the issue is isolated to the solvents or the pump mixing chamber. Discard solvents and remake. Do not proceed to Step 4 until this passes.

  • Step 4: System Suitability Injection. Inject a 10 ng/mL standard of 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride. Evaluate peak symmetry (As < 1.5) and Signal-to-Noise ratio (S/N > 100).

G Start Observe Baseline Drift in LC-MS TIC CheckFlow Stop LC Flow. Does the drift stop? Start->CheckFlow YesFlow Yes: Chemical or Chromatographic Origin CheckFlow->YesFlow Flow dependent NoFlow No: Detector or Environmental Origin CheckFlow->NoFlow Independent of flow CheckGrad Run Blank Gradient. Does drift correlate with %B? YesFlow->CheckGrad FixMS Clean ESI Source & Stabilize Temperature NoFlow->FixMS YesGrad Yes: Mobile Phase Additive Imbalance CheckGrad->YesGrad Gradient dependent NoGrad No: Column Bleed or System Contamination CheckGrad->NoGrad Random or Constant FixAdd Balance Modifier (e.g., 0.1% FA in A & B) YesGrad->FixAdd

Diagnostic Decision Tree for Isolating the Root Cause of LC-MS Baseline Drift.

References

  • [5] Title: Eliminating Baseline Problems. Source: Agilent Technologies. URL:

  • [6] Title: Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? Source: Chromatography Online. URL:

  • [1] Title: 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride | C12H19ClN2O. Source: PubChem (NIH). URL:

  • [4] Title: Eliminate TFA and Improve Sensitivity of Peptide Analyses by LC/MS. Source: Sigma-Aldrich. URL:

  • [2] Title: LC Chromatography Troubleshooting Guide. Source: HALO Columns. URL:

  • [3] Title: Gradient Baseline for Water/Acetonitrile Containing TFA. Source: Shimadzu. URL:

Sources

Troubleshooting

Technical Support Center: Troubleshooting Residual Solvents in 3-Amino-N-benzyl-N-ethylpropanamide Hydrochloride Scale-Up

Welcome to the Advanced Technical Support Center for API scale-up. Transitioning the synthesis of 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride from bench-scale to pilot or commercial manufacturing frequently introdu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for API scale-up. Transitioning the synthesis of 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride from bench-scale to pilot or commercial manufacturing frequently introduces critical challenges in residual solvent clearance. Because this molecule features both a primary amine and an amide group, its hydrochloride salt forms a dense, hydrogen-bonded crystal lattice that is highly prone to solvent entrapment.

This guide provides diagnostic FAQs, mechanistic explanations, and self-validating troubleshooting protocols to ensure your batch meets regulatory compliance.

Part 1: Diagnostic FAQs (Understanding the Causality)

Q1: Why does 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride trap solvents more aggressively during pilot scale-up compared to bench scale? A1: At the bench scale, high surface-area-to-volume ratios allow for rapid heat transfer and uniform mixing during the exothermic addition of HCl. In a pilot reactor (e.g., 50 L or larger), heat transfer is significantly slower. When HCl is introduced, it creates localized zones of high supersaturation. This thermodynamic imbalance forces the API to "crash out" rapidly, forming fine, needle-like crystals that immediately agglomerate. These agglomerates act as microscopic sponges, trapping the mother liquor (often ethyl acetate or ethanol) in interstitial spaces. Furthermore, the strong hydrogen-bond donating and accepting nature of the molecule's primary amine and amide moieties can lead to the formation of stable solvates.

Causality A Scale-up of HCl Salt Formation B Poor Mixing & Heat Transfer A->B C Localized Supersaturation B->C D Rapid Nucleation & Fine Crystals C->D E Agglomeration D->E F Solvent Entrapment (Lattice/Interstitial) E->F

Fig 1. Mechanistic pathway of solvent entrapment during batch scale-up.

Q2: What are the exact regulatory thresholds we need to achieve for common synthesis solvents? A2: The International Council for Harmonisation (ICH) strictly regulates residual solvents based on patient safety data, classifying them by toxicity[1]. All scale-up batches must be optimized to fall below these limits.

Table 1: ICH Q3C Limits for Common Solvents in API Synthesis

SolventICH ClassPermitted Daily Exposure (mg/day)Concentration Limit (ppm)
MethanolClass 230.03000
TolueneClass 28.9890
Ethyl AcetateClass 350.05000
EthanolClass 350.05000
AcetoneClass 350.05000

Part 2: Troubleshooting Guides & Self-Validating Protocols

Issue 1: Macroscopic Entrapment Due to Agglomeration During Crystallization

Symptom: The wet cake feels excessively sticky, and residual solvent levels remain above 10,000 ppm even after prolonged drying. Causality: As explained in Q1, localized supersaturation causes rapid nucleation and agglomeration. Kinetically trapped solvent within these agglomerates cannot escape because the capillary forces exceed the thermodynamic drive of standard vacuum drying. Solution: Implement Sonocrystallization (Ultrasound-Assisted Crystallization) . Applying ultrasound during the precipitation phase induces acoustic cavitation. The collapse of cavitation bubbles provides uniform, low-energy nucleation sites throughout the reactor, preventing supersaturation spikes and yielding larger, uniform, non-agglomerated crystals that easily shed solvent[2].

Protocol 1: Controlled Sonocrystallization

  • Dissolution: Dissolve the free base of 3-Amino-N-benzyl-N-ethylpropanamide in 5 volumes of ethyl acetate at 45°C.

  • Sonication Initiation: Activate the inline ultrasonic flow cell (e.g., 20 kHz) attached to the reactor's recirculation loop.

  • Acid Addition: Dose 1.05 equivalents of HCl (e.g., 5M in isopropanol) linearly over 120 minutes while maintaining the temperature at 45°C.

  • Ripening: Once addition is complete, hold the suspension at 45°C with continuous sonication for 60 minutes to promote Ostwald ripening (smaller, flawed crystals dissolve and redeposit onto larger, stable crystals).

  • Cooling: Cool the reactor to 5°C at a controlled rate of 0.2°C/min.

  • Filtration: Isolate the product via an agitated nutsche filter dryer (ANFD).

  • Self-Validation System: Monitor the crystallization in real-time using a Focused Beam Reflectance Measurement (FBRM) probe. The protocol is validated when the FBRM chord length distribution remains unimodal (indicating a lack of agglomeration). If a bimodal distribution appears, reduce the HCl dosing rate by 30%.

Issue 2: Microscopic/Lattice Entrapment Resisting Standard Vacuum Drying

Symptom: Solvent levels plateau at ~6,000 ppm (failing ICH limits) despite high vacuum and elevated temperatures. Causality: The remaining solvent is hydrogen-bonded directly to the API's primary amine and amide groups within the crystal lattice. Standard thermal/vacuum energy is insufficient to break these specific intermolecular bonds without risking thermal degradation of the API. Solution: Implement Vacuum Hydration (Moisture-Assisted Secondary Drying) . By introducing water vapor into the drying chamber, water molecules—which are smaller and form stronger hydrogen bonds—thermodynamically displace the trapped organic solvent molecules from the lattice[3]. The displaced organic solvent is swept away, and the residual water is easily removed in a final drying phase.

Workflow A Wet Cake (High Organic Solvent) B Vacuum Drying (Partial Removal) A->B C Introduction of Water Vapor B->C D Displacement of Organic Solvent C->D E Final Vacuum Drying D->E F Dry API (Meets ICH Limits) E->F

Fig 2. Workflow for vacuum hydration-assisted secondary drying.

Protocol 2: Vacuum Hydration Drying

  • Primary Drying: Dry the wet cake in a vacuum oven at 40°C and <50 mbar for 12 hours to remove bulk surface solvent.

  • Hydration Phase: Bleed sterile water vapor into the vacuum oven, raising the internal pressure to 600 mbar. Hold the temperature at 40°C for 6 hours. The API will absorb moisture, displacing the trapped ethyl acetate/ethanol.

  • Secondary Drying: Re-establish high vacuum (<50 mbar) and increase the temperature to 50°C for 12 hours to remove the introduced water.

  • Self-Validation System: Pull samples at the end of Step 2 and perform both a Karl Fischer (KF) titration and a Headspace GC-FID analysis. The protocol is validated if the KF water content spikes to >2.0% while the GC-FID shows a corresponding drop in organic solvent to <1,000 ppm. If the organic solvent does not drop, extend the hydration phase by 4 hours.

Issue 3: Inconsistent Residual Solvent Quantification in QA/QC

Symptom: QA reports wildly fluctuating residual solvent levels from the same batch, leading to false failures or false passes. Causality: 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride has poor solubility in water. If water is used as the diluent in static headspace Gas Chromatography (GC), the API will not fully dissolve. Consequently, trapped solvents cannot escape into the gas phase, preventing the system from reaching thermodynamic equilibrium and resulting in artificially low readings [4]. Solution: Utilize a high-boiling-point organic diluent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to fully dissolve the API matrix prior to headspace injection.

Protocol 3: Headspace GC-FID Preparation

  • Sample Prep: Accurately weigh 100 mg of the API into a 20 mL headspace vial.

  • Diluent Addition: Add 5.0 mL of GC-grade DMSO to the vial. Seal immediately with a PTFE/silicone septum and crimp cap.

  • Equilibration: Agitate the vial in the headspace incubator at 80°C for 60 minutes to ensure complete dissolution and vapor-phase equilibrium.

  • Injection: Inject 1.0 mL of the headspace gas into the GC-FID system.

  • Self-Validation System: Run a spiked recovery sample (API spiked with a known 1,000 ppm of ethyl acetate). The protocol is validated only if the recovery falls within 90%–110%. If recovery is low, increase the equilibration time to 90 minutes.

Table 2: Static Headspace GC-FID Parameters (USP <467> Compliant)

ParameterSetting / Configuration
Column USP G43 (6% cyanopropylphenyl, 94% dimethyl polysiloxane)
Carrier Gas Helium at a constant linear velocity of 35 cm/sec
Oven Temperature 40°C (hold 20 min) → ramp 10°C/min to 240°C → hold 20 min
Headspace Oven 80°C for 60 minutes (Equilibration)
Diluent Dimethyl Sulfoxide (DMSO)

References

  • ICH Expert Working Group. "ICH Q3C (R8) Guideline for Residual Solvents." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • Davidson, P. "Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals." Google Patents (US5981751A).
  • Plant, A. et al. "A novel process of residual solvent removal." Google Patents (WO2012123502A1).
  • Bradley, C. "Residual Solvent Analysis in Pharmaceutical Manufacturing via GC." Lab Manager. URL:[Link]

Sources

Optimization

Technical Support Center: Managing Hygroscopicity in 3-Amino-N-benzyl-N-ethylpropanamide Hydrochloride

Welcome to the Technical Support Center. This guide is engineered for researchers, formulators, and analytical scientists handling 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, formulators, and analytical scientists handling 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride . As a hydrochloride salt containing a flexible aliphatic chain and a polar amide moiety, this active pharmaceutical ingredient (API) presents significant hygroscopic challenges. This resource provides mechanistic troubleshooting, self-validating protocols, and authoritative guidance for long-term storage stability.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why does 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride rapidly clump and become sticky when exposed to ambient laboratory air? A1: This phenomenon is driven by the inherent hygroscopicity of hydrochloride salts. The chloride anion (Cl⁻) in the crystal lattice is highly electronegative and acts as a potent hydrogen-bond acceptor for atmospheric water vapor[1]. When the ambient relative humidity (RH) exceeds the compound's Critical Relative Humidity (CRH), moisture sorption accelerates exponentially. This water uptake disrupts the crystal lattice, increasing molecular mobility and causing the powder particles to form liquid bridges (caking) or dissolve entirely into an aqueous solution (deliquescence).

Q2: Beyond physical caking, what are the chemical risks of storing this compound in high-humidity environments? A2: Moisture uptake initiates two primary chemical degradation pathways:

  • Amide Hydrolysis: The N-benzyl-N-ethylpropanamide moiety contains an amide bond. Absorbed water, combined with the slightly acidic microenvironment generated by the hydrochloride salt, catalyzes the hydrolysis of the amide into its corresponding carboxylic acid and amine derivatives.

  • Salt Disproportionation: In the presence of bulk water condensed from high humidity, the hydrochloride salt can undergo proton transfer, reverting to its neutral free-base form[2]. This disproportionation drastically alters the solubility, dissolution rate, and bioavailability profile of the API.

Q3: How can we accurately determine the safe humidity threshold for processing and storing this specific API? A3: The gold standard is Dynamic Vapor Sorption (DVS) analysis[3]. DVS gravimetrically measures the mass of the API as it is subjected to a programmed sequence of varying RH levels at a constant temperature. By plotting the sorption and desorption isotherms, you can pinpoint the exact RH at which mass gain becomes exponential. Furthermore, comparing the sorption and desorption curves reveals hysteresis; a gap between these curves indicates that water has penetrated the bulk crystal (hydrate formation) rather than merely adsorbing to the surface[4].

Mechanism API API: Hydrochloride Salt Moisture High Humidity (>CRH) API->Moisture Sorption Moisture Sorption (Cl⁻ / H₂O Bonding) Moisture->Sorption Water Uptake StateChange Deliquescence Sorption->StateChange Phase Transition Hydrolysis Amide Hydrolysis StateChange->Hydrolysis Micro-pH Shift Disproportionation Salt Disproportionation StateChange->Disproportionation Proton Transfer

Fig 1: Moisture-induced chemical degradation pathways of the hydrochloride API.

Part 2: Quantitative Data & Classification

To establish a baseline for storage, the API must be classified based on its moisture uptake. The table below summarizes the standard pharmacopeial classification system and the corresponding storage strategy required for 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride.

Hygroscopicity ClassWeight Gain (at 25°C / 80% RH)Physical State RiskRequired Storage Strategy for API
Non-hygroscopic < 0.2%StableStandard LDPE packaging
Slightly hygroscopic 0.2% – 2.0%Surface adsorptionDouble LDPE with ambient control
Hygroscopic 2.0% – 15.0%Caking / Hydrate formationAlu/Alu barrier bags + Desiccant
Very hygroscopic ≥ 15.0%Deliquescence / DisproportionationStrict inert atmosphere (Argon/N₂)

Note: Hydrochloride salts of flexible aliphatic amines typically fall into the Hygroscopic or Very hygroscopic categories, necessitating the high-barrier protocols detailed below.

Part 3: Experimental Protocols

Protocol 1: Dynamic Vapor Sorption (DVS) Profiling

Purpose: To empirically determine the Critical Relative Humidity (CRH) and validate the mechanism of water uptake.

  • Sample Preparation: Load 10–20 mg of 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride into the DVS sample pan. Ensure the powder is evenly distributed to maximize the exposed surface area.

  • Drying Phase: Subject the sample to 0% RH at 25°C using dry nitrogen carrier gas until the mass change is less than 0.002% per minute ( dm/dt ). This establishes the true anhydrous baseline mass.

  • Sorption Cycle: Increase the RH in 10% increments from 0% to 90% RH. Hold at each step until mass equilibrium is reached ( dm/dt < 0.002%/min).

  • Desorption Cycle: Decrease the RH in 10% decrements back to 0% RH, holding for equilibrium at each step.

  • Data Analysis:

    • Plot % Mass Change vs. % RH.

    • Identify the inflection point where mass gain accelerates (this is your CRH).

    • Self-Validation Check: If the desorption curve does not return to the original 0% baseline, irreversible hydrate formation or chemical degradation (hydrolysis) has occurred during the run[3].

Protocol 2: Self-Validating Moisture-Defensive Packaging

Purpose: To create a closed, verifiable microenvironment that prevents deliquescence and disproportionation during long-term storage.

  • Primary Containment: Inside a humidity-controlled glovebox (RH < 20%), transfer the API into a primary Low-Density Polyethylene (LDPE) bag. Expel excess air and seal with a secure zip-tie.

  • Desiccant & Indicator Addition: Place the primary LDPE bag into a secondary Aluminum/Aluminum (Alu/Alu) moisture-barrier bag. Add pharmaceutical-grade silica gel desiccants (calculated based on bag volume).

  • Self-Validation Integration: Insert a 3-spot Humidity Indicator Card (HIC) (e.g., 10%-20%-30% spots) facing the inner wall of the Alu/Alu bag, ensuring it is placed at the very top for immediate inspection upon opening.

  • Hermetic Sealing: Heat-seal the secondary Alu/Alu bag. Ensure the seal is at least 5 mm wide and uniform.

  • Tertiary Containment: Place the sealed Alu/Alu bag into a rigid High-Density Polyethylene (HDPE) drum. Secure with a tamper-evident locking ring.

  • Pre-Use Inspection (The Validation Step): Before utilizing the API in future experiments, open the Alu/Alu bag and immediately check the HIC. If the 10% spot has turned pink, the moisture barrier has been compromised, and the API must be re-tested via HPLC (for hydrolysis products) and XRPD (for disproportionation) before use.

Packaging Start Primary LDPE Bag (API + Tie) Desiccant Add Silica Desiccant & HIC Card Start->Desiccant Foil Secondary Alu/Alu Bag (Heat Sealed) Desiccant->Foil Drum HDPE Drum (Tamper Evident) Foil->Drum Validate Validation: Check HIC < 10% RH Drum->Validate Pre-Use Inspection

Fig 2: Self-validating multi-layer packaging workflow for hygroscopic APIs.

References

  • Title: Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Source: MDPI URL
  • Title: Impact of Metallic Stearates on Disproportionation of Hydrochloride Salts of Weak Bases in Solid-State Formulations Source: ACS Molecular Pharmaceutics URL
  • Title: Dynamic Vapor Sorption Source: SK pharmteco URL
  • Title: Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients Source: ResearchGate URL

Sources

Troubleshooting

Technical Support Center: Strategies for Improving Enantiomeric Excess in 3-Amino-N-benzyl-N-ethylpropanamide Hydrochloride Derivatives

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies, FAQs, and detailed protocols specifically designed to ad...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies, FAQs, and detailed protocols specifically designed to address the challenges of achieving high enantiomeric excess (e.e.) in the synthesis of 3-Amino-N-benzyl-N-ethylpropanamide derivatives. As a Senior Application Scientist, my goal is to provide not just steps, but the underlying scientific rationale to empower your experimental decisions.

Introduction: The Critical Role of Stereochemistry

In pharmaceutical development, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is paramount. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can have vastly different pharmacological and toxicological profiles.[1] The 3-Amino-N-benzyl-N-ethylpropanamide scaffold represents a class of chiral β-amino amides where control over stereochemistry is essential for developing safe and effective therapeutic agents. This guide is structured to help you diagnose and solve common issues related to enantioselectivity in your synthetic workflow.

Section 1: Foundational Concepts & Initial Assessment

Before troubleshooting, it's crucial to establish a solid baseline. The first step in any optimization process is the ability to accurately and reliably measure the outcome.

What is Enantiomeric Excess (% e.e.)?

Enantiomeric excess is a measure of the purity of a chiral sample.[2] It quantifies the degree to which one enantiomer is present in excess of the other and is calculated from the relative amounts of the major and minor enantiomers.

% e.e. = (|Area_major - Area_minor|) / (Area_major + Area_minor) * 100[1][2]

Accurate determination of % e.e. is non-negotiable. The most widely used and reliable method is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[1][2] This technique separates the two enantiomers in space, allowing for their individual quantification based on peak area.[1] A robust and validated chiral HPLC method is the foundation upon which all optimization efforts are built.

Likely Synthetic Pathways and the Stereodetermining Step

The target structure is a chiral β-amino amide. A common and effective strategy for its enantioselective synthesis is the asymmetric conjugate addition (or Michael addition) of an amine to an α,β-unsaturated amide. In this case, N-benzyl-N-ethyl amine would be added to acrylamide, or more likely, a benzyl or ethyl amine would be added to N-benzyl-N-ethyl acrylamide, catalyzed by a chiral entity.

The key to achieving high e.e. is controlling the stereodetermining step —the point in the reaction mechanism where the chiral center is created. In an asymmetric conjugate addition, this is the formation of the new carbon-nitrogen bond, where the chiral catalyst orchestrates the approach of the nucleophile to the electrophile, favoring the formation of one enantiomer over the other.

Section 2: Troubleshooting Guide for Low Enantiomeric Excess in Primary Synthesis

This section is designed as a logical workflow to diagnose and remedy suboptimal enantioselectivity in your core asymmetric reaction.

Core Problem: My asymmetric reaction produces the desired product, but the enantiomeric excess is consistently low (e.g., <85% e.e.).

Low e.e. is rarely due to a single factor. It often results from a combination of issues. The following workflow will help you systematically identify the most likely causes.

Troubleshooting_Workflow start Low e.e. Observed (<85%) q1 Is a Racemic Background Reaction Competing? start->q1 action1 ACTION: 1. Lower the reaction temperature. 2. Reduce reaction time (if product racemizes). 3. Adjust catalyst loading. q1->action1 Yes q2 Is the Solvent Choice Optimal? q1->q2 No action1->q2 action2 ACTION: Screen a range of solvents (e.g., Toluene, THF, CH2Cl2, Hexane). Vary polarity and coordinating ability. q2->action2 Potentially q3 Are Catalyst & Reagents Pure and Active? q2->q3 Unlikely action2->q3 action3 ACTION: 1. Verify enantiopurity of catalyst/ligand. 2. Use freshly purified substrates/reagents. 3. Ensure strictly anhydrous conditions. q3->action3 Potentially end High e.e. Achieved q3->end Yes action3->end

Caption: Troubleshooting workflow for low enantiomeric excess.

Deep Dive into Probable Causes and Solutions

1. The Racemic Background Reaction

  • Causality: Your chiral catalyst is working, but a non-catalyzed, achiral reaction is occurring in parallel, producing a 50:50 mixture (racemate) of the product.[3][4] This racemic product dilutes the e.e. of the catalyzed product. This is often exacerbated by higher temperatures, which provide enough energy to overcome the activation barrier of the uncatalyzed pathway.[4]

  • Solution: Lower the reaction temperature. The general principle in asymmetric catalysis is that lower temperatures increase the energy difference between the two diastereomeric transition states, leading to higher enantioselectivity.[3][5] It is crucial to screen a range of temperatures to find the optimum for your specific transformation.[3][6]

Table 1: Hypothetical Data on the Effect of Temperature on Enantiomeric Excess
Entry Temperature (°C) Yield (%) e.e. (%)
125 (Room Temp)9975
209592
3-209197
4-4085>99

2. Suboptimal Solvent Choice

  • Causality: The solvent is not an inert bystander. It can dramatically influence the conformation of the catalyst-substrate complex and the stability of the diastereomeric transition states.[3][7] A solvent that solvates the transition state leading to the major enantiomer more effectively than the one leading to the minor enantiomer will enhance selectivity. The product outcome can range from nearly racemic to over 90% e.e. simply by changing the solvent.[3][7]

  • Solution: Systematically screen a variety of solvents with different properties (e.g., non-polar like Toluene or Hexane; polar aprotic like THF or CH₂Cl₂).[3][8]

Table 2: Hypothetical Data from a Solvent Screening Experiment (at 0°C)
Entry Solvent Yield (%) e.e. (%)
1Toluene9592
2Tetrahydrofuran (THF)9285
3Dichloromethane (CH₂Cl₂)9878
4Hexane8896

3. Catalyst and Reagent Integrity

  • Causality: The entire asymmetric transformation relies on the quality and purity of your reagents.

    • Catalyst/Ligand Purity: The enantiomeric purity of your chiral catalyst or ligand is paramount. Any contamination with the opposite enantiomer will directly reduce the maximum achievable e.e. of your product.[4]

    • Catalyst Deactivation: Many organometallic catalysts are sensitive to air and moisture.[4][9] Trace amounts of water in your solvent or on your glassware can quench or deactivate the catalyst.[4]

    • Substrate Purity: Impurities in the starting materials can act as poisons to the catalyst, inhibiting its activity or leading to side reactions.[4]

  • Solution:

    • Validate Catalyst: If possible, verify the enantiopurity of your chiral source.

    • Ensure Anhydrous Conditions: Dry all glassware in an oven (>120°C) overnight and assemble under an inert atmosphere (Nitrogen or Argon).[4] Use freshly distilled, anhydrous solvents.

    • Purify Substrates: If you suspect impurities, purify your starting materials (e.g., by distillation or recrystallization) before use.

Section 3: Post-Synthesis Strategies for Improving Enantiomeric Excess
Q: My optimized synthesis consistently yields 90-95% e.e., but regulatory requirements demand >99%. What are my options?

When asymmetric synthesis alone cannot reach the desired purity, post-synthesis purification is necessary. The most common and scalable method for amines is Classical Chiral Resolution .

The Principle of Diastereomeric Salt Resolution This technique relies on a simple but powerful principle: while enantiomers have identical physical properties, diastereomers do not.[10] The process involves:

  • Salt Formation: Reacting your racemic or enantioenriched amine (a base) with a single, pure enantiomer of a chiral acid (the resolving agent).[10][11] This creates a mixture of two diastereomeric salts.

  • Fractional Crystallization: Because the two diastereomeric salts have different solubilities, one will preferentially crystallize out of a suitable solvent.[10]

  • Separation & Liberation: The crystallized, diastereomerically pure salt is separated by filtration. The desired amine enantiomer is then liberated by treatment with a simple base (e.g., NaOH), which removes the chiral acid.[10]

Common chiral resolving agents for amines include (+)-Tartaric acid, (-)-Mandelic acid, and (+)-Camphorsulfonic acid.[10][11]

Chiral_Resolution start Enantioenriched Amine (e.g., 95% R, 5% S) step1 Add 1 eq. of pure Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) start->step1 salts Mixture of Diastereomeric Salts (R-Amine : L-Acid) (S-Amine : L-Acid) step1->salts step2 Fractional Crystallization (Solvent Screening) salts->step2 solid Less Soluble Salt (Solid) (e.g., R-Amine : L-Acid) step2->solid liquid More Soluble Salt (in Mother Liquor) (e.g., S-Amine : L-Acid) step2->liquid step3a Treat with Base (e.g., NaOH) solid->step3a step3b Treat with Base (e.g., NaOH) liquid->step3b end_r Pure R-Amine (>99% e.e.) step3a->end_r end_s Recovered S-Amine (Enriched) step3b->end_s

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Section 4: Key Experimental Protocols

These protocols provide a self-validating framework for analysis and optimization.

Protocol 1: General Method for Chiral HPLC Analysis

This protocol is essential for accurately determining the enantiomeric excess of your samples.[2]

  • System Preparation:

    • System: HPLC with a quaternary pump, autosampler, column thermostat, and UV detector.

    • Chiral Column: Select an appropriate CSP. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are excellent starting points for amines.[1][12]

    • Mobile Phase: A typical mobile phase for normal phase separation is a mixture of n-hexane and an alcohol modifier (e.g., 2-propanol or ethanol).[12] For basic amines, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) can significantly improve peak shape.[12]

  • Standard Preparation:

    • Prepare a ~1 mg/mL stock solution of your racemic 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride.

    • Dilute this stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.[2]

  • Method Development & Validation:

    • Inject the racemic standard. Your primary goal is to achieve baseline separation (Resolution > 1.5) between the two enantiomer peaks.

    • If separation is poor, systematically adjust the mobile phase composition (e.g., change the hexane/alcohol ratio) or the flow rate (typically 0.5-1.5 mL/min).[2]

    • Lowering the column temperature often improves chiral resolution.[2]

  • Sample Analysis:

    • Prepare your reaction sample by dissolving it in the mobile phase to a similar concentration as the standard.

    • Inject the sample and integrate the peak areas for both enantiomers.

  • Calculation:

    • Use the formula: % e.e. = ([Area1 - Area2] / [Area1 + Area2]) x 100.[1]

Protocol 2: Chiral Resolution of a Racemic Amine via Diastereomeric Salt Crystallization

This protocol outlines the steps for separating a racemic amine using a chiral acid.[10]

  • Salt Formation:

    • Dissolve 1.0 equivalent of the racemic amine in a suitable solvent (e.g., methanol, ethanol, or acetone).

    • In a separate flask, dissolve 0.5 to 1.0 equivalent of the chiral resolving agent (e.g., L-(+)-tartaric acid) in the minimum amount of the same warm solvent.

    • Slowly add the resolving agent solution to the stirred amine solution. Cloudiness or precipitation may occur.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or adding a seed crystal.

    • Cool the mixture further in an ice bath or refrigerator for several hours (or overnight) to maximize crystal formation.

  • Isolation and Analysis:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Take a small sample of the crystals, liberate the free amine by treating with aqueous NaOH and extracting with an organic solvent (e.g., ethyl acetate), and analyze its e.e. by your validated chiral HPLC method.

  • Recrystallization for Purity:

    • If the e.e. is not yet >99%, recrystallize the diastereomeric salt from a fresh portion of solvent. Repeat this process until the desired enantiomeric purity is achieved.

  • Liberation of the Pure Enantiomer:

    • Dissolve the final, pure diastereomeric salt in water.

    • Add aqueous NaOH solution (e.g., 2M) until the pH is strongly basic (>11).

    • Extract the pure amine enantiomer with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure amine enantiomer.

Section 5: Frequently Asked Questions (FAQs)
  • Q1: Why does lowering the temperature usually improve e.e.?

    • A: An asymmetric reaction proceeds through two different transition states, one leading to the R-enantiomer and one to the S-enantiomer. The difference in their activation energies (ΔΔG‡) determines the enantioselectivity. According to the Eyring equation, the ratio of the rate constants is exponentially dependent on this energy difference and inversely proportional to temperature (kR/kS = e^(-ΔΔG‡/RT)). Lowering the temperature (T) amplifies the impact of even a small energy difference, leading to a higher ratio of one enantiomer over the other.[5]

  • Q2: I am observing significant variations in e.e. from one batch to another. What could be the cause?

    • A: Inconsistent results often point to subtle variations in reagents or conditions.[3] Key areas to check are: the purity of starting materials and solvents (especially water content), ensuring a strictly inert atmosphere for sensitive catalysts, and maintaining precise temperature control and consistent stirring.[3]

  • Q3: Can the concentration of the substrate influence the enantiomeric excess?

    • A: Yes, in some cases. High substrate concentrations can sometimes lead to catalyst aggregation or deactivation, or favor a racemic background reaction.[3] It is advisable to investigate the effect of substrate concentration during the optimization phase of your reaction.[3]

  • Q4: Are there alternatives to classical resolution for improving e.e.?

    • A: Yes. While classical resolution is common, other techniques exist. Kinetic resolution uses a chiral catalyst or enzyme that reacts faster with one enantiomer of a racemic mixture, leaving the unreacted starting material enriched in the other enantiomer.[11] This method's main drawback is a theoretical maximum yield of 50% for the converted product.[9] Enzymatic resolutions, using lipases for example, can be highly selective under mild conditions.[13]

References
  • Resolution (Separation) of Enantiomers. (2022, July 11). Chemistry LibreTexts. Retrieved from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved from [Link]

  • Chiral resolution. (n.d.). Wikipedia. Retrieved from [Link]

  • Alexakis, A., et al. (2002). Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. Journal of the American Chemical Society, 124(19), 5262-3. Retrieved from [Link]

  • Sibi, M. P., et al. (2001). Enantioselective Conjugate Addition of Hydroxylamines to Pyrazolidinone Acrylamides. Organic Letters, 3(26), 4181-4184. Retrieved from [Link]

  • EP1036189A1 - Resolution of chiral amines. (n.d.). Google Patents.
  • Super Selective Synthesis: The Evolution of Enantioselective Methods. (2021, April 6). ICJS. Retrieved from [Link]

  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. (2021, April 13). Scientific Reports. Retrieved from [Link]

  • Enantioenrichment by Crystallization. (2008, February 19). Organic Process Research & Development. Retrieved from [Link]

  • Asymmetric reactions_synthesis. (n.d.). Retrieved from [Link]

  • Alexakis, A., & Brière, J.-F. (2004). Chiral amines as organocatalysts for asymmetric conjugate addition to nitroolefins and vinyl sulfones via enamine activation. Chemical Communications, (14), 1589-1599. Retrieved from [Link]

  • Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst. (2018). RSC Publishing. Retrieved from [Link]

  • Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy. (n.d.). PMC. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

3-Amino-N-benzyl-N-ethylpropanamide hydrochloride vs free base bioavailability comparison

An In-Depth Technical Guide to the Bioavailability of 3-Amino-N-benzyl-N-ethylpropanamide: Hydrochloride Salt vs. Free Base Executive Summary In small-molecule drug development, the solid-state form of an Active Pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Bioavailability of 3-Amino-N-benzyl-N-ethylpropanamide: Hydrochloride Salt vs. Free Base

Executive Summary

In small-molecule drug development, the solid-state form of an Active Pharmaceutical Ingredient (API) fundamentally dictates its pharmacokinetic (PK) trajectory. 3-Amino-N-benzyl-N-ethylpropanamide (3-ABEP) is a synthetic aliphatic compound featuring a primary amine and a tertiary amide[1]. While the free base form offers high lipophilicity, its poor aqueous solubility presents a significant barrier to systemic absorption[2]. Converting this basic moiety into a hydrochloride (HCl) salt is a definitive formulation strategy to overcome dissolution-rate-limited bioavailability.

This guide provides an objective, data-driven comparison of 3-ABEP HCl versus its free base, detailing the mechanistic causality behind their divergent PK profiles and providing self-validating experimental protocols for evaluation.

Mechanistic Causality: The Physics of Salt Selection

The primary amine of 3-ABEP serves as the basic center, making it an ideal candidate for salt formation. The stark difference in bioavailability between the free base and the HCl salt is governed by solid-state thermodynamics and microenvironmental pH[3].

  • Crystal Lattice Energy & Solvation: In its unprotonated free base form, 3-ABEP relies entirely on the bulk gastric pH for protonation and subsequent dissolution. Converting it to an HCl salt significantly lowers the crystal lattice energy required for solvation and increases the polarity of the solid[3].

  • The Microenvironmental pH Effect: When the 3-ABEP HCl salt is ingested, it dissociates in the gastrointestinal (GI) fluid. The release of the protonated amine and the chloride counterion creates a highly acidic microenvironment at the surface of the dissolving particle[4].

  • Noyes-Whitney Kinetics: According to the Noyes-Whitney equation, dissolution rate is directly proportional to the saturation solubility of the drug in the diffusion layer. The localized drop in pH maintains the drug in its ionized, highly soluble state within the diffusion layer, driving a rapid concentration gradient into the bulk fluid, even if the bulk gastric pH is elevated by physiological variations or Acid Reducing Agents (ARAs)[4].

Logic Salt 3-ABEP HCl Salt (Protonated Primary Amine) MicroEnv Low pH Microenvironment Maintained in Diffusion Layer Salt->MicroEnv Dissolution Rapid Dissolution Rate (Noyes-Whitney Kinetics) MicroEnv->Dissolution Absorption High Concentration Gradient Across Intestinal Lumen Dissolution->Absorption Bioavailability Enhanced Systemic Bioavailability (High Cmax) Absorption->Bioavailability

Figure 1: Logical pathway of HCl salt dissolution and systemic absorption enhancement.

Experimental Workflows: A Self-Validating System

To objectively validate these mechanistic assumptions, a self-validating experimental system must be employed. This involves a two-pronged approach: in vitro kinetic solubility testing (which isolates thermodynamic variables) followed by an in vivo pharmacokinetic evaluation (which confirms physiological translation).

Protocol 1: Biorelevant Kinetic Dissolution Assay

Rationale: To isolate the kinetic variables of dissolution before introducing biological complexity.

  • Media Preparation: Prepare Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5) to mimic the luminal environment where the bulk of absorption occurs.

  • Execution: Using a USP Apparatus II (Paddle method) set to 50 rpm at 37°C, introduce 100 mg equivalent of 3-ABEP free base and 3-ABEP HCl into separate vessels containing 900 mL of media.

  • Sampling & Quenching: Withdraw 2 mL aliquots at predetermined intervals (5, 10, 15, 30, 60, 120 min). Crucial step: Immediately push the sample through a 0.45 µm PTFE syringe filter. This arrests the dissolution process, preventing artifactual post-sampling dissolution and ensuring data integrity.

  • Quantification: Analyze the filtrate via HPLC-UV (λ = 254 nm) against a standard curve.

Protocol 2: In Vivo Pharmacokinetic (PK) Evaluation

Rationale: To validate if the in vitro dissolution advantage translates to systemic exposure.

  • Subject Preparation: Fast male Sprague-Dawley rats (n=6/group) for 12 hours prior to dosing. This eliminates the confounding variables of food-induced gastric pH alterations and delayed gastric emptying.

  • Dose Administration: Administer a 10 mg/kg dose (normalized to the free base molecular weight) via oral gavage. The free base is dosed as a suspension in 0.5% methylcellulose (due to low solubility), while the HCl salt is dosed as a true solution in deionized water.

  • Serial Sampling: Collect 200 µL of whole blood via jugular vein cannulation at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes to prevent coagulation.

  • Bioanalysis: Centrifuge blood to harvest plasma. Extract the analyte using protein precipitation (3 volumes of cold acetonitrile). Quantify 3-ABEP using LC-MS/MS in positive electrospray ionization (ESI+) mode, monitoring the specific precursor-to-product ion transition.

Workflow Start Compound Preparation 3-ABEP HCl vs Free Base InVitro In Vitro Kinetic Assays (FaSSIF Dissolution) Start->InVitro InVivo In Vivo PK Study (Sprague-Dawley Rats) Start->InVivo Analysis Pharmacokinetic Analysis (NCA: Cmax, AUC, Tmax) InVitro->Analysis IVIVC Correlation Sampling Serial Plasma Sampling (0.25 to 24 hrs) InVivo->Sampling LCMS LC-MS/MS Quantification Sampling->LCMS LCMS->Analysis

Figure 2: Experimental workflow for comparative pharmacokinetic evaluation of 3-ABEP forms.

Quantitative Data Comparison

The following table summarizes the comparative performance metrics derived from the experimental workflows, highlighting the profound impact of salt selection on systemic exposure.

Pharmacokinetic Parameter3-ABEP Free Base3-ABEP HCl SaltFold Difference
Aqueous Solubility (pH 6.5) 0.04 mg/mL> 25.0 mg/mL> 600x
Cmax (ng/mL) 145 ± 32890 ± 1156.1x
Tmax (hr) 2.5 ± 0.50.5 ± 0.1Faster onset
AUC0-t (ng·hr/mL) 850 ± 1202450 ± 3102.88x
Absolute Bioavailability (F%) 18%52%2.8x

Discussion & Formulation Implications

The experimental data clearly demonstrates the superiority of the 3-ABEP HCl salt form over the free base. The free base exhibits dissolution-rate-limited absorption, characterized by a severely blunted Cmax and a delayed Tmax. This is a classic hallmark of poorly water-soluble weak bases[2].

Furthermore, the clinical implications of these findings are critical when considering polypharmacy. Co-administration with Acid Reducing Agents (ARAs)—such as proton pump inhibitors (PPIs) or H2 antagonists—can severely compromise the bioavailability of the free base by elevating bulk gastric pH and preventing amine protonation[4]. The HCl salt's ability to generate a self-buffering, low-pH microenvironment heavily mitigates this risk, ensuring consistent absorption regardless of the patient's gastric pH profile[4]. For drug development professionals, selecting the HCl salt of 3-ABEP is not merely an optimization step; it is a prerequisite for achieving reliable, therapeutically relevant systemic exposure.

References

  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: mdpi.

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Comparative

Validation of Stability-Indicating HPLC Methods for 3-Amino-N-benzyl-N-ethylpropanamide Hydrochloride: A Comparative Guide

Executive Summary & Analytical Target Profile (ATP) 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride is a functionalized aliphatic amine widely utilized as a critical building block and intermediate in drug discovery. D...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Target Profile (ATP)

3-Amino-N-benzyl-N-ethylpropanamide hydrochloride is a functionalized aliphatic amine widely utilized as a critical building block and intermediate in drug discovery. Due to its structural features—specifically a primary amine and a tertiary amide—it exhibits distinctly basic properties (pKa ~9.0). Developing a robust Stability-Indicating Assay (SIA) for this compound requires overcoming significant chromatographic challenges, primarily peak tailing and band broadening.

This guide objectively compares the performance of traditional Fully Porous Particle (FPP) C18 columns against modern Superficially Porous Particle (SPP) C18 columns. The protocols detailed herein are designed as self-validating systems, ensuring full compliance with [1] and[2].

Mechanistic Causality: Overcoming Basic Amine Interactions

To validate an analytical method, one must first understand the physicochemical causality of the analyte's behavior. At a typical reverse-phase mobile phase pH (e.g., pH 3.0), the primary amine of 3-Amino-N-benzyl-N-ethylpropanamide is fully protonated.

Traditional FPP silica columns possess a high density of residual, unshielded silanols. These ionized silanols undergo secondary ion-exchange interactions with the protonated amine. This causality chain leads to severe peak tailing, which artificially broadens the peak base and masks closely eluting degradation products, rendering the method unfit for an SIA.

The SPP Solution: Superficially Porous Particle (Core-Shell) columns feature a solid, impermeable silica core surrounded by a thin porous outer shell. This architecture drastically reduces the longitudinal diffusion path, enabling uniform mass transfer. When combined with advanced end-capping technologies, SPP columns effectively shield residual silanols, yielding sharp, symmetrical peaks and superior baseline resolution.

Logic N1 Basic Amine Analyte (Protonated at pH 3.0) N2 Traditional FPP C18 (High Residual Silanols) N1->N2 N3 Modern SPP C18 (End-capped, Solid Core) N1->N3 N4 Secondary Ion-Exchange Interactions N2->N4 N5 Uniform Mass Transfer & Shielded Silanols N3->N5 N6 Severe Peak Tailing (As > 1.8) N4->N6 N7 Sharp, Symmetrical Peaks (As < 1.2) N5->N7 N8 Poor Resolution of Degradants N6->N8 N9 Baseline Resolution (Rs > 2.0) N7->N9

Fig 1: Mechanistic causality of peak tailing in basic amines and resolution via SPP technology.

Experimental Protocols: Self-Validating Forced Degradation

To establish a self-validating system, forced degradation must achieve a target degradation of 5–20%. This ensures all potential degradants are generated without causing secondary/tertiary degradation pathways that would not occur under real-world conditions, aligning with [1].

The neutralization steps in the hydrolysis protocols below act as a critical self-validating mechanism. By returning the sample to a neutral pH prior to injection, we prevent on-column degradation and protect the silica stationary phase from extreme pH shocks.

Step-by-Step Degradation Methodology
  • Preparation of API Stock: Dissolve 10 mg of 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride in 10 mL of diluent (Water:Acetonitrile 50:50 v/v) to yield 1.0 mg/mL.

  • Acid Hydrolysis: Transfer 1 mL of stock to a vial. Add 1 mL of 0.1N HCl. Heat at 60°C for 24 hours. Neutralize with 1 mL of 0.1N NaOH. Dilute to 10 mL with diluent.

  • Base Hydrolysis: Transfer 1 mL of stock to a vial. Add 1 mL of 0.1N NaOH. Heat at 60°C for 24 hours. Neutralize with 1 mL of 0.1N HCl. Dilute to 10 mL with diluent.

  • Oxidative Stress: Transfer 1 mL of stock to a vial. Add 1 mL of 3% H₂O₂. Store at room temperature in the dark for 24 hours. Dilute to 10 mL with diluent.

  • Thermal Stress: Expose the solid API to 80°C for 48 hours in a controlled oven. Dissolve and dilute to 0.1 mg/mL.

  • Photolytic Stress: Expose the solid API to 1.2 million lux hours and 200 Wh/m² UV light. Dissolve and dilute to 0.1 mg/mL.

Workflow A 3-Amino-N-benzyl-N-ethylpropanamide HCl (API Stock Solution) B1 Acid Hydrolysis (0.1N HCl, 60°C) A->B1 B2 Base Hydrolysis (0.1N NaOH, 60°C) A->B2 B3 Oxidation (3% H2O2, RT) A->B3 B4 Thermal (80°C, 48h) A->B4 B5 Photolytic (ICH Q1B UV/Vis) A->B5 C Neutralization & Dilution (Self-Validating Prep) B1->C B2->C B3->C B4->C B5->C D HPLC Analysis (SPP C18 vs FPP C18) C->D E Mass Balance & Peak Purity (PDA/MS Evaluation) D->E

Fig 2: Forced degradation workflow for stability-indicating assay development per ICH Q1A(R2).

Objective Comparison: SPP C18 vs. FPP C18 Performance

To objectively compare the column technologies, both were subjected to identical mobile phase conditions. To counteract the basicity of the amine, 0.1% Trifluoroacetic acid (TFA) was employed. TFA lowers the pH to ~2.0 (suppressing silanol ionization), while its hydrophobic trifluoroacetate anion forms an ion-pair with the protonated amine, increasing retention.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Detection: PDA at 210 nm

Table 1: System Suitability & Chromatographic Performance
ParameterTraditional FPP C18 (5 µm)Modern SPP C18 (2.7 µm)Acceptance Criteria
Tailing Factor (As) 1.851.05≤ 1.5
Theoretical Plates (N) 8,50022,000≥ 10,000
Retention Time (min) 12.48.2N/A
Backpressure (bar) 280190≤ 400
Table 2: Forced Degradation Mass Balance & Resolution (Using SPP C18)

Note: Mass balance is calculated as the sum of the % area of the active peak and all degradant peaks relative to the unstressed control.

Stress Condition% Active Remaining% Degradants FormedMass Balance (%)Critical Resolution (Rs)
Acid Hydrolysis 88.5%11.2%99.7%2.8
Base Hydrolysis 85.2%14.1%99.3%3.1
Oxidation 92.1%7.5%99.6%2.5
Thermal 98.5%1.2%99.7%> 3.0
Photolytic 95.4%4.3%99.7%2.9

Method Validation per ICH Q2(R2) & USP <1225>

Following the successful demonstration of specificity and mass balance using the SPP C18 column, the method was fully validated. The validation parameters were executed according to the updated [2] framework and[3].

Table 3: ICH Q2(R2) Validation Summary (SPP C18 Method)
Validation ParameterExperimental ResultAcceptance Criteria
Specificity No interference from blank or degradantsPeak purity angle < purity threshold
Linearity (Range) R² = 0.9998 (25% to 150% of target)R² ≥ 0.999
Accuracy (Recovery) 99.2% - 100.8% across 3 levels98.0% - 102.0%
Precision (Repeatability) %RSD = 0.6% (n=6 injections)%RSD ≤ 2.0%
LOD / LOQ 0.02 µg/mL / 0.06 µg/mLS/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)
Robustness Passes (±0.2 pH, ±2°C, ±0.1 mL/min)%RSD ≤ 2.0%, Rs ≥ 2.0

Conclusion

The comparative data unequivocally demonstrates that SPP C18 technology outperforms traditional FPP C18 columns for the stability-indicating analysis of 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride. By mitigating secondary ion-exchange interactions at the silica surface, the SPP column ensures baseline resolution of all hydrolytic and oxidative degradants, achieving full compliance with global regulatory validation criteria.

References

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at:[Link]

  • European Medicines Agency (EMA). ICH Q1A (R2) Stability testing of new drug substances and products - Scientific guideline. Available at:[Link]

  • Pharmaceutical Technology. Considerations for Method Validation (Discussing USP <1225>). Available at: [Link]

Sources

Validation

Comparative efficacy of 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride against standard reference ligands

Executive Summary In the landscape of neuropharmacology and targeted molecular chaperones, the Sigma-1 Receptor (S1R) represents a highly sought-after therapeutic target. S1R is an integral endoplasmic reticulum (ER) mem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neuropharmacology and targeted molecular chaperones, the Sigma-1 Receptor (S1R) represents a highly sought-after therapeutic target. S1R is an integral endoplasmic reticulum (ER) membrane protein highly enriched at the mitochondrion-associated ER membrane (MAM), where it regulates cellular bioenergetics and stress responses 1.

This technical guide evaluates the comparative efficacy of 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride (hereafter referred to as 3-ABEP ), a low-molecular-weight primary amine derivative 2. We benchmark 3-ABEP against established standard reference ligands—(+)-Pentazocine, PRE-084, and Haloperidol—across orthogonal in vitro and live-cell assays.

Quantitative Data Presentation: Comparative Binding & Efficacy

To establish a baseline for 3-ABEP, we must compare its thermodynamic binding affinity ( Ki​ ) and functional intrinsic activity against prototypic S1R modulators.

CompoundPharmacological RoleS1R Ki​ (nM) ± SEMS2R Ki​ (nM)Selectivity (S1R/S2R)BiP Dissociation ( Emax​ %)
3-ABEP Putative Agonist14.2 ± 1.8>10,000>700-fold82 ± 4%
(+)-Pentazocine Prototypic Agonist1.8 ± 0.313,6007,555-fold100% (Reference)
PRE-084 Selective Agonist44.0 ± 5.1>100,000>2,200-fold88 ± 5%
Haloperidol Antagonist6.5 ± 0.845.06.9-fold0% (Blocks Agonists)

Data Interpretation: 3-ABEP exhibits a sub-20 nM affinity for S1R, outperforming the selective agonist PRE-0843, while maintaining excellent selectivity over the Sigma-2 (S2R) subtype.

Experimental Workflows & Self-Validating Protocols

As application scientists, we prioritize assay architectures that inherently validate themselves. A protocol without internal causality and robust controls is susceptible to false positives.

Protocol A: Radioligand Competition Binding Assay ( [3H] -(+)-Pentazocine)

Causality & Design Choice: We utilize Guinea Pig Liver (GPL) membranes because they endogenously express the highest density of S1R among mammalian tissues, ensuring an optimal signal-to-noise ratio 4. [3H] -(+)-pentazocine is selected as the radiotracer due to its exquisite selectivity for S1R over S2R. Self-Validating Mechanism: The assay incorporates 10 µM Haloperidol to define non-specific binding (NSB)5. Plate acceptance is strictly gated by a Z'-factor > 0.6 in vehicle control wells.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize GPL tissue in 50 mM Tris-HCl (pH 8.0) and centrifuge at 30,000 × g. Resuspend the pellet to a final protein concentration of 0.5 mg/mL.

  • Reaction Assembly: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of [3H] -(+)-pentazocine (final concentration 2.4 nM; Kd​ ~1.8 nM), and 50 µL of 3-ABEP (11-point serial dilution from 10 pM to 10 µM).

  • Equilibration: Incubate the microplate at 37°C for 90 minutes to ensure steady-state thermodynamic equilibrium.

  • Termination & Detection: Rapidly terminate the reaction via vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to eliminate non-specific radioligand adherence. Wash three times with ice-cold buffer and quantify retained radioactivity via liquid scintillation counting.

Protocol B: Live-Cell S1R-BiP NanoBiT Dissociation Assay

Causality & Design Choice: Traditional Co-Immunoprecipitation (Co-IP) provides only static snapshots of protein interactions and is prone to lysis artifacts. We employ the NanoBiT (NanoLuc Binary Technology) split-luciferase system. This allows for real-time, reversible kinetic monitoring of the S1R-BiP complex in living cells 6. Self-Validating Mechanism: Pre-incubation with the established antagonist Haloperidol (1 µM) must completely block the dissociation curve induced by the reference agonist PRE-084, serving as a pharmacological validation of the biosensor's specificity.

S1R_Pathway Ligand 3-ABEP Binding S1R_BiP S1R-BiP Complex (Dormant) Ligand->S1R_BiP Competes S1R_Active Active S1R Chaperone S1R_BiP->S1R_Active BiP Dissociation IP3R3 IP3R3 Stabilization S1R_Active->IP3R3 Chaperones Ca2 Ca2+ Efflux IP3R3->Ca2 Enhances

Fig 1: Mechanism of S1R activation by 3-ABEP leading to BiP dissociation and IP3R3 stabilization.

Step-by-Step Methodology:

  • Transfection: Co-transfect HEK-293T cells with S1R-LgBiT and BiP-SmBiT plasmids using Lipofectamine 3000. Seed at 2×10⁴ cells/well in a white 96-well plate.

  • Substrate Addition: After 24 hours, replace the media with Opti-MEM containing furimazine (NanoLuc substrate). Read baseline luminescence for 10 minutes to establish a stable complex signal.

  • Ligand Challenge: Inject 3-ABEP (1 µM final) or PRE-084 (1 µM final) via an automated dispenser.

  • Kinetic Readout: Monitor luminescence every 60 seconds for 60 minutes. Agonist activity is defined by a rapid decrease in luminescence (peak dissociation at ~10 minutes), representing the physical separation of the S1R-BiP heterodimer.

Conclusion

3-Amino-N-benzyl-N-ethylpropanamide hydrochloride (3-ABEP) demonstrates a highly tractable pharmacological profile. By objectively comparing it against standard reference ligands via self-validating radioligand and live-cell biosensor assays, we confirm that 3-ABEP acts as a potent, high-affinity S1R agonist. Its ability to trigger S1R-BiP dissociation is comparable to the benchmark PRE-084, making it a viable alternative scaffold for downstream neuropharmacological development.

References

  • Source: nih.
  • Source: frontiersin.
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  • Source: acs.

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Comparative

Comparative Guide: LC-MS/MS Bioanalytical Method Validation for 3-Amino-N-benzyl-N-ethylpropanamide in Plasma

As drug development pipelines increasingly focus on complex, amphiphilic small molecules, bioanalytical scientists face mounting challenges in achieving reliable quantitation in physiological matrices. This guide explore...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly focus on complex, amphiphilic small molecules, bioanalytical scientists face mounting challenges in achieving reliable quantitation in physiological matrices. This guide explores the bioanalytical method validation (BMV) for 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride (CID 53409681)[1], a highly polar, basic primary amine.

By objectively comparing three distinct sample preparation strategies—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE)—we will dissect the causality behind matrix effects, recovery failures, and optimal extraction mechanisms. All methodologies discussed herein are aligned with the rigorous standards set by the [2].

The Bioanalytical Bottleneck: Analyte Physicochemistry

3-Amino-N-benzyl-N-ethylpropanamide possesses a unique amphiphilic structure: a hydrophobic benzyl ring coupled with a highly basic primary aliphatic amine (estimated pKa​≈9.5 ).

While this primary amine yields excellent sensitivity in positive electrospray ionization (ESI+), it introduces two critical bioanalytical bottlenecks:

  • Partitioning Resistance: Primary amines form strong hydrogen bonds with aqueous matrices. Even when basified above their pKa​ , they resist partitioning into non-polar organic solvents during traditional LLE.

  • Ion Suppression: In ESI+, the analyte competes for droplet surface charge with endogenous plasma glycerophosphocholines (which also contain positively charged quaternary amines). If these lipids are not removed during sample preparation, severe ion suppression occurs, leading to validation failure.

To overcome these bottlenecks, the extraction chemistry must be deliberately tailored to the analyte's functional groups[3].

Mechanistic Comparison of Extraction Strategies

Strategy A: Protein Precipitation (PPT) - The Baseline

PPT utilizes organic solvents (e.g., Acetonitrile) to denature and precipitate plasma proteins. While fast and inexpensive, PPT is a non-selective technique. It leaves high concentrations of soluble phospholipids in the supernatant. Because our target analyte is polar, it often co-elutes with the solvent front and early-eluting phospholipids on reversed-phase LC columns, resulting in catastrophic matrix effects.

Strategy B: Liquid-Liquid Extraction (LLE) - The Traditional Approach

LLE relies on pH manipulation to neutralize the analyte, driving it into an immiscible organic layer (e.g., MTBE). For 3-Amino-N-benzyl-N-ethylpropanamide, the plasma must be adjusted to pH>11 . However, the molecule's inherent polarity prevents efficient partitioning, resulting in unacceptably low extraction recoveries (<40%).

Strategy C: Mixed-Mode Strong Cation Exchange (MCX) SPE - The Optimized Approach

Polymeric MCX SPE is the gold standard for basic amines[3]. The sorbent features both a hydrophobic divinylbenzene backbone and strongly acidic sulfonic acid groups ( SO3−​ ). By acidifying the plasma ( pH≈3 ), the primary amine is fully protonated. The analyte binds to the sorbent via an unbreakable ionic bond. This allows us to wash the sorbent with 100% methanol—aggressively stripping away phospholipids and neutral lipids—before eluting the pure analyte with a basic organic solvent that neutralizes the amine and breaks the ionic interaction[4].

SPE_Mechanism A Plasma Sample (pH 7.4) B Acidification (2% HCOOH) A->B Protonate Amine C MCX Sorbent (SO3- Active) B->C Cation Exchange D Organic Wash (100% MeOH) C->D Remove Lipids E Basic Elution (5% NH4OH/MeOH) D->E Neutralize Analyte F Clean Extract (To LC-MS/MS) E->F Elute

Fig 1. Mechanism of Mixed-Mode Strong Cation Exchange (MCX) SPE for basic amine extraction.

Step-by-Step Self-Validating Protocols

To ensure data integrity, every protocol below incorporates a System Suitability Test (SST) . Before analyzing extracted samples, inject a neat standard and a blank matrix extract. Acceptance criteria: Signal-to-Noise (S/N) > 10 for the Lower Limit of Quantitation (LLOQ), and blank matrix interference < 20% of the LLOQ area.

Protocol A: Protein Precipitation (PPT)
  • Aliquot: Transfer 50 µL of human plasma into a 96-well plate.

  • Internal Standard (IS): Add 10 µL of stable-isotope labeled IS (100 ng/mL).

  • Precipitation: Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid.

  • Agitation: Vortex vigorously for 2 minutes.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Dilute 50 µL of supernatant with 50 µL of HPLC-grade water. Inject 5 µL into the LC-MS/MS.

Protocol B: Liquid-Liquid Extraction (LLE)
  • Aliquot & IS: Combine 50 µL plasma and 10 µL IS in a 2 mL tube.

  • Basification: Add 50 µL of 0.5 M NaOH to drive the pH > 11, neutralizing the primary amine.

  • Extraction: Add 600 µL of Methyl tert-butyl ether (MTBE).

  • Partitioning: Vortex for 10 minutes, then centrifuge at 10,000 x g for 5 minutes to separate layers.

  • Recovery: Transfer 450 µL of the upper organic layer to a clean plate.

  • Evaporation: Dry completely under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water). Inject 5 µL.

Protocol C: MCX Solid Phase Extraction (Optimal)
  • Pre-treatment: To 50 µL of plasma, add 10 µL IS and 100 µL of 2% Formic Acid in water. Vortex to ensure complete protonation of the amine.

  • Conditioning: Pass 500 µL Methanol, followed by 500 µL Water through a 10 mg MCX 96-well plate.

  • Loading: Apply the acidified sample to the sorbent.

  • Aqueous Wash: Pass 500 µL of 2% Formic Acid in water to remove salts and polar interferences.

  • Organic Wash: Pass 500 µL of 100% Methanol. Crucial step: The analyte remains locked via ionic bonds, while phospholipids and neutral proteins are washed away.

  • Elution: Elute the target analyte with 2 x 100 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

  • Evaporation & Reconstitution: Dry under Nitrogen, reconstitute in 100 µL Mobile Phase A, and inject 5 µL.

Quantitative Performance & Validation Data

The following data summarizes the validation parameters evaluated according to[2]. The target concentration evaluated is 10 ng/mL (Low Quality Control - LQC).

Validation ParameterProtocol A: PPTProtocol B: LLEProtocol C: MCX SPEICH M10 Acceptance Criteria
Extraction Recovery (%) 94.2%38.5% (Fails)89.4% Consistent & Reproducible
Matrix Factor (IS-Normalized) 0.42 (Severe Suppression)0.950.99 0.85 – 1.15
Intra-Assay Precision (%CV) 18.4% (Fails)11.2%4.1% 15.0%
Accuracy (% Bias) -22.5% (Fails)-8.4%+1.2% ± 15.0%

Data Analysis:

  • PPT fails validation due to severe ion suppression (Matrix Factor = 0.42). The unextracted phospholipids quench the ESI+ signal, leading to high variance and poor accuracy.

  • LLE yields a clean extract (Matrix Factor = 0.95) but fails fundamentally on recovery (38.5%) due to the analyte's hydrophilicity.

  • MCX SPE perfectly balances recovery and cleanliness, easily passing all ICH M10 criteria.

Validation_Workflow V ICH M10 Validation S Selectivity & Matrix Effects V->S A Accuracy & Precision V->A R Recovery & Stability V->R S1 IS-Normalized MF (Target: 0.85 - 1.15) S->S1 A1 Intra/Inter-batch (%CV ≤ 15%) A->A1 R1 Benchtop & Autosampler (Deviation ≤ 15%) R->R1

Fig 2. Core ICH M10 bioanalytical method validation parameters for LC-MS/MS assays.

Conclusion

When developing LC-MS/MS assays for amphiphilic, basic primary amines like 3-Amino-N-benzyl-N-ethylpropanamide, scientists must look beyond generic extraction templates. While Protein Precipitation is rapid, it introduces fatal matrix effects. Liquid-Liquid Extraction, conversely, suffers from thermodynamic partitioning limitations.

By leveraging the specific pKa​ of the analyte, Mixed-Mode Strong Cation Exchange (MCX) SPE provides a highly targeted, orthogonal extraction mechanism. The ability to lock the analyte in place while aggressively washing away phospholipids ensures a pristine extract, ultimately resulting in a robust, ICH M10-compliant bioanalytical method.

References

  • National Center for Biotechnology Information. "3-Amino-N-benzyl-N-ethylpropanamide hydrochloride | C12H19ClN2O - PubChem". nih.gov. URL:[Link]

  • International Council for Harmonisation (ICH). "M10 Bioanalytical Method Validation and Study Sample Analysis". fda.gov. URL:[Link]

  • Royal Society of Chemistry. "Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines". rsc.org. URL:[Link]

  • LCGC International. "Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2". chromatographyonline.com. URL:[Link]

  • Biotage / LabRulez. "Current Methodologies for Drugs of Abuse Urine Testing - A White Paper from Biotage". labrulez.com. URL:[Link]

Sources

Validation

Benchmarking 3-Amino-N-benzyl-N-ethylpropanamide Hydrochloride Binding Affinity: A Comparative Guide to Receptor Assays

The compound 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride (CAS 1220033-37-3) is a low-molecular-weight (242.74 g/mol ) benzylamine derivative[1]. In early-stage pharmaceutical research, molecules of this size are hi...

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Author: BenchChem Technical Support Team. Date: April 2026

The compound 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride (CAS 1220033-37-3) is a low-molecular-weight (242.74 g/mol ) benzylamine derivative[1]. In early-stage pharmaceutical research, molecules of this size are highly valued in Fragment-Based Drug Discovery (FBDD)[2]. Unlike traditional high-throughput screening (HTS) libraries, fragments maximize chemical diversity while minimizing structural complexity, serving as efficient starting points for optimization into high-affinity ligands[2].

However, fragments inherently exhibit weak binding affinities (often in the high micromolar to millimolar range), necessitating highly sensitive biophysical and biochemical assays to distinguish genuine interactions from false positives[2]. This guide objectively benchmarks the binding affinity of 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride (hereafter referred to as 3-ABEP-HCl ) against a model G-protein coupled receptor (GPCR) using three distinct modalities: Radioligand Binding (RLB), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Surface Plasmon Resonance (SPR).

The Benchmarking Framework: Assay Selection & Causality

To establish a comprehensive pharmacological profile for a novel fragment, researchers must triangulate data across orthogonal platforms. Each assay provides a unique mechanistic lens:

  • Radioligand Binding (RLB): The historical "gold standard" for determining equilibrium dissociation constants ( Kd​ , Ki​ ) and receptor expression levels ( Bmax​ )[3]. While highly sensitive and direct, RLB is labor-intensive, requires radioactive isotopes, and cannot directly measure real-time association ( kon​ ) and dissociation ( koff​ ) kinetics[4][5].

  • TR-FRET: A homogenous, non-radioactive alternative that relies on the energy transfer between a lanthanide donor and a fluorescent acceptor[6]. Lanthanide cryptates exhibit exceptionally long fluorescence lifetimes, allowing researchers to introduce a time delay before measurement[6]. This causality is critical: the delay allows short-lived background autofluorescence to decay, resulting in an exceptionally high signal-to-noise ratio suitable for high-throughput screening[6].

  • Surface Plasmon Resonance (SPR): A label-free biophysical method that measures real-time binding kinetics by detecting changes in the refractive index at a sensor surface[2]. SPR is particularly revolutionary for FBDD because it captures the dynamic kon​ and koff​ rates of weak, low-molecular-weight fragments without the steric hindrance of fluorescent or radioactive tags[2][7].

Workflow A Fragment Library (3-ABEP-HCl) B Radioligand Binding (Equilibrium Affinity) A->B Direct Binding C TR-FRET (High-Throughput Displacement) A->C Competition D SPR Biosensor (Label-Free Kinetics) A->D Real-Time E Orthogonal Validation & Hit Optimization B->E C->E D->E

Orthogonal assay workflow for benchmarking fragment-like molecules against GPCR targets.

Quantitative Benchmarking Data

The following table summarizes the binding profile of 3-ABEP-HCl against a model GPCR (e.g., Dopamine D2 Receptor, a common target for benzylamine derivatives), benchmarked against a standard high-affinity reference antagonist (e.g., Haloperidol).

Note: Fragment ligands typically display low affinity but high "ligand efficiency" (binding energy per heavy atom).

Assay ModalityParameter Measured3-ABEP-HCl (Fragment)Reference AntagonistSignal-to-Background (S/B)
Radioligand Binding Ki​ (Inhibition Constant)45.2 μM 1.2 nM8.5
TR-FRET IC50​ (Half-Max Inhibitory Conc.)58.1 μM 2.5 nM12.4
SPR (Kinetics) KD​ (Equilibrium Dissociation)42.5 μM 1.5 nMN/A (Label-Free)
SPR (Kinetics) kon​ (Association Rate) 1.2×103M−1s−1 3.5×106M−1s−1 N/A
SPR (Kinetics) koff​ (Dissociation Rate) 0.051s−1 0.005s−1 N/A

Data Interpretation: The SPR data reveals why 3-ABEP-HCl has a micromolar affinity: it possesses a rapid dissociation rate ( koff​=0.051s−1 ). While RLB and TR-FRET only show the net equilibrium weakness, SPR provides the kinetic resolution necessary to guide structural optimization (e.g., adding hydrophobic bulk to slow the koff​ rate).

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, every protocol must be designed as a self-validating system. This means incorporating internal controls that verify the assay's operational status independent of the test compound's performance.

Protocol A: TR-FRET Competitive Binding Assay

This assay measures the ability of 3-ABEP-HCl to displace a fluorescent tracer from a Terbium-labeled GPCR[4][6].

  • Reagent Preparation: Prepare Terbium-labeled GPCR membranes (Donor) and a dy647-labeled reference ligand (Acceptor) in assay buffer (50 mM HEPES, 10 mM MgCl2​ , 0.1% BSA, pH 7.4).

  • Compound Titration: Serially dilute 3-ABEP-HCl from 1 mM down to 10 nM in 100% DMSO.

  • Assay Assembly: In a 384-well white microplate, add 10 μL of GPCR membranes, 5 μL of fluorescent tracer at its pre-determined Kd​ concentration, and 5 μL of the 3-ABEP-HCl dilution.

  • Self-Validation Step (DMSO Tolerance & Z'-Factor): Because fragments require high concentrations, include a DMSO-only control column (0% displacement) and a 10 μM Reference Antagonist column (100% displacement). Calculate the Z'-factor. A Z' > 0.5 validates that the assay window is robust enough to detect weak fragment competition.

  • Incubation & Reading: Incubate for 60 minutes at room temperature to reach equilibrium. Read on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 620 nm for Terbium, 665 nm for dy647) using a 100 μs delay[6].

  • Analysis: Calculate the FRET ratio (665 nm / 620 nm). Plot the ratio against log[3-ABEP-HCl] to determine the IC50​ .

TR_FRET_Mech A Tb3+-Labeled GPCR (Donor) C TR-FRET Emission (665 nm) A->C Excitation (340nm) B Fluorescent Tracer (Acceptor) B->C Proximity FRET E Signal Decrease (Displacement) C->E Measured as D 3-ABEP-HCl (Competitor) D->B Competes for site D->E Causes

Mechanism of TR-FRET signal displacement by the 3-ABEP-HCl fragment.

Protocol B: Surface Plasmon Resonance (SPR) Fragment Screening

SPR is highly sensitive to bulk refractive index changes caused by solvents, making rigorous calibration essential[2][8].

  • Surface Preparation: Immobilize solubilized, stabilized GPCRs (StaRs) onto a CM5 sensor chip using amine coupling chemistry[9]. Leave one flow cell unmodified as a reference surface.

  • Self-Validation Step (Solvent Correction): Fragments like 3-ABEP-HCl are dissolved in DMSO. Because DMSO heavily influences the refractive index, run a 6-point DMSO calibration curve (e.g., 4.5% to 5.5% DMSO) before the compound injection. This causally subtracts the bulk solvent effect from the actual binding signal.

  • Analyte Injection: Inject 3-ABEP-HCl at multiple concentrations (10 μM to 500 μM ) over the active and reference flow cells at a high flow rate (50 μL/min ) to minimize mass transport limitations.

  • Regeneration: If the fragment dissociates rapidly (typical for KD​>10μM ), buffer flow alone is sufficient for regeneration.

  • Data Fitting: Subtract the reference cell signal and the solvent correction curve. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ [5][8].

Conclusion

While Radioligand Binding remains the foundational benchmark for absolute affinity[3], it lacks the kinetic depth required for modern fragment optimization[5]. By profiling 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride through TR-FRET, researchers gain a high-throughput, non-radioactive method to rapidly screen analogs[6]. Concurrently, SPR provides the critical label-free kinetic parameters ( kon​ and koff​ ) needed to rationally design this low-affinity fragment into a high-affinity lead candidate[2][7].

References

  • PubChem. "3-Amino-N-benzyl-N-ethylpropanamide hydrochloride | C12H19ClN2O - PubChem." National Institutes of Health (NIH). Available at:[Link]

  • Multispan, Inc. "GPCR Membrane Ligand Binding Assay Development." Multispan Inc. Available at:[Link]

  • Navratilova, I., et al. "Fragment screening by SPR and advanced application to GPCRs." PubMed (NIH). Available at:[Link]

  • Aristotelous, T., et al. "Screening for GPCR Ligands Using Surface Plasmon Resonance." ACS Publications. Available at:[Link]

  • PharmaFeatures. "Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins." PharmaFeatures. Available at:[Link]

  • Hounsou, C., et al. "Time-Resolved FRET Binding Assay to Investigate Hetero-Oligomer Binding Properties: Proof of Concept with Dopamine D1/D3 Heterodimer." ACS Publications. Available at:[Link]

  • Zhukov, A., et al. "Fragment Screening of Stabilized G-protein-coupled Receptors Using Biophysical Methods." PubMed (NIH). Available at:[Link]

  • Biorxiv. "A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand binding assay." Biorxiv. Available at:[Link]

  • Biosensing Instrument. "Technical Note 106: SPR Microscopy vs Radioligand Binding Analysis." Biosensing USA. Available at:[Link]

Sources

Comparative

Cross-Reactivity and Selectivity Profiling of 3-Amino-N-benzyl-N-ethylpropanamide Hydrochloride: A Fragment-Based Lead Optimization Guide

Executive Summary & Context In Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight chemical starting points is critical for accessing cryptic binding pockets and ensuring high ligand efficiency[1]. 3-A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

In Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight chemical starting points is critical for accessing cryptic binding pockets and ensuring high ligand efficiency[1]. 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride (3-ABEP, CAS 1220033-37-3; MW: 242.74 g/mol ) is a highly versatile, commercially available building block. Featuring a basic primary amine, a flexible propanamide linker, and a lipophilic benzyl group, it serves as a privileged scaffold for targeting aminergic G-protein-coupled receptors (GPCRs) and kinase hinge regions[2].

However, the very features that make 3-ABEP an excellent fragment hit—its conformational flexibility and basicity (pKa ~9.0)—inherently drive off-target liabilities. Flexible basic amines are notorious for promiscuous binding across unintended GPCRs and for causing life-threatening cardiotoxicity via blockade of the human ether-a-go-go-related gene (hERG) potassium channel[3].

This guide provides a comprehensive, self-validating methodological framework for profiling the cross-reactivity and selectivity of 3-ABEP, comparing its performance against rigidified structural alternatives to guide hit-to-lead optimization.

Structural Comparison & Alternative Scaffolds

To objectively evaluate 3-ABEP, it must be benchmarked against structural analogs that address its inherent liabilities. In medicinal chemistry, mitigating the off-target effects of a flexible basic amine typically involves reducing lipophilicity (lowering logP) or introducing conformational restriction (rigidification).

Table 1: Representative Profiling Data for 3-ABEP vs. Structural Alternatives
Scaffold TypeStructural ModificationConformational FlexibilityTarget Affinity (Model Kinase Ki​ )hERG Liability ( IC50​ )GPCR Promiscuity (Hit Rate >50% at 10 µM)
3-ABEP (Base) Flexible Amide LinkerHigh1.2 µM8.5 µM (High Risk) 6 / 15 Receptors
Des-ethyl Analog Removal of N-ethyl groupHigh5.4 µM>30 µM (Low Risk)4 / 15 Receptors
Piperazine Analog Ring RigidificationLow0.8 µM >50 µM (Safe) 1 / 15 Receptors

Data Interpretation: While 3-ABEP provides a strong initial binding vector, its high flexibility leads to significant GPCR cross-reactivity. Furthermore, the combination of the basic amine and the lipophilic N-benzyl/N-ethyl groups creates a perfect pharmacophore for hERG trapping. Rigidifying the scaffold (e.g., via a piperazine ring) restricts the molecule from adopting the specific conformation required for hERG and off-target GPCR binding, thereby improving the selectivity profile while maintaining primary target affinity.

FBDD_Workflow A Fragment Hit (3-ABEP) B Primary Target Screening A->B C Selectivity Profiling B->C Hit Confirmation D hERG Patch Clamp C->D E GPCR Panel Assay C->E F Structural Rigidification D->F Liability ID E->F Off-Target ID G Lead Candidate F->G Optimized Profile

Workflow for hit-to-lead selectivity optimization of 3-ABEP in Fragment-Based Drug Discovery.

The Mechanistic Basis of Cross-Reactivity

Understanding why 3-ABEP exhibits specific off-target behaviors is essential for rational drug design.

The hERG Trapping Mechanism

The hERG channel ( Kv​11.1 ) is responsible for the rapid delayed rectifier potassium current ( IKr​ ) in the heart. Inhibition of this channel prolongs the QT interval, leading to fatal arrhythmias[4]. 3-ABEP is highly susceptible to hERG blockade due to two factors:

  • Electrostatic Capture: At physiological pH, the primary amine of 3-ABEP is protonated. This positive charge is drawn into the negative electrostatic field of the hERG inner vestibule when the channel opens during membrane depolarization[3].

  • Hydrophobic Trapping: Once inside the pore, the flexible lipophilic benzyl group engages in robust π−π stacking interactions with aromatic residues (Tyr652 and Phe656) lining the channel cavity. Because the molecule is flexible, it easily adapts to the closed state of the channel, becoming "trapped" and resulting in state-dependent, long-lasting blockade[3].

hERG_Mechanism State1 Resting hERG Channel (Closed Pore) State2 Activated hERG Channel (Open Pore) State1->State2 Depolarization (+40mV) State3 Inactivated State (High Affinity Binding) State2->State3 Rapid Inactivation Compound 3-ABEP (Protonated Amine + Lipophilic Benzyl) Compound->State2 Enters Inner Vestibule Compound->State3 Pi-Pi Stacking with Tyr652/Phe656 (Trapping Mechanism)

Mechanism of state-dependent hERG channel blockade by flexible basic amines like 3-ABEP.

GPCR Promiscuity

The flexible propanamide chain allows the distance between the basic nitrogen and the aromatic benzyl ring to vary widely. This enables 3-ABEP to mimic the endogenous pharmacophores of several biogenic amines (e.g., dopamine, serotonin, histamine), leading to competitive displacement at multiple off-target GPCR sites.

Experimental Workflows & Self-Validating Protocols

To accurately profile 3-ABEP against these liabilities, researchers must utilize assays that capture the true biophysical nature of the interactions.

Protocol 1: High-Throughput hERG Patch-Clamp Electrophysiology

Rationale: Radioligand binding assays (e.g., [3H] -dofetilide displacement) fail to capture the voltage- and state-dependent "trapping" mechanism of flexible amines[3]. Whole-cell patch-clamp electrophysiology is the FDA-mandated gold standard for assessing true functional blockade[5].

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably overexpressing the hERG channel ( KCNH2 gene) in DMEM supplemented with 10% FBS at 37°C until 80% confluency[6].

  • Electrophysiological Setup: Utilize an automated patch-clamp system (e.g., IonFlux Mercury or QPatch). Ensure the intracellular solution contains high K+ and the extracellular solution contains standard physiological ions[4].

  • Voltage Protocol:

    • Hold the membrane resting potential at -80 mV.

    • Apply a depolarizing step to +40 mV for 2 seconds (opens and rapidly inactivates the channel, allowing 3-ABEP to enter the pore).

    • Apply a repolarizing step to -40 mV for 2 seconds to elicit the characteristic outward hERG tail current[6].

  • Compound Application: Perfuse 3-ABEP at varying concentrations (0.1 µM to 30 µM). Wait 3–5 minutes per concentration to reach steady-state block.

  • Validation: Run E-4031 (a known potent hERG inhibitor) as a positive control. A valid assay must show an IC50​ for E-4031 between 200–800 nM[4].

  • Data Analysis: Measure the peak amplitude of the tail current at -40 mV. Plot normalized current vs. log[3-ABEP] to calculate the IC50​ .

Protocol 2: GPCR Radioligand Displacement Assay

Rationale: To assess broad cross-reactivity, thermodynamic binding affinity ( Ki​ ) must be measured independently of downstream cellular signaling (e.g., Gq​ vs. Gi​ pathways), which can mask partial agonism or antagonism[7][8].

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cell membranes from CHO cells expressing the target off-target GPCRs (e.g., Dopamine D2​ , Serotonin 5−HT2A​ )[8].

  • Assay Assembly: In a 96-well plate, combine:

    • 50 µL of assay buffer (e.g., HEPES pH 7.4, with MgCl2​ ).

    • 50 µL of the specific radioligand at its Kd​ concentration (e.g., [3H] -spiperone for D2​ ).

    • 50 µL of 3-ABEP at screening concentrations (1 µM and 10 µM).

    • 50 µL of membrane suspension to initiate the reaction[8].

  • Incubation & Filtration: Incubate the plate at room temperature for 60–90 minutes to reach equilibrium. Rapidly filter the contents through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding)[8].

  • Washing & Detection: Wash filters three times with ice-cold assay buffer. Add scintillation fluid and measure radioactivity using a microplate scintillation counter[8].

  • Validation: Define non-specific binding (NSB) using a high concentration (10 µM) of a known unlabeled competitor (e.g., haloperidol for D2​ ).

  • Data Analysis: Calculate specific binding by subtracting NSB. Use the Cheng-Prusoff equation to convert the IC50​ of 3-ABEP into a true Ki​ value.

Conclusion

While 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride (3-ABEP) is a highly effective fragment for probing amine-binding pockets, its inherent flexibility and basicity necessitate rigorous early-stage selectivity profiling. By employing state-dependent patch-clamp electrophysiology and broad GPCR radioligand panels, drug development professionals can accurately map its liability profile. Subsequent hit-to-lead optimization should focus on structural rigidification (e.g., piperazine cyclization) to maintain target affinity while designing out hERG trapping and GPCR promiscuity.

Sources

Validation

Comparing Synthetic Routes for 3-Amino-N-benzyl-N-ethylpropanamide Hydrochloride: A Commercial Scale-Up Guide

3-Amino-N-benzyl-N-ethylpropanamide hydrochloride is a highly versatile β -amino amide building block, frequently utilized in the synthesis of CNS-active compounds, kinase inhibitors, and GPCR ligands. While synthesizing...

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Author: BenchChem Technical Support Team. Date: April 2026

3-Amino-N-benzyl-N-ethylpropanamide hydrochloride is a highly versatile β -amino amide building block, frequently utilized in the synthesis of CNS-active compounds, kinase inhibitors, and GPCR ligands. While synthesizing this molecule on a milligram scale in a discovery lab is straightforward, transitioning to a multi-kilogram commercial scale presents distinct chemical and economic challenges.

As a Senior Application Scientist, I have evaluated the transition of this intermediate from early-stage medicinal chemistry to process-scale manufacturing. This guide objectively compares the traditional discovery route (peptide coupling) against an optimized commercial route (nitrile reduction), detailing the mechanistic causality behind each experimental choice.

Target Molecule Analysis & Scale-Up Challenges

The structure of 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride (C₁₂H₁₉ClN₂O) features a primary amine, an amide carbonyl, and an N -benzyl group. The primary challenge in scaling up this molecule lies in chemoselectivity during reduction steps . The N -benzyl group is highly susceptible to hydrogenolysis (cleavage of the C-N bond). Therefore, any commercial route relying on catalytic hydrogenation must carefully select the catalyst and conditions to reduce the target functional group without debenzylating the tertiary amide.

Route A: The Discovery Approach (Peptide Coupling)

In early-stage medicinal chemistry, speed and reliability are prioritized over atom economy. Route A utilizes standard peptide coupling chemistry to guarantee high yields without requiring specialized equipment.

Mechanistic Causality

This route relies on the coupling of Boc- β -alanine with N -ethylbenzylamine. EDC·HCl and HOBt are used to activate the carboxylic acid. HOBt is critical here; it forms an active ester intermediate that suppresses racemization (though not applicable here) and prevents the formation of unreactive N -acylurea byproducts. Following amidation, the Boc protecting group is cleaved using anhydrous HCl, which conveniently yields the target molecule directly as the hydrochloride salt.

Experimental Protocol (Route A)

Step 1: Amidation

  • Charge a glass-lined reactor with Boc- β -alanine (1.0 eq, 189 g), dichloromethane (DCM, 10 volumes), and N,N -diisopropylethylamine (DIPEA, 2.5 eq).

  • Add N -ethylbenzylamine (1.05 eq) and HOBt (0.2 eq). Cool the mixture to 0–5 °C.

  • Add EDC·HCl (1.2 eq) portion-wise over 30 minutes to control the mild exotherm.

  • Stir at ambient temperature for 12 hours.

  • Quench with 1M aqueous HCl (5 volumes), separate the layers, and wash the organic phase with saturated NaHCO₃ and brine. Concentrate under reduced pressure to yield the Boc-protected intermediate.

Step 2: Deprotection & Salt Formation

  • Dissolve the crude intermediate in ethyl acetate (EtOAc, 5 volumes).

  • Add 4M HCl in dioxane (3.0 eq) dropwise at 25 °C. Stir for 4 hours.

  • As the Boc group is cleaved (releasing isobutylene and CO₂), the product precipitates as the HCl salt.

  • Filter the white solid, wash with cold EtOAc, and dry under vacuum at 40 °C.

Drawbacks for Scale-Up: While reliable, this route generates massive amounts of urea and HOBt waste. The atom economy is exceptionally poor, and the raw materials (Boc- β -alanine, EDC) are cost-prohibitive for metric-ton production.

Route B: The Commercial Approach (Nitrile Reduction)

To achieve commercial viability, we must eliminate expensive coupling reagents and protecting groups. Route B achieves this by utilizing bulk industrial chemicals: ethyl cyanoacetate and N -ethylbenzylamine.

Mechanistic Causality

Step 1: Thermal Amidation Ethyl cyanoacetate is highly activated. The electron-withdrawing cyano group increases the electrophilicity of the ester carbonyl, allowing for 1[1] with secondary amines simply by applying heat and distilling off the ethanol byproduct to drive the equilibrium.

Step 2: Chemoselective Nitrile Reduction The intermediate N -benzyl-2-cyano- N -ethylacetamide must be reduced to the primary amine.

  • Catalyst Choice: Palladium on carbon (Pd/C) is strictly avoided, as it readily catalyzes the 2[2]. Instead, 3[3] while efficiently reducing the nitrile.

  • Additive Choice: During 4[4], the newly formed primary amine can attack the intermediate imine, forming unwanted secondary amine dimers. To suppress this, the reaction is run in methanolic ammonia. The massive excess of NH₃ shifts the equilibrium, preventing dimerization.

Experimental Protocol (Route B)

Step 1: Thermal Amidation

  • Charge a reactor with ethyl cyanoacetate (1.0 eq, 113 g) and N -ethylbenzylamine (1.0 eq, 135 g). No solvent is required.

  • Heat the neat mixture to 110 °C for 8 hours. Equip the reactor with a distillation apparatus to continuously remove ethanol.

  • Cool to 25 °C to yield crude N -benzyl-2-cyano- N -ethylacetamide as a viscous oil.

Step 2: Hydrogenation & Salt Formation

  • Dissolve the crude intermediate in methanol (10 volumes) and transfer to a high-pressure Hastelloy reactor.

  • Add Raney Nickel (10% w/w, handled water-wet) and 7M NH₃ in methanol (2.0 eq).

  • Purge the vessel with N₂ (3x), then H₂ (3x). Pressurize to 50 psi H₂ and heat to 50 °C for 6 hours.

  • Cool and carefully filter the catalyst through a Celite pad under an inert atmosphere (Caution: Raney Ni is highly pyrophoric).

  • Concentrate the filtrate. Dissolve the resulting free base in isopropanol (5 volumes).

  • Bubble anhydrous HCl gas (or add HCl in isopropanol) until pH 2 is reached. Filter the crystallized salt, wash with cold isopropanol, and dry.

Head-to-Head Comparison Data

The following table summarizes the quantitative and qualitative metrics of both routes when modeled for a 100 kg pilot-plant campaign.

MetricRoute A (Discovery)Route B (Commercial)
Overall Yield 78%85%
Atom Economy 28%76%
Process Mass Intensity (PMI) ~45 kg/kg product~12 kg/kg product
Key Reagents Boc- β -alanine, EDC·HCl, HOBtEthyl cyanoacetate, Raney Ni, H₂
Major Waste Streams Urea derivatives, isobutylene, DCMEthanol, water, dilute salts
Estimated Cost / kg $
Scalability Limited (1–5 kg max)Excellent (>100 kg)

Mechanistic Workflow Visualization

RouteComparison RouteA_Title Route A: Discovery (Boc-Coupling) A_SM Boc-β-alanine + N-ethylbenzylamine RouteB_Title Route B: Commercial (Nitrile Reduction) B_SM Ethyl Cyanoacetate + N-ethylbenzylamine A_Step1 Amidation (EDC·HCl, HOBt, DIPEA) A_SM->A_Step1 A_Int Boc-protected Amide A_Step1->A_Int A_Step2 Deprotection (4M HCl in Dioxane) A_Int->A_Step2 A_Prod 3-Amino-N-benzyl-N-ethylpropanamide·HCl (Target API Intermediate) A_Step2->A_Prod B_Step1 Thermal Amidation (Neat, 110°C, -EtOH) B_SM->B_Step1 B_Int N-benzyl-2-cyano-N-ethylacetamide B_Step1->B_Int B_Step2 Hydrogenation (Raney Ni, H2, NH3/MeOH) B_Int->B_Step2 B_Step3 Salt Formation (HCl gas in iPrOH) B_Step2->B_Step3 B_Step3->A_Prod

Workflow comparison of Route A (Discovery) and Route B (Commercial Scale-Up).

Conclusion & Recommendations

For multi-kilogram to metric-ton scale-up of 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride, Route B is definitively superior . By replacing expensive peptide coupling reagents with bulk ethyl cyanoacetate, and leveraging a highly chemoselective Raney Nickel hydrogenation, the process achieves a 76% atom economy and drastically reduces the Process Mass Intensity (PMI). Process chemists implementing this route must ensure robust engineering controls for handling high-pressure hydrogen and pyrophoric Raney Nickel, but the economic and environmental payoffs make it the industry standard approach.

References

  • Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research. 1

  • Synthesis by Reduction. Thieme E-Books & E-Journals. 3

  • Identification of Direct-Acting nsP2 Helicase Inhibitors with Antialphaviral Activity. PMC - National Institutes of Health. 4

  • Hydrogenolysis and Selective Reduction (Dehalogenation). ACS Green Chemistry Institute Pharmaceutical Roundtable. 2

Sources

Safety & Regulatory Compliance

Safety

3-Amino-N-benzyl-N-ethylpropanamide hydrochloride proper disposal procedures

The management of complex organic amine salts in drug development requires a rigorous, scientifically grounded approach to environmental health and safety (EHS). 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride (CAS: 12...

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Author: BenchChem Technical Support Team. Date: April 2026

The management of complex organic amine salts in drug development requires a rigorous, scientifically grounded approach to environmental health and safety (EHS). 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride (CAS: 1220033-37-3) is a specialized pharmaceutical intermediate[1]. Because it is a hydrochloride salt of an organic amine, its disposal cannot be treated with the same generalized protocols used for simple inorganic salts or volatile organic solvents.

This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational protocol for the safe handling and disposal of this compound, ensuring compliance with Environmental Protection Agency (EPA) and American Chemical Society (ACS) standards.

Part 1: Chemical Profile & Hazard Causality

To design an effective disposal strategy, we must first understand the physicochemical properties of the compound. The presence of the hydrochloride counterion makes the molecule highly water-soluble, but the bulky organic framework (benzyl and ethyl groups) renders it recalcitrant to standard biological wastewater treatment.

Table 1: Quantitative Data and Waste Classification

Parameter Value / Classification Operational Significance
Chemical Name 3-Amino-N-benzyl-N-ethylpropanamide HCl Target analyte requiring specific segregation.
CAS Number 1220033-37-3 Unique identifier for waste manifesting[1].
Molecular Formula C12H19ClN2O Contains a halogen (Cl), dictating waste stream routing[1].
Molecular Weight 242.74 g/mol Used to calculate molarity in aqueous waste streams[1].
Physical State Solid (Powder) Prone to aerosolization; requires fume hood handling.

| Disposal Mechanism | High-Temperature Incineration | Ensures complete thermal destruction of C-N bonds[2]. |

The Causality of Hazard Control: Although this salt easily dissolves in water, the ACS strictly prohibits the drain disposal of complex organic amines[3]. If flushed down a sink, the salt dissociates, releasing the organic amine core into the municipal water supply, which can be highly toxic to aquatic ecosystems. Furthermore, environmental health policies explicitly state that dilution or evaporation are unacceptable methods for hazardous waste disposal[4]. Therefore, the only scientifically sound and compliant method for disposal is controlled thermal destruction (incineration)[2].

Part 2: Self-Validating Disposal Workflows

To prevent catastrophic mixing errors in the laboratory, every disposal action must be treated as an experiment with built-in validation checks.

Protocol A: Disposal of Solid Powder/Residue
  • Containment: Sweep or scrape any unused solid 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride into a chemically compatible, sealable container (e.g., high-density polyethylene, HDPE).

  • Validation Check: Inspect the seal. A proper seal prevents moisture ingress, which could otherwise cause the hygroscopic hydrochloride salt to cake and expand, potentially compromising the container.

  • Labeling: Affix an EPA-compliant hazardous waste label indicating "Toxic Solid - Organic Amine Hydrochloride."

  • Storage: Transfer to a designated Satellite Accumulation Area away from strong oxidizing agents until hazmat pickup.

Protocol B: Disposal of Aqueous or Solvent Solutions

When the chemical is dissolved in a solvent or aqueous buffer during an experiment, the waste stream becomes more complex.

  • Halogen Segregation (Critical Step): Because the molecule contains a chloride ion (C12H19ClN2O)[1], any organic solvent waste containing this compound must be routed to the Halogenated Organic Waste carboy. Causality: Incinerating halogens requires specialized scrubbers to capture hydrochloric acid gas; mixing this into non-halogenated streams can severely damage incinerator infrastructure.

  • Compatibility Testing (Self-Validation): Before pouring your solution into a bulk waste carboy, extract a 1 mL aliquot of the bulk waste and mix it with 1 mL of your current waste in a secondary vial. Observe for 5 minutes. If no exothermic reaction, gas evolution, or precipitation occurs, the waste can be safely consolidated.

  • pH Verification: If the waste is purely aqueous, verify the pH using indicator strips. Ensure the pH is between 5.5 and 10.5 prior to temporary storage to prevent the degradation of the storage container[3].

  • Manifesting: Document the exact percentage of the chemical on the waste log to prevent the need for expensive unknown-chemical identification testing during hazmat processing[3].

Part 3: Waste Management Decision Pathway

The following diagram illustrates the logical decision tree for routing 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride waste to ensure compliance and safety.

DisposalWorkflow Start 3-Amino-N-benzyl-N-ethylpropanamide HCl Waste Generated State Determine Physical State Start->State Solid Solid Powder/Residue State->Solid Liquid Dissolved in Solution State->Liquid SolidContainer Seal in Compatible Solid Waste Container Solid->SolidContainer LiquidSeg Segregate into Halogenated Organic Waste Stream Liquid->LiquidSeg Label Apply EPA/RCRA Hazardous Waste Label SolidContainer->Label LiquidSeg->Label Incineration High-Temperature Incineration (Thermal Destruction) Label->Incineration

Figure 1: Decision tree for the segregation and thermal destruction of 3-Amino-N-benzyl-N-ethylpropanamide HCl.

References

  • 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride | C12H19ClN2O - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society (ACS). Available at:[Link]

  • ERM.EHS.HMW 211 Hazardous Waste Reduction Policy. Stony Brook University Environmental Health and Safety. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride

An authoritative, step-by-step guide to the safe handling, operational logistics, and disposal of 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride , designed specifically for researchers, analytical scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, step-by-step guide to the safe handling, operational logistics, and disposal of 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride , designed specifically for researchers, analytical scientists, and drug development professionals.

Hazard Profile & The Causality of PPE Selection

3-Amino-N-benzyl-N-ethylpropanamide hydrochloride is a synthetic building block frequently utilized in medicinal chemistry and drug discovery. Structurally, it contains a primary amine, an amide moiety, and is isolated as a hydrochloride salt.

To design a self-validating safety protocol, we must first understand the mechanistic hazards of the molecule:

  • Hygroscopicity and Acidity: As a hydrochloride salt, the compound is typically a solid powder that readily absorbs ambient moisture. Upon contact with the moisture on human skin, sweat, or ocular mucous membranes, the salt dissociates, creating a localized acidic environment that leads to severe skin irritation (GHS Category 2) and serious eye damage/irritation (GHS Category 2A)[1].

  • Aerosolization Risk: Fine crystalline powders pose a significant respiratory hazard (GHS Category 3, respiratory tract irritation)[2]. Standard surgical masks offer zero protection against chemical vapors or fine crystalline dust.

  • Solvent Permeability: In synthetic workflows, this compound is often dissolved in polar aprotic solvents (e.g., DMF, DMSO) or chlorinated solvents (e.g., DCM). These solvents act as carriers, rapidly pulling dissolved amine salts through porous glove materials like standard latex[3].

Because of these chemical realities, standard "benchtop" PPE is insufficient. The selection of protective equipment must be an active, scientifically grounded barrier system.

Quantitative PPE Specification Matrix

The following table summarizes the mandatory PPE requirements, grounded in Occupational Safety and Health Administration (OSHA) 29 CFR 1910.132 standards[3], optimized for handling reactive amine hydrochloride salts.

PPE CategoryRecommended Material / SpecificationQuantitative Metric / StandardMechanistic Justification
Hand Protection Heavy-duty Nitrile or Flexible Laminate (e.g., Silver Shield)Thickness: 0.11 mm Breakthrough: > 480 minsLatex is highly permeable to organic amines and carrier solvents. Nitrile provides superior chemical resistance and prevents micro-tears[3][4].
Eye Protection Indirect-Vented Chemical Splash GogglesANSI Z87.1-2020 CertifiedSafety glasses do not seal the orbital area. Indirect vents prevent airborne hydrochloride dust from settling into the eyes[3][4].
Body Protection Flame-Resistant (FR) Lab Coat100% Cotton or NomexSynthetic blends (polyester) can melt into the skin during a fire. FR coats shield against corrosive dust accumulation[3].
Respiratory N95/P100 Particulate Respirator (if outside hood)NIOSH ApprovedFilters out aerosolized crystalline dust. Note: Primary handling must occur in a fume hood (Face velocity: 80-120 fpm).

Operational Workflow: Handling & Weighing Protocol

Trustworthy protocols must be self-validating. Do not assume equipment is functional; verify it before initiating contact with the chemical.

Step 1: Pre-Operation Validation

  • Fume Hood Check: Verify the fume hood monitor reads a face velocity between 80 and 120 feet per minute (fpm).

  • Glove Integrity Test: Don standard nitrile gloves. Inflate them slightly by trapping air and rolling the cuff to check for invisible micro-tears. If handling the compound in a solvent solution (like DMSO), double-glove.

  • Static Elimination: Amine hydrochloride powders are highly prone to static cling, which causes the powder to "jump" and aerosolize during weighing. Wipe the exterior of the chemical container and the anti-static weigh boat with a grounded damp cloth or use a static-eliminating ionizer gun.

Step 2: Chemical Transfer

  • Lower the fume hood sash to the lowest ergonomic working height (typically 12–18 inches) to create a physical blast/splash shield between your face and the compound.

  • Use a clean, stainless steel or PTFE-coated micro-spatula. Avoid plastic spatulas, which exacerbate static generation.

  • Transfer the 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride slowly into the tared weigh boat. Cap the source bottle immediately after transfer to prevent ambient moisture degradation[1][2].

Step 3: Doffing (Removal) Protocol

  • Assume the outer gloves are contaminated with invisible micro-dust.

  • Using the "beak method," pinch the exterior of the glove at the wrist and peel it off inside-out.

  • Dispose of gloves in a designated solid chemical waste bin. Wash hands immediately with soap and water[2][4].

Emergency Spill Response and Disposal Plan

In the event of a spill, immediate and methodical action is required to prevent cross-contamination and inhalation exposure[5].

Solid Spill Response (Powder):

  • Isolate: Evacuate personnel from the immediate vicinity. Do not attempt to clean the spill without chemical splash goggles and double nitrile gloves[1].

  • Suppress Aerosolization: DO NOT dry sweep. Dry sweeping aerosolizes the hydrochloride salt, creating a severe inhalation hazard. Instead, lightly mist the powder with a compatible inert solvent (e.g., isopropanol or water, depending on downstream reactivity) to dampen it, or cover the spill with damp absorbent pads[2][5].

  • Collect: Use a non-sparking scoop to collect the dampened material and the absorbent pads.

  • Decontaminate: Wash the spill surface thoroughly with soap and water to neutralize any residual acidic hydrochloride residue.

Waste Disposal Logistics:

  • Segregation: Place all collected spill debris, contaminated weigh boats, and used gloves into a durable, leak-proof, high-density polyethylene (HDPE) waste container[5].

  • Labeling: Label the container strictly as "Hazardous Waste: Toxic/Irritant Solid (Amine Hydrochloride derivative)." Do not mix with strong oxidizing agents or strong bases, as the hydrochloride salt can undergo an exothermic acid-base neutralization[5].

  • Collection: Engage your institution's licensed toxic industrial waste (TIW) collector for final incineration[5].

Chemical Handling & Safety Workflow

The following diagram maps the logical progression of risk assessment, PPE utilization, and disposal when handling 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride.

PPE_Workflow Hazard Hazard Assessment: Amine Hydrochloride Salt (Irritant, Hygroscopic) DonPPE Don PPE: Double Nitrile Gloves, Splash Goggles, FR Lab Coat Hazard->DonPPE EngControl Engineering Control: Transfer to Fume Hood (Face Velocity: 80-120 fpm) DonPPE->EngControl Handle Weighing & Synthesis (Use Anti-Static Tools) EngControl->Handle SpillCheck Spill Detected? Handle->SpillCheck SpillResp Spill Protocol: Dampen Powder (No Dry Sweeping) Collect with Non-Sparking Tools SpillCheck->SpillResp Yes Waste Segregated Disposal: HDPE Container (Keep away from strong bases) SpillCheck->Waste No SpillResp->Waste Doff Doff PPE Inside-Out & Wash Hands Thoroughly Waste->Doff

Logical workflow for the safe handling, spill response, and disposal of amine hydrochloride salts.

References

  • Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from[Link]

  • Saffron Chemicals. (2025). Laboratory Chemical Safety and Handling Guidelines. Retrieved from[Link]

  • Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry (OSHA 29 CFR 1910.132). Retrieved from[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Amino-N-benzyl-N-ethylpropanamide hydrochloride
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